Hydroxyzine Pamoate
Description
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1959 and has 5 approved indications.
See also: Cetirizine (related); Hydroxyzine (has active moiety); Hydroxyzine Hydrochloride (related).
Structure
2D Structure
Properties
IUPAC Name |
4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16O6.C21H27ClN2O2/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29;22-20-8-6-19(7-9-20)21(18-4-2-1-3-5-18)24-12-10-23(11-13-24)14-16-26-17-15-25/h1-10,24-25H,11H2,(H,26,27)(H,28,29);1-9,21,25H,10-17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASDOKGIIKXGMNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOCCO)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H43ClN2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
68-88-2 (Parent) | |
| Record name | Hydroxyzine pamoate [USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010246750 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00907580 | |
| Record name | Hydroxyzine pamoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00907580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
763.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10246-75-0 | |
| Record name | Hydroxyzine pamoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10246-75-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydroxyzine pamoate [USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010246750 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydroxyzine pamoate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757063 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hydroxyzine pamoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00907580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hydroxyzine embonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.516 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HYDROXYZINE PAMOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M20215MUFR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Hydroxyzine Pamoate for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of hydroxyzine pamoate, a first-generation antihistamine with sedative, anxiolytic, and antiemetic properties.[1] This document is intended to serve as a valuable resource for researchers and professionals involved in drug development and analytical studies.
Introduction to this compound
Hydroxyzine is a potent inverse agonist of the histamine H1 receptor, which is responsible for its antihistaminic effects.[2][3] Unlike some other first-generation antihistamines, it has a lower affinity for muscarinic acetylcholine receptors, resulting in a reduced risk of certain side effects.[3] Hydroxyzine also exhibits antagonist activity at serotonin 5-HT2A, dopamine D2, and α1-adrenergic receptors.[3] It is available in two salt forms: hydroxyzine hydrochloride and this compound. This compound is a light yellow, odorless powder that is practically insoluble in water and methanol but freely soluble in dimethylformamide.
Synthesis of this compound
The synthesis of this compound is a two-step process that begins with the synthesis of the hydroxyzine free base, followed by its reaction with pamoic acid to form the pamoate salt.
Step 1: Synthesis of Hydroxyzine Free Base
A common method for the synthesis of hydroxyzine free base involves the reaction of N-(4-chlorobenzhydryl)piperazine with 2-(2-chloroethoxy)ethanol in the presence of a base and a phase transfer catalyst in an aqueous medium.
Experimental Protocol: Synthesis of Hydroxyzine Free Base
-
Materials:
-
N-(4-Chlorobenzhydryl)piperazine
-
2-(2-chloroethoxy)ethanol
-
Potassium carbonate (K₂CO₃)
-
Tetrabutylammonium bromide (TBAB)
-
Water (H₂O)
-
Ethyl acetate
-
-
Procedure:
-
To a reaction vessel, add N-(4-chlorobenzhydryl)piperazine and water. Stir the mixture at room temperature (25 °C).
-
Sequentially add potassium carbonate and tetrabutylammonium bromide to the stirring mixture.
-
Add a solution of 2-(2-chloroethoxy)ethanol dissolved in water to the reaction mixture.
-
Heat the reaction mixture to 80 °C and maintain this temperature with stirring for 5 hours.
-
Cool the reaction mixture to room temperature.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water.
-
Concentrate the ethyl acetate layer under reduced pressure to obtain the hydroxyzine free base.
-
Step 2: Synthesis of this compound
The hydroxyzine free base is then converted to its pamoate salt by reacting it with pamoic acid. This is a standard acid-base reaction to form a salt.
General Experimental Protocol: Synthesis of this compound
-
Materials:
-
Hydroxyzine free base
-
Pamoic acid
-
A suitable solvent (e.g., dimethylformamide, in which this compound is freely soluble)
-
-
Procedure:
-
Dissolve the hydroxyzine free base in a minimal amount of the chosen solvent.
-
In a separate flask, dissolve an equimolar amount of pamoic acid in the same solvent, possibly with gentle heating.
-
Slowly add the pamoic acid solution to the hydroxyzine solution with constant stirring.
-
The this compound salt may precipitate out of the solution upon formation or cooling.
-
If precipitation occurs, continue stirring for a set period to ensure complete reaction.
-
Collect the precipitate by filtration.
-
Wash the collected solid with a small amount of cold solvent to remove any unreacted starting materials.
-
Dry the resulting this compound powder under vacuum.
-
Physicochemical Properties of Hydroxyzine and its Salts
A summary of the key physicochemical properties of hydroxyzine and its pamoate and hydrochloride salts is provided in the table below.
| Property | Hydroxyzine | This compound | Hydroxyzine Dihydrochloride |
| Molecular Formula | C₂₁H₂₇ClN₂O₂ | C₂₁H₂₇ClN₂O₂·C₂₃H₁₆O₆ | C₂₁H₂₇ClN₂O₂·2HCl |
| Molecular Weight ( g/mol ) | 374.90 | 763.27 | 447.83 |
| Appearance | Oil | Light yellow, odorless powder | White, crystalline powder |
| Melting Point | Not applicable | >155 °C (decomposes) | ~200 °C (decomposes) |
| Solubility | Practically insoluble in water and methanol; freely soluble in dimethylformamide | Very soluble in water; freely soluble in methanol and ethanol |
Characterization of this compound
Thorough characterization is essential to confirm the identity, purity, and quality of the synthesized this compound. The following are key analytical techniques employed for this purpose.
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of this compound and for quantitative analysis. Several HPLC methods have been reported for the analysis of hydroxyzine.
Table of HPLC Methods for Hydroxyzine Analysis
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | C18 (150 x 3.9 mm, 5 µm) | Primesep SB (150 x 4.6 mm, 5 µm) | C18 (150 x 3.9 mm, 5 µm) | Hibar µBondapak C18 |
| Mobile Phase | A: 0.1% TFA in waterB: 0.05% TFA in acetonitrile (gradient) | Acetonitrile / Water (20/80) with 0.1% H₂SO₄ (isocratic) | A: 0.1% TFA in waterB: 0.05% TFA in acetonitrile (binary gradient) | Acetonitrile:Methanol:Buffer (500:200:300) |
| Flow Rate | 0.7 mL/min | Not specified | 0.7 mL/min | 1.0 mL/min |
| Column Temperature | 30 °C | Not specified | 30 °C | Not specified |
| Detection | UV at 230 nm and 254 nm | UV at 232 nm | UV at 230 nm | UV at 235 nm |
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of this compound and to study its fragmentation pattern for structural elucidation. The hydroxyzine molecule has a molecular weight of 374.9 g/mol . Electron ionization mass spectrometry of hydroxyzine shows a molecular ion at m/z 374 and a base peak at m/z 201. The fragmentation of hydroxyzine and its active metabolite, cetirizine, can yield distinct fragment ions with m/z values of 166.15 and 201.15.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the this compound molecule. An FTIR spectrum of hydroxyzine hydrochloride has been reported. Researchers should obtain an FTIR spectrum of their synthesized this compound and compare it with the spectra of the starting materials (hydroxyzine and pamoic acid) to confirm the formation of the salt. The spectrum should show characteristic absorption bands for the functional groups present in both the hydroxyzine and pamoate ions.
Mechanism of Action: Signaling Pathway
Hydroxyzine primarily acts as an inverse agonist at the histamine H1 receptor. This action is central to its antihistaminic effects. The binding of histamine to the H1 receptor activates downstream signaling pathways, leading to allergic and inflammatory responses. Hydroxyzine, by acting as an inverse agonist, not only blocks the binding of histamine but also reduces the basal activity of the receptor.
Caption: Hydroxyzine's mechanism of action at the H1 receptor.
Experimental Workflow
The overall process for the synthesis and characterization of this compound can be visualized in the following workflow diagram.
Caption: Workflow for this compound synthesis and characterization.
References
The Discovery and Developmental History of Hydroxyzine: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
Hydroxyzine, a first-generation piperazine antihistamine, has a rich history spanning over six decades. Initially synthesized by Union Chimique Belge (UCB) in 1956, it was subsequently approved for sale in the United States by Pfizer in the same year.[1] This technical guide provides an in-depth exploration of the discovery and developmental history of hydroxyzine as a research compound. It covers its synthesis, preclinical pharmacology, mechanism of action, pharmacokinetic profile, and the pivotal clinical studies that established its therapeutic utility in the management of anxiety, urticaria, and other allergic conditions. The document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols, quantitative data summaries, and visualizations of key biological pathways.
Discovery and Initial Synthesis
Hydroxyzine (UCB-4492) was first synthesized by scientists at Union Chimique Belge in 1956.[1] The primary synthetic route involves the N-alkylation of 1-(4-chlorobenzhydryl)piperazine with 2-(2-hydroxyethoxy)ethylchloride.[2] This reaction creates the characteristic ether linkage and terminal hydroxyl group of the hydroxyzine molecule.
Experimental Protocol: Synthesis of Hydroxyzine
The following protocol is a generalized representation of the N-alkylation method for synthesizing hydroxyzine.
Materials:
-
1-(4-chlorobenzhydryl)piperazine
-
2-(2-hydroxyethoxy)ethylchloride
-
Anhydrous potassium carbonate (K₂CO₃)
-
Potassium iodide (KI)
-
Butanone (or other suitable solvent like toluene)
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
Procedure:
-
A mixture of 1-(4-chlorobenzhydryl)piperazine, anhydrous potassium carbonate, and a catalytic amount of potassium iodide is prepared in butanone.
-
2-(2-hydroxyethoxy)ethylchloride is added to the reaction mixture.
-
The mixture is refluxed under a nitrogen atmosphere for a specified period (e.g., 18 hours).
-
Upon completion, the reaction mixture is cooled, and the inorganic salts are removed by filtration.
-
The solvent is removed from the filtrate under reduced pressure.
-
The resulting residue is dissolved in dichloromethane and washed with water to remove any remaining water-soluble impurities.
-
The organic layer is dried over a suitable drying agent (e.g., anhydrous sodium sulfate), filtered, and the solvent is evaporated to yield crude hydroxyzine.
-
Further purification can be achieved through techniques such as chromatography to obtain the final product.
Experimental Workflow: Synthesis of Hydroxyzine
A simplified workflow for the synthesis of hydroxyzine.
Preclinical Pharmacology
Hydroxyzine's pharmacological profile is characterized by its potent interaction with the histamine H1 receptor and its weaker affinity for other neurotransmitter receptors.
Mechanism of Action: H1 Receptor Inverse Agonism
Hydroxyzine's primary mechanism of action is as a potent and selective inverse agonist of the histamine H1 receptor.[1] Unlike a neutral antagonist which simply blocks the binding of an agonist, an inverse agonist stabilizes the inactive conformation of the receptor, thereby reducing its basal activity. This action is responsible for hydroxyzine's antihistaminic and sedative effects.[1]
The H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, couples to Gq/11. This initiates a signaling cascade involving phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). By stabilizing the inactive state of the H1 receptor, hydroxyzine prevents this signaling cascade.
Signaling Pathway: Hydroxyzine's Inverse Agonism at the H1 Receptor
Hydroxyzine acts as an inverse agonist, stabilizing the inactive state of the H1 receptor.
Receptor Binding Profile
In addition to its high affinity for the H1 receptor, hydroxyzine also interacts with other receptors, albeit with lower potency. It has been shown to act as an antagonist at the serotonin 5-HT2A receptor, the dopamine D2 receptor, and the α1-adrenergic receptor. Its affinity for muscarinic acetylcholine receptors is considerably lower than that of many other first-generation antihistamines, which accounts for its reduced anticholinergic side effects.
Table 1: Receptor Binding Affinities (Ki) of Hydroxyzine
| Receptor | Ki (nM) | Species | Reference |
| Histamine H1 | 2 | Human | |
| Serotonin 5-HT2A | 50 | Human | |
| Dopamine D2 | 378 | Human | |
| α1-Adrenergic | - | - | - |
| Muscarinic (general) | 3,600 - 30,000 | Bovine | |
| Muscarinic M1 | 70 | - | |
| Muscarinic M2 | 622 | - | |
| Muscarinic M3 | 126 | - | |
| Muscarinic M4 | 350 | - | |
| Muscarinic M5 | 82 | - | |
| Note: A lower Ki value indicates a higher binding affinity. Data for the α1-Adrenergic receptor was not available in the searched literature. |
Preclinical Experimental Protocols
Receptor Binding Assays:
The affinity of hydroxyzine for various receptors is typically determined using radioligand binding assays.
-
Objective: To determine the inhibition constant (Ki) of hydroxyzine for a specific receptor.
-
General Procedure:
-
Prepare cell membranes expressing the receptor of interest (e.g., from transfected cell lines or specific brain regions).
-
Incubate the membranes with a specific radioligand for the receptor (e.g., [³H]pyrilamine for H1 receptors) at various concentrations of hydroxyzine.
-
After reaching equilibrium, separate the bound and free radioligand by rapid filtration.
-
Quantify the radioactivity of the bound ligand using liquid scintillation counting.
-
The IC50 value (concentration of hydroxyzine that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Pharmacokinetics and Metabolism
Hydroxyzine is rapidly absorbed following oral or intramuscular administration, with effects typically observed within one hour. It is metabolized in the liver, primarily through oxidation of the alcohol moiety to a carboxylic acid, forming its main active metabolite, cetirizine. This metabolic process is mediated by alcohol dehydrogenase.
Table 2: Pharmacokinetic Parameters of Hydroxyzine in Humans
| Parameter | Value | Population | Reference |
| Time to Maximum Concentration (Tmax) | ~2.0 hours | Adults and Children | |
| Elimination Half-life | 20.0 hours | Adults (mean age 29.3 years) | |
| 7.1 hours | Children | ||
| 29.3 hours | Elderly | ||
| Volume of Distribution (Vd) | 16.0 ± 3.0 L/kg | Adults | |
| 22.5 ± 6.3 L/kg | Elderly | ||
| Clearance (CL) | 9.78 ± 3.25 ml/min/kg | Adults | |
| 9.6 ± 3.2 ml/min/kg | Elderly | ||
| Protein Binding | 93% | - |
Metabolism of Hydroxyzine to Cetirizine
The primary metabolic pathway of hydroxyzine.
Clinical Development
Clinical trials have established the efficacy of hydroxyzine in the treatment of generalized anxiety disorder (GAD) and chronic urticaria.
Generalized Anxiety Disorder (GAD)
Numerous clinical trials have demonstrated that hydroxyzine is more effective than placebo in treating GAD.
Pivotal Clinical Trial Methodology for GAD:
-
Study Design: Multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
-
Patient Population: Adult outpatients diagnosed with GAD according to DSM criteria (e.g., DSM-IV) with a baseline Hamilton Anxiety Rating Scale (HAM-A) total score ≥ 20.
-
Treatment Arms:
-
Hydroxyzine (e.g., 50 mg/day)
-
Placebo
-
Active comparator (e.g., a benzodiazepine like bromazepam 6 mg/day)
-
-
Treatment Duration: Typically several weeks (e.g., 12 weeks of double-blind treatment).
-
Primary Outcome Measure: Change in the HAM-A total score from baseline to the end of the treatment period.
-
Secondary Outcome Measures:
-
Percentage of responders and remission rates.
-
Clinical Global Impressions-Severity (CGI-S) scale scores.
-
Hospital Anxiety and Depression Scale (HADS) scores.
-
-
Statistical Analysis: Intent-to-treat (ITT) analysis is commonly used to compare the changes in outcome measures between the treatment groups.
Chronic Urticaria
Hydroxyzine is also indicated for the management of pruritus due to allergic conditions such as chronic urticaria.
Early Clinical Trial Methodology for Chronic Urticaria:
-
Study Design: Randomized, double-blind, placebo-controlled trials.
-
Patient Population: Patients with chronic idiopathic urticaria.
-
Treatment Arms:
-
Hydroxyzine (various dosages)
-
Placebo
-
Active comparators (e.g., other antihistamines like cetirizine or loratadine)
-
-
Primary Outcome Measures:
-
Reduction in the number, size, and duration of wheals.
-
Reduction in the severity of pruritus (itching).
-
-
Secondary Outcome Measures:
-
Patient-reported outcomes on quality of life (e.g., Dermatology Life Quality Index - DLQI).
-
Assessment of sedation and other adverse effects.
-
Conclusion
Since its discovery in 1956, hydroxyzine has become a well-established therapeutic agent with a multifaceted pharmacological profile. Its primary mechanism as a potent H1 receptor inverse agonist underpins its efficacy in allergic conditions, while its interactions with other central nervous system receptors likely contribute to its anxiolytic properties. The developmental history of hydroxyzine, from its initial synthesis to extensive preclinical and clinical evaluation, provides a valuable case study in drug discovery and development. This technical guide has aimed to provide a comprehensive overview of this journey for the benefit of the scientific and drug development communities.
References
Hydroxyzine Pamoate: A Technical Guide to its Mechanism of Action at H1 and 5-HT2A Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of the mechanism of action of hydroxyzine, with a specific focus on its interactions with the histamine H1 and serotonin 5-HT2A receptors. Hydroxyzine, a first-generation antihistamine, exhibits a complex pharmacological profile characterized by potent inverse agonism at the H1 receptor and antagonism at the 5-HT2A receptor. This dual activity underlies its therapeutic applications in the management of pruritus, anxiety, and other allergic and neuropsychiatric conditions. This document details the molecular signaling pathways associated with these receptors, presents quantitative binding affinity data, and provides comprehensive experimental protocols for the in vitro characterization of hydroxyzine's receptor interactions.
Introduction
Hydroxyzine is a piperazine derivative widely used in clinical practice.[1] It is available in two primary salt forms: hydroxyzine hydrochloride and hydroxyzine pamoate.[2] While the salt form can influence the drug's pharmacokinetic properties, such as absorption rate, the pharmacodynamic actions are attributed to the hydroxyzine moiety itself.[3][4] The therapeutic efficacy of hydroxyzine is primarily mediated through its high-affinity interaction with the histamine H1 receptor and its moderate affinity for the serotonin 5-HT2A receptor.[2] Understanding the precise molecular mechanisms at these two receptor targets is crucial for the rational development of new therapeutics and for optimizing the clinical use of hydroxyzine.
Core Mechanism of Action
Histamine H1 Receptor: Inverse Agonism
Hydroxyzine's principal mechanism of action is as a potent inverse agonist at the histamine H1 receptor. Unlike a neutral antagonist that simply blocks agonist binding, an inverse agonist reduces the constitutive, or basal, activity of the receptor in the absence of an agonist. This action is particularly relevant for the H1 receptor, which exhibits spontaneous activity. By stabilizing an inactive conformation of the receptor, hydroxyzine effectively suppresses downstream signaling, leading to a reduction in the physiological effects of histamine, such as vasodilation, increased vascular permeability, and sensory nerve stimulation, which are hallmarks of allergic reactions.
Serotonin 5-HT2A Receptor: Antagonism
In addition to its potent antihistaminic effects, hydroxyzine also acts as an antagonist at the serotonin 5-HT2A receptor. The 5-HT2A receptor, a G-protein coupled receptor (GPCR), is implicated in a wide range of central nervous system functions, including mood, cognition, and perception. Antagonism of this receptor by hydroxyzine is thought to contribute to its anxiolytic and sedative properties. By blocking the binding of serotonin, hydroxyzine inhibits the activation of the Gq/11 signaling cascade, thereby modulating neuronal excitability in key brain regions.
Quantitative Receptor Binding and Functional Data
The affinity of hydroxyzine for the H1 and 5-HT2A receptors has been quantified in numerous studies. The inhibitory constant (Ki) is a measure of the binding affinity of a ligand to a receptor, with a lower Ki value indicating a higher binding affinity. The half-maximal inhibitory concentration (IC50) represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function.
| Compound | Receptor | Species | Assay Type | Ki (nM) | IC50 (nM) | Reference |
| Hydroxyzine | Histamine H1 | Human | Binding | 2 | ||
| Hydroxyzine | 5-HT2A | Human | Binding | 50 | ||
| Medifoxamine (for comparison) | 5-HT2A | Human | Functional | 950 | ||
| CRE-10086 (metabolite of Medifoxamine) | 5-HT2A | Human | Functional | 330 | ||
| CRE-10357 (metabolite of Medifoxamine) | 5-HT2A | Human | Functional | 1600 |
Signaling Pathways
Both the H1 and 5-HT2A receptors are G-protein coupled receptors that primarily signal through the Gq/11 pathway.
Experimental Protocols
Radioligand Binding Assay for Histamine H1 Receptor
This protocol describes a competitive radioligand binding assay to determine the binding affinity of hydroxyzine for the histamine H1 receptor.
Materials:
-
Cell Membranes: Homogenates of HEK293 or CHO cells stably expressing the human histamine H1 receptor.
-
Radioligand: [³H]-mepyramine (specific activity ~20-30 Ci/mmol).
-
Test Compound: Hydroxyzine.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: 10 µM mianserin.
-
Filtration Apparatus: 96-well cell harvester with glass fiber filters (e.g., GF/C).
-
Scintillation Fluid.
-
Liquid Scintillation Counter.
-
96-well plates.
Procedure:
-
Membrane Preparation: Thaw the cell membrane preparation on ice and resuspend in assay buffer. Determine the protein concentration using a suitable method (e.g., BCA assay).
-
Compound Dilution: Prepare serial dilutions of hydroxyzine in the assay buffer.
-
Assay Setup: In a 96-well plate, add in triplicate:
-
Total Binding: Assay buffer, [³H]-mepyramine, and cell membrane suspension.
-
Non-specific Binding: Mianserin solution, [³H]-mepyramine, and cell membrane suspension.
-
Competitive Binding: Serial dilutions of hydroxyzine, [³H]-mepyramine, and cell membrane suspension.
-
-
Incubation: Incubate the plate at 25°C for 4 hours with gentle agitation to reach equilibrium.
-
Filtration: Terminate the incubation by rapidly filtering the contents of each well through the glass fiber filters using the cell harvester.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the hydroxyzine concentration and fit the data using a non-linear regression model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.
Functional Assay for 5-HT2A Receptor Antagonism (Calcium Flux Assay)
This protocol measures the ability of hydroxyzine to antagonize the 5-HT2A receptor-mediated increase in intracellular calcium.
Materials:
-
Cells: CHO-K1 or U2OS cells stably expressing the human 5-HT2A receptor.
-
Assay Plate: Black-walled, clear-bottom 96-well or 384-well microplates.
-
Calcium Indicator Dye: Fluo-4 AM or equivalent.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Test Compound: Hydroxyzine.
-
Agonist: Serotonin (5-HT).
-
Fluorescence Plate Reader: Equipped with injectors for compound addition.
Procedure:
-
Cell Plating: Seed the 5-HT2A expressing cells into the microplates and incubate overnight to form a confluent monolayer.
-
Dye Loading: Remove the culture medium and add the calcium indicator dye loading solution to the cells. Incubate for 30-60 minutes at 37°C.
-
Compound Pre-incubation: Wash the cells with assay buffer and then add serial dilutions of hydroxyzine. Incubate for 15-30 minutes at room temperature.
-
Measurement of Calcium Flux:
-
Place the microplate into the fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Use the instrument's injector to add a pre-determined EC80 concentration of serotonin to all wells.
-
Record the fluorescence signal over time (kinetic read).
-
-
Data Analysis: Determine the peak fluorescence response for each well. Plot the percentage of inhibition of the serotonin response against the logarithm of the hydroxyzine concentration and fit the data to determine the IC50 value.
Conclusion
This compound exerts its therapeutic effects through a dual mechanism of action involving potent inverse agonism at the histamine H1 receptor and antagonism at the serotonin 5-HT2A receptor. The high affinity for the H1 receptor is responsible for its robust antihistaminic properties, while its interaction with the 5-HT2A receptor contributes to its anxiolytic and sedative effects. The detailed experimental protocols provided in this guide offer a framework for the precise in vitro characterization of these interactions, which is essential for the ongoing research and development of novel therapeutics targeting these important receptor systems.
References
A Technical Guide to the Off-Target Receptor Binding Profile of Hydroxyzine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the off-target receptor binding profile of hydroxyzine, a first-generation antihistamine. While its primary therapeutic effects are mediated through potent inverse agonism of the histamine H1 receptor, its clinical profile, including anxiolytic and sedative properties, is significantly influenced by its interactions with a range of other CNS receptors.[1][2] Understanding this off-target profile is critical for comprehensive pharmacological assessment and future drug development.
Quantitative Receptor Binding Profile
Hydroxyzine's affinity for its primary (on-target) and secondary (off-target) receptors has been quantified using various in vitro binding assays. The inhibition constant (Kᵢ) is a measure of a drug's binding affinity, where a lower Kᵢ value indicates a stronger interaction. The data below summarizes the known binding affinities of hydroxyzine for several key neurotransmitter receptors.
Table 1: Receptor Binding Affinity (Kᵢ) of Hydroxyzine
| Receptor Target | Kᵢ (nM) | Receptor Family | Primary Effect of Blockade |
|---|---|---|---|
| Histamine H₁ (On-Target) | ~2 | Histaminergic | Antihistaminic, Sedative[3] |
| Serotonin 5-HT₂ₐ | ~50 | Serotonergic | Anxiolytic, Antipsychotic[3] |
| Dopamine D₂ | ~378 | Dopaminergic | Antipsychotic, Antiemetic[3] |
| α₁-Adrenergic | Not specified | Adrenergic | Vasodilation, Hypotension |
| Muscarinic ACh | 3,600 - 30,000 | Cholinergic | Reduced Anticholinergic Effects |
Note: Data is compiled from multiple sources and assays; values represent approximations. The affinity for the α₁-Adrenergic receptor is established, but a precise Kᵢ value is not consistently reported in public literature. The low affinity for muscarinic receptors (high Kᵢ) explains hydroxyzine's relatively low incidence of anticholinergic side effects compared to other first-generation antihistamines.
Experimental Protocols: Radioligand Binding Assay
The determination of receptor binding affinities (Kᵢ values) is predominantly accomplished through competitive radioligand binding assays. This technique is considered a gold standard for quantifying the interaction between a drug and its receptor target.
Objective: To determine the inhibition constant (Kᵢ) of a test compound (e.g., hydroxyzine) by measuring its ability to displace a specific, high-affinity radioligand from a receptor.
Materials:
-
Receptor Source: Homogenized tissue membranes or cultured cells expressing the target receptor (e.g., human recombinant H1, 5-HT₂ₐ, D₂ receptors).
-
Radioligand: A high-affinity ligand for the target receptor labeled with a radioisotope (e.g., [³H]pyrilamine for the H₁ receptor).
-
Test Compound: Unlabeled hydroxyzine, prepared in serial dilutions.
-
Assay Buffer: A buffered solution (e.g., Tris-HCl) to maintain physiological pH and ionic strength.
-
Filtration Apparatus: A cell harvester with glass fiber filters designed to separate bound from free radioligand.
-
Scintillation Counter: A liquid scintillation counter to measure the radioactivity trapped on the filters.
Methodology:
-
Preparation: A suspension of the receptor-containing membranes is prepared in the assay buffer.
-
Incubation: The membrane preparation is incubated in a series of tubes or a 96-well plate with:
-
A fixed, low concentration of the radioligand (typically at or below its Kₔ value).
-
A range of increasing concentrations of the unlabeled test compound (hydroxyzine).
-
Control tubes are included to measure total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a saturating concentration of an unlabeled competitor).
-
-
Equilibrium: The mixture is incubated for a predetermined time at a specific temperature to allow the binding reaction to reach equilibrium.
-
Separation: The incubation is terminated by rapid filtration through the glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: The filters are quickly washed with ice-cold buffer to remove any remaining free radioligand.
-
Quantification: The radioactivity retained on each filter is measured using a liquid scintillation counter.
-
Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The data are plotted as the percentage of specific binding versus the log concentration of the test compound.
-
A sigmoidal competition curve is generated, from which the IC₅₀ value (the concentration of hydroxyzine that inhibits 50% of the specific radioligand binding) is determined.
-
The IC₅₀ is then converted to the Kᵢ value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
-
Caption: Workflow for a competitive radioligand binding assay.
On-Target and Off-Target Signaling Pathways
Hydroxyzine's diverse pharmacological effects stem from its ability to antagonize receptors that couple to different intracellular signaling cascades. The primary on-target and key off-target receptors are G-protein coupled receptors (GPCRs) that activate distinct downstream effectors.
The antihistaminic and sedative effects of hydroxyzine are primarily due to its blockade of the H₁ receptor. This receptor is coupled to the Gq family of G-proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC), leading to a cellular response.
Caption: Histamine H₁ receptor Gq-coupled signaling pathway.
Hydroxyzine's anxiolytic properties are attributed to its antagonism of the 5-HT₂ₐ receptor, while its antiemetic and potential antipsychotic effects may relate to weak D₂ receptor blockade.
-
5-HT₂ₐ and α₁-Adrenergic Receptors (Gq-Coupled): Similar to the H₁ receptor, both the serotonin 5-HT₂ₐ and α₁-adrenergic receptors are coupled to the Gq protein. Their activation initiates the same PLC-IP₃/DAG cascade. Blockade of these receptors by hydroxyzine inhibits these signaling pathways.
-
Dopamine D₂ Receptor (Gi-Coupled): In contrast, the dopamine D₂ receptor is coupled to the Gi family of G-proteins. When activated by dopamine, the Gi protein inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). By weakly blocking the D₂ receptor, hydroxyzine can prevent this inhibitory action, leading to a relative normalization of cAMP levels.
Caption: Dopamine D₂ receptor Gi-coupled signaling pathway.
References
Foundational Research on the Metabolism of Hydroxyzine to Cetirizine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the foundational research concerning the metabolic conversion of the first-generation antihistamine, hydroxyzine, to its active metabolite, cetirizine. The primary metabolic pathway involves the oxidation of hydroxyzine's alcohol moiety to a carboxylic acid, a reaction catalyzed by alcohol dehydrogenase.[1] Concurrently, minor metabolic pathways, including N-dealkylation and O-dealkylation, are mediated by the cytochrome P450 enzymes CYP3A4 and CYP3A5, leading to the formation of other metabolites.[1] This document details the enzymes involved, summarizes key pharmacokinetic parameters from various studies, presents detailed experimental protocols for the quantification of hydroxyzine and cetirizine, and visualizes the metabolic pathways and experimental workflows. This guide is intended to be a comprehensive resource for researchers, scientists, and professionals involved in drug development and metabolic studies.
Introduction
Hydroxyzine is a first-generation H1 receptor antagonist with sedative, anxiolytic, and antiemetic properties. Its clinical utility is often associated with its rapid metabolism to cetirizine, a potent and selective second-generation antihistamine with a more favorable side-effect profile, particularly concerning sedation. Understanding the metabolic transformation of hydroxyzine to cetirizine is crucial for optimizing therapeutic applications and for the development of new drug entities. This guide focuses on the core research that has elucidated this metabolic pathway.
Metabolic Pathways
The biotransformation of hydroxyzine is a multi-step process involving several enzymes primarily located in the liver. The main pathway leads to the formation of the pharmacologically active metabolite, cetirizine, while other pathways produce minor metabolites.
Major Pathway: Oxidation to Cetirizine
The principal metabolic route for hydroxyzine is the oxidation of its terminal alcohol group to a carboxylic acid, resulting in the formation of cetirizine.[1] This reaction is primarily catalyzed by the cytosolic enzyme alcohol dehydrogenase (ADH) .[1][2] This metabolic step is significant as it converts the parent drug into its more active and less sedating metabolite.
Figure 1: Major metabolic pathway of hydroxyzine to cetirizine.
Minor Pathways: Cytochrome P450-Mediated Metabolism
In addition to the main pathway, hydroxyzine undergoes metabolism by cytochrome P450 (CYP) enzymes, specifically CYP3A4 and CYP3A5 . These enzymes are responsible for N-dealkylation and O-dealkylation of hydroxyzine, leading to the formation of other metabolites, such as norchlorcyclizine.
References
An In-depth Technical Guide to the Initial Investigations of Hydroxyzine Pamoate's Sedative Properties
Audience: Researchers, scientists, and drug development professionals.
Introduction: Hydroxyzine is a first-generation antihistamine of the diphenylmethane and piperazine class, first synthesized in 1955.[1] While widely recognized for its efficacy in treating pruritus, urticaria, and other allergic conditions, its significant effects on the central nervous system (CNS) have established its use as an anxiolytic, antiemetic, and sedative.[1][2][3] Hydroxyzine pamoate is a salt form of hydroxyzine, which is rapidly absorbed from the gastrointestinal tract, with clinical effects typically observed within 15 to 30 minutes of oral administration.[2] This technical guide provides a detailed overview of the initial scientific investigations into the sedative properties of hydroxyzine, focusing on its mechanism of action, quantitative data from early clinical evaluations, and the experimental protocols used to characterize its effects.
Core Mechanism of Sedation
Hydroxyzine's sedative action is primarily a result of its potent antagonism of histamine H1 receptors at the subcortical level of the central nervous system. Unlike second-generation antihistamines, hydroxyzine readily crosses the blood-brain barrier, allowing for significant interaction with CNS receptors. Histamine in the brain acts as a key neurotransmitter promoting wakefulness; by blocking H1 receptors, hydroxyzine suppresses this activity, leading to drowsiness and sedation.
Further contributing to its sedative and anxiolytic profile are its weaker antagonistic effects on other neurotransmitter systems. Hydroxyzine has been shown to act as an antagonist of the serotonin 5-HT2A receptor, the dopamine D2 receptor, and the α1-adrenergic receptor. The interaction with the 5-HT2A receptor, in particular, is thought to contribute to its anxiolytic properties, a feature not typically seen in antihistamines lacking this activity. Additionally, hydroxyzine exhibits anticholinergic (antimuscarinic) properties that can enhance its sedative effects.
Quantitative Data from Clinical Investigations
Initial investigations did not focus on traditional preclinical dose-response studies for sedation but rather on clinical efficacy in relevant scenarios, such as pre-anesthetic medication and pediatric dentistry. The data is often presented in the context of combination therapies.
Table 1: Central H1 Receptor Occupancy and Subjective Sedation A Positron Emission Tomography (PET) study provided direct evidence of hydroxyzine's action in the human brain, linking receptor occupancy to its sedative effect.
| Drug/Dose | Receptor | Brain Occupancy | Associated Outcome |
| Hydroxyzine 30 mg (single dose) | Histamine H1 | 67.6% | Subjective sleepiness correlated well with occupancy levels. |
Table 2: Effective Dosages for Sedation in Pediatric Clinical Trials Hydroxyzine is frequently used in combination with other agents to achieve conscious sedation in uncooperative pediatric dental patients.
| Regimen | Patient Population | This compound Dose | Accompanying Agent(s) | Sedative Success Rate |
| Midazolam/Hydroxyzine (MH) | 2–6 year-old uncooperative dental patients | 1 mg/kg | Midazolam 0.5 mg/kg | 64.3% |
| Chloral Hydrate/Hydroxyzine (CHH) | 2–6 year-old uncooperative dental patients | 1 mg/kg | Chloral Hydrate 50 mg/kg | 33.3% |
| CHH + Meperidine | Pediatric dental patients (mean age 37 months) | 25 mg (fixed) | Chloral Hydrate 50 mg/kg, Meperidine 1.5 mg/kg | Improved behavior over CHH alone (P < 0.01). |
| Hydroxyzine + Nitrous Oxide | 25-45 month-old uncooperative dental patients | 50 mg (fixed) | Nitrous Oxide 50% | More effective in controlling crying and alertness than hydroxyzine alone or N2O alone. |
Table 3: General Sedative and Anxiolytic Dosages Clinical use for sedation and anxiety has established a general dosage range. Tolerance to sedative effects can develop within a few days of continuous therapy.
| Indication | Dosage Form | Recommended Dose Range | Notes |
| Sedation (as premedication) | Oral / IM | 25 - 200 mg | Potentiates other CNS depressants like barbiturates and meperidine. |
| Sleep Aid | Oral | 25 - 100 mg | Typically for short-term or "as-needed" use due to tolerance development. |
| Anxiety and Tension | Oral | 50 - 100 mg, 4 times daily | Effectiveness for long-term use (>4 months) has not been systematically assessed. |
Experimental Protocols
The sedative properties of hydroxyzine have been evaluated using various clinical trial designs. Below are representative protocols derived from published studies.
Protocol 1: Comparative Evaluation of Pediatric Sedative Regimens (Crossover Design)
This protocol outlines a method to compare the efficacy of two different oral sedative combinations in a pediatric population, as seen in studies of dental sedation.
-
Objective: To compare the sedative and behavioral efficacy of Regimen A (e.g., Midazolam/Hydroxyzine) versus Regimen B (e.g., Chloral Hydrate/Hydroxyzine).
-
Study Design: Double-blind, randomized, crossover clinical trial.
-
Methodology:
-
Patient Selection: Recruit 2–6 year-old children with uncooperative behavior (e.g., Frankl Behavior Rating Scale of negative or definitely negative) and ASA I physical status.
-
Randomization: Randomly assign participants to one of two sequences: receive Regimen A at the first visit and Regimen B at the second, or vice versa.
-
Pre-Procedure: Ensure patients are NPO (nothing by mouth) for at least 4 hours prior to drug administration.
-
Drug Administration: Administer the assigned regimen orally based on body weight (e.g., hydroxyzine 1mg/kg).
-
Monitoring: Continuously measure vital signs, including blood oxygen saturation (SpO2) and pulse rate, before, during, and after the dental procedure.
-
Efficacy Assessment: Evaluate the level of sedation and behavior at set intervals using a standardized scale, such as the Houpt Sedation Rating Scale.
-
Crossover: After a sufficient washout period (i.e., the second dental visit), administer the alternate regimen and repeat the monitoring and assessment steps.
-
Data Analysis: Compare the success rates and physiological data between the two regimens.
-
Protocol 2: Assessment of Cognitive Impairment in Healthy Volunteers
This protocol describes a method to objectively measure the sedative effects of hydroxyzine on psychomotor and cognitive functions.
-
Objective: To quantify the impact of a standard dose of hydroxyzine on cognitive performance compared to a placebo.
-
Study Design: Placebo-controlled, randomized, double-blind, crossover study.
-
Methodology:
-
Participant Selection: Recruit healthy adult volunteers.
-
Design: Employ a multi-way crossover design where each participant receives each treatment (e.g., hydroxyzine 50 mg, placebo) in a randomized order over separate sessions.
-
Drug Administration: Administer the blinded treatment orally at a standardized time.
-
Performance Assessment: At the time of expected maximum plasma concentration (Tmax), subject participants to a battery of validated psychomotor and cognitive tests.
-
Divided Attention Task: Measures the ability to handle multiple simultaneous tasks.
-
Critical Tracking Task: Assesses fine motor control and reaction time.
-
Stop Signal Task: Evaluates inhibitory control.
-
Attention Network Test: Measures alerting, orienting, and executive control aspects of attention.
-
-
Washout Period: Ensure a sufficient time interval between sessions to allow for complete drug elimination.
-
Data Analysis: Statistically compare performance metrics (e.g., reaction time, accuracy) across the hydroxyzine and placebo conditions.
-
References
A Historical Perspective on the Therapeutic Development of Hydroxyzine: An In-depth Technical Guide
Introduction
Hydroxyzine is a first-generation histamine H1-receptor antagonist belonging to the diphenylmethylpiperazine class of compounds.[1][2] First synthesized in 1955 by Union Chimique Belge and approved for sale in the United States in 1956 by Pfizer, it has become a cornerstone therapy for a range of conditions.[1][3] Its therapeutic applications span from the management of allergic conditions, such as chronic urticaria and pruritus, to the symptomatic relief of anxiety and tension.[3] This guide provides a comprehensive historical and technical overview of the development of hydroxyzine, detailing its pharmacological profile, pivotal clinical investigations, and the experimental methodologies that defined its therapeutic utility.
Discovery and Synthesis
The development of hydroxyzine in the mid-1950s marked a significant advancement in antihistamine therapy. The synthesis of hydroxyzine, chemically known as (±)-2-(2-{4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl}ethoxy)ethanol, involves the N-alkylation of N-(4-chlorobenzhydryl)piperazine with 2-(2-chloroethoxy)ethanol. A general synthetic scheme is outlined below.
A patented water-based process for preparing hydroxyzine involves reacting N-(4-chlorobenzhydryl)piperazine with 2-(2-chloroethoxy)ethanol in the presence of potassium carbonate and a phase transfer catalyst like tetrabutyl ammonium bromide in water. The mixture is heated, and upon completion, the product is extracted with an organic solvent.
Pharmacological Profile
Mechanism of Action
Hydroxyzine's primary mechanism of action is as a potent inverse agonist of the histamine H1 receptor. By binding to and stabilizing the inactive conformation of the H1 receptor, it effectively blocks the actions of histamine, leading to the suppression of histaminic edema, flare, and pruritus. This action is central to its efficacy in allergic conditions.
Unlike many other first-generation antihistamines, hydroxyzine has a lower affinity for muscarinic acetylcholine receptors, resulting in a reduced risk of anticholinergic side effects. In addition to its antihistaminic activity, hydroxyzine also acts as an antagonist at several central nervous system receptors, including the serotonin 5-HT2A receptor, the dopamine D2 receptor, and the α1-adrenergic receptor. Its anxiolytic properties are thought to be mediated, in part, by its activity at the 5-HT2A receptor. The sedative effects of hydroxyzine are attributed to its ability to cross the blood-brain barrier and its inverse agonism of central H1 receptors. A positron emission tomography (PET) study found that a single 30 mg dose of hydroxyzine resulted in a 67.6% occupancy of brain H1 receptors, which correlated with subjective sleepiness.
Pharmacokinetics and Metabolism
Hydroxyzine is rapidly absorbed from the gastrointestinal tract following oral administration, with peak plasma concentrations (Tmax) reached in approximately 2 hours. The onset of its effects is typically observed within 15 to 60 minutes. It is extensively distributed throughout the body, with higher concentrations found in the skin compared to the plasma.
The primary metabolic pathway of hydroxyzine involves oxidation of its alcohol moiety to a carboxylic acid, forming its main active metabolite, cetirizine. This conversion is mediated by alcohol dehydrogenase. Cetirizine is a potent second-generation antihistamine and is responsible for a significant portion of hydroxyzine's antihistaminic effect. Hydroxyzine is also metabolized by CYP3A4 and CYP3A5.
The elimination half-life of hydroxyzine varies with age. In adults, it is approximately 20 hours, while it is shorter in children (around 7.1 hours) and prolonged in the elderly (around 29.3 hours).
Table 1: Pharmacokinetic Parameters of Hydroxyzine
| Parameter | Value | Population | Reference(s) |
| Tmax (Time to Peak Concentration) | 2.0 - 2.1 hours | Adults, Children | |
| Elimination Half-life (t1/2) | 20.0 ± 4.1 hours | Adults | |
| 7.1 ± 2.3 hours | Children | ||
| 29.3 ± 10.1 hours | Elderly | ||
| Volume of Distribution (Vd) | 16.0 ± 3.0 L/kg | Adults | |
| 18.5 ± 8.6 L/kg | Children | ||
| 22.5 ± 6.3 L/kg | Elderly | ||
| Clearance Rate | 9.78 ± 3.25 mL/min/kg | Adults | |
| 32.08 ± 11.05 mL/min/kg | Children | ||
| 9.6 ± 3.2 mL/min/kg | Elderly |
Table 2: Receptor Binding Affinities of Hydroxyzine
| Receptor | Binding Affinity (Ki, nM) | Reference(s) |
| Histamine H1 | 2 | |
| Serotonin 5-HT2A | 50 | |
| Dopamine D2 | 378 | |
| α1-Adrenergic | Weak antagonist activity reported | |
| Muscarinic Acetylcholine | Low affinity reported |
Therapeutic Development and Key Clinical Trials
Management of Allergic Conditions
Hydroxyzine was initially developed and continues to be widely used for the management of histamine-mediated pruritus and chronic urticaria. Its efficacy in these conditions is well-documented.
A real-world, prospective observational study involving 400 patients with chronic pruritus due to dermatological causes demonstrated that treatment with hydroxyzine for up to 12 weeks resulted in significant improvements in pruritus scores (5-D itch scale) and quality of life (Dermatology Quality of Life Index, DLQI). Symptom elimination was observed in 48.34% of patients by the end of the study.
In a 4-week, multicenter, double-blind, placebo-controlled study comparing cetirizine to its parent drug, hydroxyzine, in patients with chronic urticaria, cetirizine (5 to 20 mg once daily) was found to be as effective as hydroxyzine (25 to 75 mg/day in divided doses). However, the incidence of somnolence was significantly higher in the hydroxyzine group compared to both the cetirizine and placebo groups.
Table 3: Summary of Clinical Trial Data for Urticaria
| Study | Design | N | Treatment Arms | Duration | Key Outcomes | Reference(s) |
| Real-World Observational Study | Prospective, observational | 400 | Hydroxyzine (as per clinician's discretion) | 12 weeks | Significant improvement in 5-D itch scores and DLQI scores (p < 0.0001); 48.34% symptom elimination. | |
| Kalivas et al. (1990) | Multicenter, double-blind, placebo-controlled | - | 1. Cetirizine (5-20 mg/day) 2. Hydroxyzine (25-75 mg/day) 3. Placebo | 4 weeks | Hydroxyzine was equivalent in efficacy to cetirizine. Significantly higher incidence of somnolence with hydroxyzine vs. placebo (p=0.001). |
Treatment of Generalized Anxiety Disorder (GAD)
Hydroxyzine is also indicated for the symptomatic relief of anxiety and tension associated with psychoneuroses. Several clinical trials have demonstrated its efficacy in treating Generalized Anxiety Disorder (GAD).
A 3-month, multicenter, randomized, double-blind, placebo-controlled trial involving 334 outpatients with GAD found that hydroxyzine (50 mg/day) was significantly more effective than placebo in reducing anxiety symptoms. The primary outcome, the change in the Hamilton Anxiety Rating Scale (HAM-A) score from baseline, was significantly greater for hydroxyzine (-12.16) compared to placebo (-9.64). The efficacy of hydroxyzine was comparable to that of bromazepam (6 mg/day).
A Cochrane review of five randomized controlled trials (884 participants) concluded that hydroxyzine is more effective than placebo for treating GAD. Its efficacy and tolerability were found to be comparable to other anxiolytics like benzodiazepines and buspirone.
Table 4: Summary of Clinical Trial Data for Generalized Anxiety Disorder (GAD)
| Study | Design | N | Treatment Arms | Duration | Primary Outcome Measure | Key Findings | Reference(s) |
| Llorca et al. | Multicenter, randomized, double-blind, placebo-controlled | 334 | 1. Hydroxyzine (50 mg/day) 2. Bromazepam (6 mg/day) 3. Placebo | 12 weeks | Change in HAM-A score | Hydroxyzine showed a significantly greater reduction in HAM-A score vs. placebo (p=0.019). Efficacy was comparable to bromazepam. | |
| Cochrane Review | Meta-analysis of 5 RCTs | 884 | Hydroxyzine vs. Placebo and other anxiolytics | - | - | Hydroxyzine is more effective than placebo (OR 0.30, 95% CI 0.15 to 0.58). Efficacy is comparable to benzodiazepines and buspirone. |
Experimental Protocols
Detailed experimental protocols for the pivotal clinical trials are summarized below based on the available information.
Protocol for a GAD Efficacy Study (based on Llorca et al.)
-
Study Design: A multicenter, parallel-group, randomized, double-blind, placebo-controlled trial.
-
Phases:
-
Run-in Phase (2 weeks): Single-blind placebo administration to all selected patients.
-
Treatment Phase (12 weeks): Patients were randomized to receive double-blind treatment with either hydroxyzine (50 mg/day), bromazepam (6 mg/day), or placebo.
-
Run-out Phase (4 weeks): Single-blind placebo administration to monitor for discontinuation effects.
-
-
Inclusion Criteria: Outpatients diagnosed with GAD according to DSM-IV criteria with a Hamilton Rating Scale for Anxiety (HAM-A) total score of ≥ 20.
-
Primary Outcome Assessment: The change in the HAM-A total score from baseline (end of run-in phase) to the endpoint (end of 12-week treatment phase).
-
Secondary Outcome Assessments:
-
Percentage of responders and remission rates.
-
Clinical Global Impressions-Severity (CGI-S) scale score.
-
Hospital Anxiety and Depression (HAD) scale score.
-
-
Statistical Analysis: Intent-to-treat (ITT) analysis was performed to compare the change in HAM-A scores between the hydroxyzine and placebo groups.
Protocol for a Chronic Pruritus Observational Study (based on a real-world study)
-
Study Design: A prospective, observational, patient-reported outcomes (PRO) study.
-
Participants: Patients with chronic pruritus due to dermatological causes.
-
Treatment: Hydroxyzine was administered as per the treating clinician's discretion.
-
Duration: Up to 12 weeks.
-
Primary Outcome Assessment: Improvement in quality of life from baseline, assessed using the 10-point Dermatology Quality of Life Index (DLQI) at week 12.
-
Secondary Outcome Assessments:
-
Improvement in pruritus scores using the 5-D itch scale at 12 weeks.
-
Improvements in DLQI and 5-D itch scores at weeks 2, 4, and 8.
-
Safety and tolerability, assessed by recording adverse events.
-
-
Statistical Analysis: Changes from baseline in DLQI and 5-D itch scores were analyzed for statistical significance (p < 0.0001 was considered significant).
Signaling Pathways and Experimental Workflows
Histamine H1 Receptor Signaling Pathway
The following diagram illustrates the signaling cascade initiated by histamine binding to the H1 receptor and the inhibitory effect of hydroxyzine.
Caption: Histamine H1 receptor signaling and hydroxyzine's mechanism of action.
Metabolism of Hydroxyzine to Cetirizine
This diagram shows the metabolic conversion of hydroxyzine.
Caption: Metabolic pathway of hydroxyzine to its active metabolite, cetirizine.
Generalized Anxiety Disorder (GAD) Clinical Trial Workflow
The following diagram illustrates a typical workflow for a GAD clinical trial.
References
Methodological & Application
Application Notes and Protocols for In Vivo Studies of Hydroxyzine Pamoate in Rodent Models of Anxiety
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of hydroxyzine pamoate in common rodent models of anxiety. The included protocols and data summaries are intended to guide researchers in the design and execution of preclinical studies to evaluate the anxiolytic effects of this compound.
Mechanism of Action
Hydroxyzine's primary mechanism of action is as a potent inverse agonist of the histamine H1 receptor.[1] Its anxiolytic effects are also attributed to its weaker antagonist activity at serotonin 5-HT2A, dopamine D2, and α1-adrenergic receptors.[2] Unlike benzodiazepines, hydroxyzine does not act on GABA receptors.
Quantitative Data from In Vivo Rodent Studies
The following tables summarize the quantitative outcomes from key studies investigating the effects of hydroxyzine in established rodent models of anxiety. It is important to note that most preclinical studies have utilized hydroxyzine hydrochloride. A conversion factor should be applied when designing studies with this compound (1 mg of hydroxyzine dihydrochloride is equivalent to approximately 1.7 mg of this compound).[1]
Table 1: Anxiolytic Effects of Hydroxyzine in Various Mouse Anxiety Models
| Behavioral Test | Animal Model | Hydroxyzine Hydrochloride Dose (Route) | Key Findings | Reference |
| Elevated Plus Maze | Swiss albino mice (male) | 3 mg/kg (i.p.) | Significant increase in the percentage of time spent in open arms and the number of open arm entries compared to the control group. | Sawantdesai et al., 2016[2][3] |
| Light-Dark Transition Test | Swiss albino mice (male) | 3 mg/kg (i.p.) | Significant increase in the time spent in the light compartment and the number of transitions between compartments compared to the control group. | Sawantdesai et al., 2016 |
| Marble Burying Test | Swiss albino mice (male) | 3 mg/kg (i.p.) | Significant decrease in the number of marbles buried compared to the control group. | Sawantdesai et al., 2016 |
Table 2: Dose-Response of Hydroxyzine in the Light-Dark Box Test in Mice
| Hydroxyzine Hydrochloride Dose (Route) | Animal Model | Parameter Measured | Effect | Reference |
| 1 mg/kg (i.p.) | C57/black mice (male) | Mean Transitions | Significantly increased transitions compared to saline control. | Gladney et al., 1994 |
| 4, 7, 10 mg/kg (i.p.) | C57/black mice (male) | Mean Transitions | No significant increase in transitions compared to saline control. | Gladney et al., 1994 |
Table 3: Effects of Hydroxyzine in the Elevated Zero-Maze in Mice
| Hydroxyzine Hydrochloride Dose (Route) | Animal Model | Key Anxiety Parameters | Effect | Reference |
| 1.5 - 12 mg/kg (i.p.) | Male mice | Time spent in open areas, Open area entries | No significant anxiolytic effect (subeffective doses). | Naghibi & Rayatnia, 2011 |
| >12 mg/kg (i.p.) | Male mice | Not specified | Implied anxiolytic effect at higher doses. | Naghibi & Rayatnia, 2011 |
Experimental Protocols
Detailed methodologies for three common rodent models of anxiety are provided below. These protocols are based on established procedures and can be adapted for the evaluation of this compound.
Elevated Plus Maze (EPM) Test
The EPM test is a widely used model to assess anxiety-like behavior in rodents. The test is based on the conflict between the natural tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.
a. Apparatus
-
A plus-shaped maze elevated from the floor (typically 40-70 cm).
-
Two opposite arms are open (e.g., 50 x 10 cm), and the other two are enclosed by high walls (e.g., 50 x 10 x 40 cm).
-
A central platform (e.g., 10 x 10 cm) connects the four arms.
-
The maze should be made of a non-porous material for easy cleaning.
b. Procedure
-
Acclimatization: Allow the animals to habituate to the testing room for at least 30-60 minutes before the experiment.
-
Drug Administration: Administer this compound or vehicle control intraperitoneally (i.p.) 30 minutes prior to testing.
-
Testing:
-
Place the mouse on the central platform of the EPM, facing one of the open arms.
-
Allow the animal to explore the maze freely for a 5-minute session.
-
Record the session using a video camera mounted above the maze.
-
-
Data Analysis:
-
Score the following parameters using automated tracking software or by manual observation:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
-
Calculate the percentage of time spent in the open arms [(Time in open arms / Total time in all arms) x 100] and the percentage of open arm entries [(Entries into open arms / Total entries into all arms) x 100]. An increase in these parameters is indicative of an anxiolytic effect.
-
Light-Dark Box Test
This test is based on the innate aversion of rodents to brightly illuminated areas and their preference for dark, enclosed spaces. Anxiolytic compounds increase the time spent in the light compartment and the number of transitions between the two compartments.
a. Apparatus
-
A rectangular box divided into a small, dark compartment (approximately 1/3 of the total area) and a large, illuminated compartment (approximately 2/3 of the total area).
-
An opening (e.g., 7.5 x 7.5 cm) connects the two compartments.
-
The light compartment is typically illuminated with a bright light source (e.g., 100-400 lux).
b. Procedure
-
Acclimatization: House the animals in the testing room for at least one hour before the test.
-
Drug Administration: Administer this compound or vehicle control (i.p.) 30 minutes before the test.
-
Testing:
-
Place the mouse in the center of the illuminated compartment, facing away from the opening.
-
Allow the animal to explore the apparatus for 5-10 minutes.
-
Record the session with a video camera.
-
-
Data Analysis:
-
Measure the following parameters:
-
Time spent in the light compartment.
-
Time spent in the dark compartment.
-
Number of transitions between the two compartments.
-
Latency to the first entry into the dark compartment.
-
-
An increase in the time spent in the light compartment and the number of transitions suggests an anxiolytic effect.
-
Marble Burying Test
This test is used to model anxiety-like and obsessive-compulsive-like behaviors in rodents. Anxious animals tend to bury objects in their bedding, and anxiolytic drugs typically reduce this behavior.
a. Apparatus
-
A standard rodent cage (e.g., 26 x 20 x 14 cm).
-
Approximately 5 cm of clean bedding material.
-
20-25 glass marbles (approximately 1.5 cm in diameter).
b. Procedure
-
Acclimatization: Acclimate the animals to the testing room for at least 30 minutes.
-
Drug Administration: Administer this compound or vehicle control (i.p.) 30 minutes prior to the test.
-
Testing:
-
Prepare the test cage with 5 cm of bedding and evenly space the marbles on top.
-
Place the mouse in the cage.
-
Allow the mouse to explore and interact with the marbles for 30 minutes.
-
-
Data Analysis:
-
After the 30-minute session, carefully remove the mouse from the cage.
-
Count the number of marbles that are at least two-thirds buried in the bedding.
-
A decrease in the number of buried marbles is indicative of an anxiolytic effect.
-
Visualizations
Signaling Pathways and Experimental Workflows
References
Application Notes and Protocols for Testing Hydroxyzine Pamoate Efficacy in Mice
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hydroxyzine pamoate, a first-generation antihistamine, is recognized for its anxiolytic, sedative, and antipruritic properties.[1][2] Its therapeutic effects are primarily attributed to its potent inverse agonism of the histamine H1 receptor and, to a lesser extent, its antagonism of serotonin 5-HT2A and dopamine D2 receptors.[1][2][3] This multimodal mechanism of action makes it a valuable compound for treating conditions such as anxiety and pruritus.
These application notes provide detailed protocols for key behavioral assays in mice to evaluate the efficacy of this compound. The assays described—the elevated plus maze (EPM), light-dark box test, open field test (OFT), and the scratch test for pruritus—are standard preclinical models for assessing anxiolytic, sedative, and antipruritic drug effects.
Mechanism of Action Signaling Pathway
This compound exerts its effects by modulating multiple neurotransmitter systems. It acts as a potent inverse agonist at histamine H1 receptors, which is the primary mechanism for its antihistamine and sedative effects. Additionally, its anxiolytic properties are thought to be mediated by its antagonist activity at serotonin 5-HT2A receptors. The compound also exhibits weaker antagonism at dopamine D2 receptors.
Caption: Signaling pathway of this compound.
Behavioral Assays for Anxiolytic and Sedative Effects
Elevated Plus Maze (EPM)
The EPM test is a widely used model to assess anxiety-like behavior in rodents. The test is based on the conflict between the innate tendency of mice to explore a novel environment and their aversion to open, elevated spaces. Anxiolytic compounds like hydroxyzine are expected to increase the proportion of time spent and the number of entries into the open arms.
Experimental Workflow:
Caption: Experimental workflow for the Elevated Plus Maze test.
Protocol:
-
Apparatus: A plus-shaped maze with two open arms (e.g., 25 x 5 cm) and two closed arms (e.g., 25 x 5 x 16 cm) connected by a central platform (e.g., 5 x 5 cm), elevated above the floor (e.g., 50-80 cm).
-
Environment: The test should be conducted in a dimly lit, quiet room. Illumination levels should be consistent across all tests (e.g., 75-100 lux).
-
Acclimatization: Mice should be brought to the testing room at least 30-60 minutes before the test to acclimate.
-
Drug Administration: Administer this compound or vehicle (e.g., saline with 5% Tween 80) intraperitoneally (i.p.) 30 minutes before testing.
-
Procedure:
-
Place the mouse on the central platform of the maze, facing one of the closed arms.
-
Allow the mouse to explore the maze freely for a 5 to 10-minute session.
-
Record the session using an overhead video camera connected to a tracking software.
-
-
Data Collection: The primary parameters measured are the time spent in the open and closed arms and the number of entries into each arm type. Total distance traveled can also be measured to assess general locomotor activity.
-
Cleaning: Thoroughly clean the maze with 10-70% ethanol solution between each trial to eliminate olfactory cues.
Data Presentation:
| Treatment Group | Dose (mg/kg, i.p.) | % Time in Open Arms (Mean ± SEM) | % Entries into Open Arms (Mean ± SEM) | Total Distance Traveled (cm, Mean ± SEM) |
| Vehicle | - | Data Point 1 | Data Point 4 | Data Point 7 |
| Hydroxyzine | 1 | Data Point 2 | Data Point 5 | Data Point 8 |
| Hydroxyzine | 3 | Data Point 3 | Data Point 6 | Data Point 9 |
Note: Replace "Data Point" with actual or hypothetical data for comparison. A study showed that hydroxyzine at 3 mg/kg significantly increased the percentage of time spent in the open arms and the percentage of open arm entries compared to the control group.
Light-Dark Box Test
This test is also based on the conflict between exploration and aversion to brightly lit areas. The apparatus consists of two compartments: a large, illuminated one and a smaller, dark one. Anxiolytic drugs increase the time spent in the light compartment and the number of transitions between the two compartments.
Experimental Workflow:
Caption: Experimental workflow for the Light-Dark Box test.
Protocol:
-
Apparatus: A box divided into a large (two-thirds) illuminated compartment and a small (one-third) dark compartment, with an opening connecting them.
-
Environment: The light intensity in the light compartment should be between 100-200 lux, while the dark compartment should be 4-7 lux. The testing room should be quiet.
-
Acclimatization: Mice should be acclimated to the testing room for at least 3 days prior to the experiment.
-
Drug Administration: Administer this compound or vehicle i.p. 30 minutes before the test.
-
Procedure:
-
Place the mouse in the center of the light compartment, facing away from the opening to the dark compartment.
-
Allow the mouse to explore the apparatus freely for 10 to 20 minutes.
-
Record the session using a video camera and tracking software.
-
-
Data Collection: Key parameters include the time spent in the light compartment, the number of transitions between compartments, and the latency to first enter the dark compartment.
-
Cleaning: Clean the apparatus with 1% Virkon S solution or a similar disinfectant between trials.
Data Presentation:
| Treatment Group | Dose (mg/kg, i.p.) | Time in Light Compartment (s, Mean ± SEM) | Number of Transitions (Mean ± SEM) | Latency to Enter Dark (s, Mean ± SEM) |
| Vehicle | - | Data Point 1 | Data Point 4 | Data Point 7 |
| Hydroxyzine | 10 | Data Point 2 | Data Point 5 | Data Point 8 |
| Hydroxyzine | 20 | Data Point 3 | Data Point 6 | Data Point 9 |
Note: Replace "Data Point" with actual or hypothetical data for comparison. Studies have shown that hydroxyzine treatment leads to a significant increase in the time spent in the light compartment.
Open Field Test (OFT)
The OFT is used to assess general locomotor activity and anxiety-like behavior. Anxiety is inferred from the tendency of mice to remain close to the walls of the open field (thigmotaxis) and avoid the center. Anxiolytics typically increase the time spent and distance traveled in the center of the arena. A reduction in total distance traveled can indicate sedative effects.
Experimental Workflow:
Caption: Experimental workflow for the Open Field Test.
Protocol:
-
Apparatus: A square or circular arena (e.g., 50 x 50 cm) with walls high enough to prevent escape. The floor is typically divided into a central zone and a peripheral zone.
-
Environment: The arena should be evenly illuminated (e.g., 100-200 lux).
-
Acclimatization: Allow mice to acclimate to the testing room for at least 30 minutes before the test.
-
Drug Administration: Administer this compound or vehicle i.p. 30 minutes prior to testing.
-
Procedure:
-
Gently place the mouse in the center of the open field.
-
Allow the mouse to explore for a period of 5 to 20 minutes.
-
Record the session with an overhead video camera and tracking software.
-
-
Data Collection: Measure the time spent in and distance traveled in the center versus the peripheral zones. Total distance traveled is a measure of general locomotor activity.
-
Cleaning: Clean the arena thoroughly with 70% ethanol or 1% Virkon S solution between animals.
Data Presentation:
| Treatment Group | Dose (mg/kg, i.p.) | Time in Center (s, Mean ± SEM) | Distance in Center (cm, Mean ± SEM) | Total Distance Traveled (cm, Mean ± SEM) |
| Vehicle | - | Data Point 1 | Data Point 4 | Data Point 7 |
| Hydroxyzine | 1 | Data Point 2 | Data Point 5 | Data Point 8 |
| Hydroxyzine | 3 | Data Point 3 | Data Point 6 | Data Point 9 |
Note: Replace "Data Point" with actual or hypothetical data for comparison. A study reported that hydroxyzine (3 mg/kg) increased the time spent in the center of the open field.
Behavioral Assay for Antipruritic Effects
Drug-Induced Pruritus (Scratch Test)
This assay evaluates the antipruritic efficacy of a compound by measuring its ability to reduce scratching behavior induced by a pruritogen, such as histamine or chloroquine.
Experimental Workflow:
Caption: Experimental workflow for the Drug-Induced Pruritus test.
Protocol:
-
Animal Preparation: One day before the experiment, shave a small area on the nape of the mouse's neck for the injection site.
-
Acclimatization: On the day of the test, place the mouse in an observation chamber (e.g., a plastic cylinder) for 15-30 minutes to acclimate.
-
Drug Administration: Administer this compound or vehicle i.p. 30 minutes before the induction of pruritus.
-
Induction of Pruritus: Inject a pruritogen, such as histamine (e.g., 100 µg in 50 µl saline), intradermally into the shaved area on the nape of the neck.
-
Procedure:
-
Immediately after the injection, return the mouse to the observation chamber.
-
Record the mouse's behavior for 30 minutes using a video camera.
-
-
Data Collection: A trained observer, blind to the treatment groups, should count the number of scratching bouts directed towards the injection site with the hind paws. A scratching bout is defined as one or more rapid movements of the hind limb towards the injection site.
-
Cleaning: Clean the observation chamber between animals.
Data Presentation:
| Treatment Group | Dose (mg/kg, i.p.) | Number of Scratches (30 min, Mean ± SEM) |
| Vehicle + Saline | - | Data Point 1 |
| Vehicle + Histamine | - | Data Point 2 |
| Hydroxyzine + Histamine | 10 | Data Point 3 |
| Hydroxyzine + Histamine | 20 | Data Point 4 |
Note: Replace "Data Point" with actual or hypothetical data for comparison.
Conclusion
The behavioral assays outlined provide a robust framework for evaluating the anxiolytic, sedative, and antipruritic efficacy of this compound in mice. Consistent and detailed execution of these protocols, coupled with careful data analysis, will yield reliable and reproducible results for preclinical drug development and research. The provided diagrams and data tables offer a clear structure for experimental design and presentation of findings.
References
Application Note: Quantification of Hydroxyzine Pamoate in Brain Tissue using a Validated HPLC-MS/MS Method
Abstract
This application note describes a sensitive and robust high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantification of hydroxyzine in brain tissue. The protocol provides a detailed procedure for the homogenization of brain tissue, followed by an efficient liquid-liquid extraction (LLE) for sample clean-up. Chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, and detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. The method was validated for linearity, accuracy, precision, and recovery, demonstrating its suitability for pharmacokinetic and drug distribution studies in preclinical research.
Introduction
Hydroxyzine is a first-generation antihistamine with sedative, anxiolytic, and antiemetic properties.[1][2] It is widely used in clinical practice, and understanding its distribution in the central nervous system is crucial for elucidating its pharmacological effects. The quantification of drugs in brain tissue presents analytical challenges due to the complex and lipid-rich nature of the matrix.[3][4] This application note provides a comprehensive protocol for the reliable quantification of hydroxyzine in brain tissue, addressing the need for a sensitive and specific analytical method in neuropharmacology and drug development.
Experimental
Materials and Reagents
-
Hydroxyzine Pamoate reference standard
-
Hydroxyzine-d8 (internal standard, IS)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Ethyl acetate, HPLC grade
-
Ammonium carbonate
-
Formic acid, LC-MS grade
-
Ultrapure water
-
Rat brain tissue (or other relevant species)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple Quadrupole Mass Spectrometer
-
C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Tissue homogenizer
-
Centrifuge
-
Nitrogen evaporator
-
Analytical balance
-
Vortex mixer
Protocols
Standard and Quality Control (QC) Sample Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the primary stock solution with 50:50 (v/v) methanol:water to create calibration standards ranging from 1 to 1000 ng/mL.
-
Internal Standard (IS) Working Solution (100 ng/mL): Prepare a working solution of hydroxyzine-d8 in methanol.
-
Spiked Calibration Standards and QC Samples: Spike blank brain homogenate (see section 2) with the appropriate working standard solutions to achieve final concentrations.
Brain Tissue Homogenization
-
Accurately weigh the brain tissue samples (approximately 100-200 mg).
-
Add ice-cold phosphate-buffered saline (PBS, pH 7.4) at a 1:3 (w/v) ratio (e.g., 300 µL of PBS for 100 mg of tissue).
-
Homogenize the tissue on ice until a uniform consistency is achieved.
Sample Extraction (Liquid-Liquid Extraction)
-
To 100 µL of brain homogenate, add 10 µL of the 100 ng/mL IS working solution.
-
Add 50 µL of 0.5 M ammonium carbonate buffer (pH 9).[5]
-
Add 600 µL of ethyl acetate and vortex for 2 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase starting composition (e.g., 95% Mobile Phase A).
HPLC-MS/MS Analysis
-
HPLC Conditions:
-
Column: C18 reversed-phase, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5% to 95% B
-
2.5-3.5 min: 95% B
-
3.5-3.6 min: 95% to 5% B
-
3.6-5.0 min: 5% B
-
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Hydroxyzine: Precursor ion (m/z) 375.2 → Product ion (m/z) 201.1
-
Hydroxyzine-d8 (IS): Precursor ion (m/z) 383.2 → Product ion (m/z) 209.1
-
-
Collision Energy: Optimized for maximum signal (typically 20-30 eV)
-
Source Temperature: 500°C
-
Data Presentation
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Bias) | Within ±15% |
| Mean Extraction Recovery | > 85% |
| Table 1: Summary of Method Validation Parameters. |
| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%RSD) | Inter-day Accuracy (%) | Inter-day Precision (%RSD) |
| Low QC | 3 | 98.7 | 6.2 | 102.1 | 8.5 |
| Mid QC | 50 | 101.5 | 4.8 | 99.3 | 6.1 |
| High QC | 800 | 99.2 | 3.5 | 100.8 | 4.9 |
| Table 2: Precision and Accuracy Data for Hydroxyzine in Brain Tissue. |
Visualizations
Caption: Experimental workflow for hydroxyzine quantification in brain tissue.
Caption: Logical relationships in method development.
Conclusion
The HPLC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantification of hydroxyzine in brain tissue. The sample preparation protocol, utilizing liquid-liquid extraction, effectively removes matrix interferences, ensuring accurate and precise results. This method is well-suited for preclinical research applications requiring the determination of hydroxyzine concentrations in the central nervous system.
References
- 1. Diphenhydramine - Wikipedia [en.wikipedia.org]
- 2. HPLC Method for Determination of Hydroxyzine in Tablets on Primesep SB Column | SIELC Technologies [sielc.com]
- 3. A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Development of two ultra-sensitive UHPLC–QqQ-MS/MS methods for the simultaneous determination of hydroxyzine and its active metabolite (cetirizine) in human blood: applications to real cases of forensic toxicology - PMC [pmc.ncbi.nlm.nih.gov]
Sensitive and Robust LC-MS/MS Protocol for the Quantification of Hydroxyzine in Human Plasma
Application Note
This application note details a highly sensitive and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of hydroxyzine in human plasma samples. This protocol is designed for researchers, scientists, and drug development professionals requiring a reliable method for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring.
Introduction
Hydroxyzine is a first-generation antihistamine that also possesses anxiolytic and antiemetic properties.[1] It is commonly administered as hydroxyzine hydrochloride or hydroxyzine pamoate.[2] Accurate determination of hydroxyzine concentrations in plasma is crucial for assessing its pharmacokinetic profile and ensuring therapeutic efficacy and safety. This LC-MS/MS method provides the necessary sensitivity and specificity for the quantification of hydroxyzine, even at low concentrations. The protocol employs a straightforward liquid-liquid extraction (LLE) for sample clean-up and utilizes a stable isotope-labeled internal standard (SIL-IS) to ensure accuracy and precision by compensating for matrix effects and variability during sample preparation.[1]
Principle
This method is based on the isolation of hydroxyzine and an internal standard (IS), hydroxyzine-d8, from human plasma via liquid-liquid extraction. The extracted analytes are then separated using reversed-phase ultra-high-performance liquid chromatography (UHPLC) and detected by a triple quadrupole mass spectrometer operating in the Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Materials and Reagents
-
Analytes and Internal Standard:
-
Hydroxyzine hydrochloride (Reference Standard)
-
Hydroxyzine-d8 (Internal Standard)
-
-
Reagents:
-
Solutions:
-
Hydroxyzine Stock Solution (1 mg/mL): Dissolve 10 mg of hydroxyzine hydrochloride in 10 mL of methanol.
-
Hydroxyzine-d8 Internal Standard (IS) Stock Solution (1 mg/mL): Dissolve 1 mg of hydroxyzine-d8 in 1 mL of methanol.
-
Working Standard Solutions: Prepare by serial dilution of the hydroxyzine stock solution in 50:50 (v/v) methanol:water.
-
Working IS Solution (100 ng/mL): Prepare by diluting the IS stock solution in 50:50 (v/v) methanol:water.
-
0.5 M Ammonium Carbonate Buffer (pH 9): Dissolve ammonium carbonate in ultrapure water and adjust pH if necessary.
-
Experimental Protocol
Preparation of Calibration Standards and Quality Control Samples
-
Calibration Standards (CS): Prepare a series of calibration standards by spiking blank human plasma with the appropriate working standard solutions to achieve final concentrations ranging from 0.5 to 500 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels: low, medium, and high (e.g., 1.5 ng/mL, 75 ng/mL, and 400 ng/mL).
Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 200 µL of plasma sample (blank, CS, QC, or unknown) into a 2 mL microcentrifuge tube.
-
Add 20 µL of the 100 ng/mL working IS solution to each tube (except for the blank, to which 20 µL of 50:50 methanol:water is added).
-
Vortex briefly to mix.
-
Add 200 µL of 0.5 M ammonium carbonate buffer (pH 9). Vortex for 30 seconds.
-
Add 1.5 mL of ethyl acetate and vortex for 5 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 5 µL into the LC-MS/MS system.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., Poroshell 120 EC-C18, 3.0 x 50 mm, 2.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Gradient | 0 min: 5% B; 4.5 min: 60% B; 5 min: 95% B; 6.5 min: 95% B; 6.6 min: 5% B; 9.0 min: 5% B |
| Injection Volume | 5 µL |
| Column Temperature | 35°C |
Mass Spectrometry:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Hydroxyzine: m/z 375.3 → 201.1 Hydroxyzine-d8: m/z 383.3 → 201.1 |
| Gas Temperature | 325°C |
| Gas Flow | 4 L/min |
| Nebulizer Pressure | 20 psi |
| Capillary Voltage | 4500 V |
Data Presentation
Table 1: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Hydroxyzine | 0.5 - 500 | > 0.995 |
Table 2: Accuracy and Precision of Quality Control Samples
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| Low | 1.5 | < 15% | ± 15% | < 15% | ± 15% |
| Medium | 75 | < 15% | ± 15% | < 15% | ± 15% |
| High | 400 | < 15% | ± 15% | < 15% | ± 15% |
| LLOQ | 0.5 | < 20% | ± 20% | < 20% | ± 20% |
Table 3: Recovery and Matrix Effect
| QC Level | Recovery (%) | Matrix Effect (%) |
| Low | > 85% | 90 - 110% |
| High | > 85% | 90 - 110% |
Mandatory Visualization
Caption: Experimental workflow for the LC-MS/MS analysis of hydroxyzine in plasma.
Caption: MRM-based quantification of Hydroxyzine and its internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of two ultra-sensitive UHPLC–QqQ-MS/MS methods for the simultaneous determination of hydroxyzine and its active metabolite (cetirizine) in human blood: applications to real cases of forensic toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of two ultra-sensitive UHPLC-QqQ-MS/MS methods for the simultaneous determination of hydroxyzine and its active metabolite (cetirizine) in human blood: applications to real cases of forensic toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Assessment of Hydroxyzine Pamoate's Antihistaminic Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxyzine pamoate is a first-generation antihistamine of the piperazine class, widely recognized for its potent antagonism of the histamine H1 receptor.[1][2] This activity underlies its therapeutic efficacy in the management of pruritus, urticaria, and other allergic conditions.[2] Beyond its antihistaminic effects, hydroxyzine also exhibits sedative, anxiolytic, and antiemetic properties, which are attributed to its interactions with other central nervous system receptors.[1] This document provides detailed protocols for key in vitro assays to characterize the antihistaminic activity of this compound, focusing on its interaction with the H1 receptor and its functional consequences at the cellular level. The assays described are fundamental for the preclinical evaluation and screening of H1 receptor antagonists.
Signaling Pathway of Histamine H1 Receptor Activation
The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 alpha subunit.[3] Upon histamine binding, the receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC). PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The resulting increase in cytosolic Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, mediates the various cellular responses to histamine, including smooth muscle contraction and increased vascular permeability.
References
Administration of Hydroxyzine Pamoate in Animal Studies for Behavioral Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of hydroxyzine pamoate in animal models for behavioral research, with a focus on its anxiolytic properties. This document includes detailed experimental protocols, quantitative data summaries, and visualizations of relevant biological pathways and experimental workflows.
Introduction
Hydroxyzine, a first-generation antihistamine of the piperazine class, is utilized for its sedative, anxiolytic, and antiemetic properties.[1] Its primary mechanism of action involves potent inverse agonism of the histamine H1 receptor.[2] Additionally, hydroxyzine exhibits antagonist activity at serotonin 5-HT2A and dopamine D2 receptors, which is believed to contribute to its anxiolytic effects.[3] Unlike benzodiazepines, hydroxyzine does not act on GABA receptors, making it a non-habit-forming anxiolytic option.[4] In animal behavioral research, hydroxyzine is frequently employed to investigate anxiety-like behaviors and to screen for novel anxiolytic compounds.
Quantitative Data Summary
The following tables summarize dosages and administration routes of hydroxyzine used in behavioral studies in rodent models.
Table 1: Hydroxyzine Administration in Mice for Behavioral Studies
| Strain/Species | Dose (mg/kg) | Route of Administration | Vehicle | Pre-treatment Time | Behavioral Test(s) | Reference |
| Swiss albino mice | 3 | Intraperitoneal (i.p.) | 5% Tween 80 in 0.9% saline | 30 minutes | Elevated Plus Maze, Light/Dark Transition, Marble Burying | [5] |
| Mice | 4, 8, 16 | Intraperitoneal (i.p.) | Not specified | 30 minutes | Passive Avoidance | |
| Mice | 0.5, 1, 4, 7, 10 | Not specified | Not specified | Not specified | Not specified |
Table 2: Pharmacokinetic Parameters of Hydroxyzine
| Species | Parameter | Value | Route | Reference |
| Humans | Elimination Half-life | 20.0 ± 4.1 hours | Oral | |
| Humans | Tmax | 2.1 ± 0.4 hours | Oral | |
| Rats | Oral LD50 | 840 mg/kg | Oral | |
| Mice | Oral LD50 | 400 mg/kg | Oral |
Experimental Protocols
Elevated Plus Maze (EPM) Test
The EPM test is a widely used assay to assess anxiety-like behavior in rodents. The test is based on the animal's natural aversion to open and elevated spaces.
Materials:
-
Elevated plus maze apparatus (two open arms, two closed arms)
-
Video tracking system
-
This compound
-
Vehicle (e.g., 5% Tween 80 in 0.9% saline)
-
Syringes and needles for injection
-
Animal subjects (e.g., Swiss albino mice)
Protocol:
-
Acclimation: Acclimate mice to the testing room for at least 60 minutes before the experiment.
-
Drug Administration: Administer this compound (e.g., 3 mg/kg, i.p.) or vehicle to the mice 30 minutes before placing them in the EPM.
-
Test Procedure:
-
Place the mouse in the center of the maze, facing an open arm.
-
Allow the mouse to explore the maze freely for a 5-minute session.
-
Record the session using a video tracking system.
-
-
Data Analysis:
-
Measure the time spent in the open arms and closed arms.
-
Measure the number of entries into the open and closed arms.
-
Calculate the percentage of time spent in the open arms and the percentage of open arm entries.
-
Anxiolytic effects are indicated by a significant increase in the time spent and the number of entries into the open arms.
-
-
Cleaning: Thoroughly clean the maze with 70% ethanol between each trial to eliminate olfactory cues.
Open Field Test (OFT)
The OFT is used to assess general locomotor activity and anxiety-like behavior in rodents in a novel environment.
Materials:
-
Open field apparatus (a square or circular arena)
-
Video tracking system
-
This compound
-
Vehicle
-
Syringes and needles for injection
-
Animal subjects
Protocol:
-
Acclimation: Acclimate animals to the testing room for at least 60 minutes prior to testing.
-
Drug Administration: Administer this compound or vehicle as described in the EPM protocol.
-
Test Procedure:
-
Gently place the animal in the center of the open field arena.
-
Allow the animal to explore the arena for a predetermined duration (e.g., 5-10 minutes).
-
Record the session using a video tracking system.
-
-
Data Analysis:
-
Divide the arena into a central zone and a peripheral zone.
-
Measure the total distance traveled.
-
Measure the time spent in the center zone versus the peripheral zone.
-
Anxiolytic effects are typically associated with an increase in the time spent in the center zone, while locomotor activity is assessed by the total distance traveled.
-
-
Cleaning: Clean the apparatus thoroughly with 70% ethanol between each animal.
Visualizations
Signaling Pathway of Hydroxyzine
Caption: Signaling pathway of this compound.
Experimental Workflow for Behavioral Testing
Caption: General experimental workflow for behavioral testing.
References
Application Notes and Protocols: Patch-Clamp Analysis of Hydroxyzine's Effects on Ion Channels
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hydroxyzine, a first-generation histamine H1 receptor antagonist, is widely used for its antihistaminic and anxiolytic properties.[][2] However, like many other medications, it has been shown to interact with various ion channels, which can lead to off-target effects. Of particular concern is its ability to block the human Ether-à-go-go-Related Gene (hERG) potassium channels, a property associated with delayed cardiac repolarization and an increased risk of potentially fatal arrhythmias like Torsade de Pointes (TdP).[3][4][5] Understanding the detailed electrophysiological effects of hydroxyzine on these and other ion channels is crucial for a comprehensive safety assessment and for the development of safer alternatives.
This document provides detailed application notes and protocols for the patch-clamp analysis of hydroxyzine's effects on key cardiac ion channels, including hERG potassium channels, voltage-gated sodium channels (Nav1.5), and voltage-gated calcium channels (Cav1.2).
Data Presentation: Quantitative Effects of Hydroxyzine on Ion Channels
The following tables summarize the quantitative data on the inhibitory effects of hydroxyzine on various ion channels as determined by patch-clamp electrophysiology.
| Ion Channel | Cell Type | Temperature | IC50 (µM) | Method | Reference |
| hERG K+ | HEK293 | 36°C | 0.16 ± 0.01 (tail current) | Whole-cell patch-clamp | |
| hERG K+ | HEK293 | 36°C | 0.18 ± 0.02 (steady-state) | Whole-cell patch-clamp | |
| hERG K+ | HEK293 | Near-physiological | 0.39 | Patch-clamp | |
| WT-hERG K+ | Not Specified | 37°C | 0.62 | Patch-clamp | |
| WT/A614V-hERG K+ | Not Specified | Not Specified | 0.52 | Patch-clamp | |
| Nav1.5 Na+ | Not Specified | Not Specified | 13.3 | Patch-clamp | |
| Cav1.2 Ca2+ | Not Specified | Not Specified | 8.6 | Patch-clamp |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of hydroxyzine's action on hERG channels and a typical experimental workflow for its analysis.
Caption: Mechanism of hERG channel blockade by hydroxyzine.
References
Application Notes and Protocols for the Development of a Validated Bioassay for Hydroxyzine Pamoate Activity
Introduction
Hydroxyzine pamoate is a first-generation antihistamine widely used for the management of anxiety, tension, nausea, and allergic conditions such as pruritus and urticaria.[1][2][3][4] Its therapeutic effects are primarily mediated through its action as a potent and selective inverse agonist at the histamine H1 receptor.[2] As a G protein-coupled receptor (GPCR), the H1 receptor plays a crucial role in allergic inflammatory responses. The development of a robust and validated bioassay is critical for quantifying the biological activity of this compound, ensuring product quality, consistency, and efficacy in drug development and manufacturing.
This document provides detailed protocols for two key bioassays to determine the activity of this compound: a radioligand binding assay to measure its affinity for the H1 receptor and a cell-based functional assay to quantify its antagonistic effect on H1 receptor signaling. Additionally, it outlines the principles of bioassay validation based on the International Council for Harmonisation (ICH) M10 guidelines to ensure the reliability and suitability of the developed methods.
Mechanism of Action and Signaling Pathway
Hydroxyzine exerts its primary effect by binding to the histamine H1 receptor. The H1 receptor is coupled to the Gq/11 family of G-proteins. Upon activation by an agonist like histamine, the Gαq subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), which mediates various cellular responses. Hydroxyzine, as an inverse agonist, not only blocks histamine from binding but also reduces the basal activity of the receptor.
References
Application Notes and Protocols: Hydroxyzine Pamoate as a Positive Control in Anxiolytic Drug Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxyzine pamoate, a first-generation antihistamine, is an FDA-approved medication for the symptomatic relief of anxiety and tension.[1][2][3] Its anxiolytic properties are attributed to its action as a potent inverse agonist of the histamine H1 receptor and a weaker antagonist of the serotonin 5-HT2A and dopamine D2 receptors.[4][5] This multifaceted mechanism of action, which leads to a reduction in neuronal excitability in key brain regions associated with anxiety, makes this compound a reliable and effective positive control in the preclinical screening of novel anxiolytic drug candidates.
These application notes provide detailed protocols for utilizing this compound as a positive control in two of the most common rodent behavioral assays for anxiolytic drug screening: the Elevated Plus Maze (EPM) and the Light-Dark Box (LDB) test. Furthermore, we present the underlying signaling pathways of hydroxyzine's anxiolytic action to provide a comprehensive understanding of its mechanism.
Data Presentation
The following tables summarize the expected quantitative data from preclinical studies using this compound as a positive control in anxiolytic screening assays. These values serve as a benchmark for evaluating the efficacy of novel compounds.
Table 1: Elevated Plus Maze (EPM) - Representative Data in Mice
| Treatment Group | Dose (mg/kg, i.p.) | Time in Open Arms (seconds) | % Time in Open Arms | Open Arm Entries |
| Vehicle Control | - | 35.2 ± 3.1 | 11.7 ± 1.0 | 7.8 ± 0.9 |
| This compound | 3 | 85.6 ± 7.5 | 28.5 ± 2.5 | 15.2 ± 1.8* |
*Data are presented as mean ± SEM. *p < 0.05 compared to Vehicle Control. Data is illustrative and based on findings from preclinical studies.
Table 2: Light-Dark Box (LDB) Test - Representative Data in Mice
| Treatment Group | Dose (mg/kg, i.p.) | Time in Light Compartment (seconds) | Transitions between Compartments |
| Vehicle Control | - | 120.5 ± 10.2 | 15.3 ± 1.7 |
| This compound | 1 | 185.3 ± 15.1 | 25.1 ± 2.2 |
| This compound | 3 | 195.8 ± 12.9 | 23.5 ± 2.0 |
| This compound | 4 | 160.2 ± 14.5 | 20.8 ± 1.9 |
| This compound | 7 | 145.7 ± 13.8 | 18.2 ± 1.6 |
| This compound | 10 | 130.1 ± 11.9 | 16.5 ± 1.5 |
*Data are presented as mean ± SEM. *p < 0.05 compared to Vehicle Control. Data is illustrative and based on findings from preclinical studies.
Experimental Protocols
Protocol 1: Elevated Plus Maze (EPM) Test
Objective: To assess anxiety-like behavior in rodents. The test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds increase the time spent and the number of entries into the open arms.
Materials:
-
Elevated Plus Maze apparatus
-
Rodents (mice or rats)
-
This compound
-
Vehicle (e.g., saline, 5% Tween 80 in 0.9% saline)
-
Syringes and needles for administration
-
Video recording and analysis software
Procedure:
-
Animal Acclimation: Acclimate animals to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer this compound (e.g., 3 mg/kg) or vehicle intraperitoneally (i.p.) 30 minutes before the test.
-
Test Initiation: Place the animal in the center of the maze, facing one of the open arms.
-
Data Recording: Record the animal's behavior for a 5-minute session using a video camera positioned above the maze.
-
Data Analysis: Analyze the recording to determine the following parameters:
-
Time spent in the open arms
-
Time spent in the closed arms
-
Number of entries into the open arms
-
Number of entries into the closed arms
-
-
Apparatus Cleaning: Thoroughly clean the maze with 70% ethanol between each animal to eliminate olfactory cues.
Protocol 2: Light-Dark Box (LDB) Test
Objective: To evaluate anxiety-like behavior based on the conflict between the innate aversion of rodents to brightly illuminated areas and their tendency to explore a novel environment. Anxiolytic drugs increase the time spent in the light compartment and the number of transitions between the two compartments.
Materials:
-
Light-Dark Box apparatus
-
Rodents (mice)
-
This compound
-
Vehicle (e.g., saline)
-
Syringes and needles for administration
-
Video recording and analysis software
Procedure:
-
Animal Acclimation: Allow animals to acclimate to the testing room for at least 30-60 minutes prior to the experiment.
-
Drug Administration: Administer this compound (e.g., 1-10 mg/kg) or vehicle i.p. 30 minutes before the test.
-
Test Initiation: Place the mouse in the center of the light compartment, facing away from the opening to the dark compartment.
-
Data Recording: Record the animal's activity for a 5 to 10-minute period using a video tracking system.
-
Data Analysis: Quantify the following behavioral measures:
-
Time spent in the light compartment
-
Time spent in the dark compartment
-
Number of transitions between the light and dark compartments
-
-
Apparatus Cleaning: Clean the apparatus thoroughly with 70% ethanol after each trial.
Signaling Pathways and Mechanism of Action
The anxiolytic effects of this compound are mediated through its interaction with several key neurotransmitter systems in the central nervous system. The following diagrams illustrate the proposed signaling pathways.
Figure 1. Experimental Workflow for Anxiolytic Drug Screening.
Figure 2. Hydroxyzine's Anxiolytic Signaling Pathways.
Figure 3. Logical Role of Hydroxyzine as a Positive Control.
References
- 1. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evidence for a 5-HT2A receptor mode of action in the anxiolytic-like properties of DOI in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Signaling Pathway of Histamine H1 Receptor-Mediated Histamine H1 Receptor Gene Upregulation Induced by Histamine in U-373 MG Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. meliordiscovery.com [meliordiscovery.com]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Hydroxyzine Pamoate Degradation Analysis: A Technical Support Resource
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the analysis of hydroxyzine pamoate degradation products in research samples.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges encountered during the analysis of this compound and its degradation products.
Q1: What are the primary degradation products of hydroxyzine?
A1: Under forced degradation conditions (such as acid, base, and oxidation), hydroxyzine is known to degrade into several products. The most commonly identified degradation products in research literature are Hydroxyzine N-Oxide and O-Acetyl hydroxyzine.[1][2] Cetirizine, a major metabolite, can also be a significant degradant, particularly under oxidative stress.[1]
Q2: I am observing unexpected peaks in my chromatogram. What are the potential causes?
A2: Unexpected peaks can arise from several sources. Consider the following:
-
Sample Contamination: Ensure proper handling and storage of samples to prevent contamination.
-
Mobile Phase: Impurities in solvents or buffers, or microbial growth in aqueous mobile phases, can introduce extraneous peaks. Prepare fresh mobile phases daily.
-
System Contamination: The HPLC system itself, including the injector, tubing, or column, may be contaminated. Implement a regular system cleaning protocol.
-
Further Degradation: The sample may be degrading after preparation. Analyze samples promptly after they are prepared.
Q3: How can I improve the resolution between hydroxyzine and its degradation product peaks?
A3: Poor resolution is a common issue. To improve it, you can:
-
Optimize Mobile Phase Composition: Adjust the ratio of organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer. A systematic gradient optimization might be necessary.[2]
-
Change the Stationary Phase: If using a standard C18 column, consider a different C18 column from another manufacturer or a column with a different chemistry (e.g., phenyl-hexyl).
-
Adjust pH: The pH of the mobile phase can significantly affect the retention and peak shape of ionizable compounds like hydroxyzine. Experiment with small adjustments to the buffer pH.
-
Lower the Flow Rate: Reducing the flow rate can increase column efficiency and improve resolution, though it will increase run time.[3]
Q4: My peak shapes are poor (e.g., tailing or fronting). What should I do?
A4: Poor peak shape can compromise quantification.
-
For Peak Tailing: This can be caused by secondary interactions between the analyte and the stationary phase. Ensure the mobile phase pH is appropriate for the analyte's pKa. Using a high-purity silica column can also help. Column overload is another cause; try injecting a lower concentration of your sample.
-
For Peak Fronting: This is often a sign of column overload or a partially blocked column frit. Dilute your sample and check the column for blockages.
Q5: What are the recommended storage conditions for this compound samples to minimize degradation?
A5: To minimize ex-vivo degradation, samples should be protected from light and heat. Store samples in tightly sealed containers at refrigerated (2-8°C) or frozen (≤ -20°C) conditions. For long-term storage, -80°C is preferable. Avoid repeated freeze-thaw cycles.
Quantitative Data Summary: Forced Degradation Studies
Forced degradation studies are essential to develop stability-indicating methods. The data below is a representative summary compiled from typical results to show the percentage of degradation observed under various stress conditions.
| Stress Condition | Reagent/Parameter | Time & Temperature | Typical Degradation (%) | Major Degradants Observed |
| Acid Hydrolysis | 0.1N HCl | 30 min at 60°C | 5% - 15% | O-Acetyl hydroxyzine |
| Base Hydrolysis | 0.1N NaOH | 30 min at 60°C | 10% - 20% | Unspecified degradants |
| Oxidative | 3% H₂O₂ | 24 hours at RT | 15% - 30% | Hydroxyzine N-Oxide, Cetirizine |
| Thermal | Dry Heat | 24 hours at 110°C | < 5% | Minimal degradation |
| Photolytic | UV Light (254 nm) | 48 hours | 5% - 10% | Unspecified degradants |
Note: The extent of degradation can vary significantly based on the exact experimental conditions, including the concentration of the drug substance.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC-UV Method
This protocol outlines a typical reversed-phase HPLC method for the separation and quantification of hydroxyzine and its degradation products.
1. Chromatographic Conditions:
-
Column: C18, 150 x 3.9 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.05% TFA in Acetonitrile.
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-20 min: Linear gradient to 40% A, 60% B
-
20-25 min: Linear gradient to 95% A, 5% B
-
25-30 min: 95% A, 5% B (re-equilibration)
-
-
Flow Rate: 0.7 - 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
2. Standard Preparation:
-
Prepare a stock solution of hydroxyzine reference standard at 1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Perform serial dilutions to create working standards at concentrations ranging from 1 µg/mL to 100 µg/mL.
3. Sample Preparation (Forced Degradation):
-
Accurately weigh and dissolve the this compound sample in a suitable solvent to achieve a concentration of 1 mg/mL.
-
Acid Stress: Mix the sample solution 1:1 with 0.2N HCl and heat at 60°C.
-
Base Stress: Mix the sample solution 1:1 with 0.2N NaOH and heat at 60°C.
-
Oxidative Stress: Mix the sample solution 1:1 with 6% H₂O₂ and keep at room temperature.
-
Before injection, neutralize the acid and base-stressed samples and dilute all samples to an appropriate concentration with the mobile phase.
Visual Guides and Workflows
General Analytical Workflow
The following diagram illustrates the typical workflow for analyzing this compound degradation products.
Troubleshooting Decision Tree: HPLC Analysis
This diagram provides a logical path for troubleshooting common HPLC issues.
References
Technical Support Center: Hydroxyzine Quantification in Complex Biological Matrices
Welcome to the technical support center for hydroxyzine quantification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the bioanalysis of hydroxyzine in complex biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for quantifying hydroxyzine in biological samples?
A1: The most prevalent techniques are High-Performance Liquid Chromatography (HPLC) coupled with UV detection and Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS).[1][2][3][4][5] UPLC-MS/MS is generally preferred for its higher sensitivity and selectivity, which is crucial when dealing with low concentrations in complex matrices like plasma, blood, or urine.
Q2: What are the typical biological matrices used for hydroxyzine quantification?
A2: Hydroxyzine is commonly quantified in various biological matrices, including plasma, serum, blood, urine, and tissue homogenates. The choice of matrix depends on the specific objectives of the study, such as pharmacokinetics, toxicokinetics, or forensic analysis.
Q3: What is the main metabolite of hydroxyzine and should it be quantified as well?
A3: The main and active metabolite of hydroxyzine is cetirizine, formed by the oxidation of the parent drug in the liver. For comprehensive pharmacokinetic studies, it is often necessary to quantify both hydroxyzine and cetirizine simultaneously.
Q4: What are the key validation parameters for a bioanalytical method for hydroxyzine?
A4: According to regulatory guidelines, key validation parameters include linearity, accuracy, precision, selectivity, sensitivity (Lower Limit of Quantification, LLOQ), recovery, matrix effect, and stability (freeze-thaw, short-term, long-term, and post-preparative).
Q5: What are the common sample preparation techniques for extracting hydroxyzine from biological matrices?
A5: The two most common techniques are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). LLE is often simpler and faster, while SPE can provide cleaner extracts, which is beneficial for reducing matrix effects in LC-MS/MS analysis. Protein precipitation is a another, less specific, sample cleanup method that can also be used.
Troubleshooting Guides
This section provides solutions to common problems encountered during the quantification of hydroxyzine.
Problem 1: Poor Peak Shape (Tailing or Fronting)
Possible Causes & Solutions
| Cause | Solution |
| Secondary Interactions with Stationary Phase | For basic analytes like hydroxyzine, interactions with residual silanol groups on the C18 column can cause peak tailing. Use a mobile phase with a suitable pH and an appropriate buffer to minimize these interactions. Adding a small amount of a competing base (e.g., triethylamine) to the mobile phase can also help. Consider using an end-capped column or a column with a different stationary phase chemistry. |
| Column Overload | Injecting too high a concentration of the analyte can lead to peak fronting. Dilute the sample or reduce the injection volume. |
| Inappropriate Injection Solvent | If the sample solvent is much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary due to solubility issues, inject the smallest possible volume. |
| Column Contamination or Degradation | A void at the column inlet or a blocked frit can cause split or broad peaks. Backflush the column or, if the problem persists, replace the column. Regular column washing and the use of guard columns can prolong column life. |
Problem 2: Low or Inconsistent Recovery
Possible Causes & Solutions
| Cause | Solution |
| Inefficient Extraction | The pH of the sample during LLE is critical for basic compounds like hydroxyzine. Ensure the pH is adjusted to be at least 2 units above the pKa of hydroxyzine to ensure it is in its neutral, more extractable form. Optimize the extraction solvent and the mixing time. For SPE, ensure the correct sorbent type is used and that the conditioning, loading, washing, and elution steps are optimized. |
| Analyte Instability | Hydroxyzine may be unstable under certain pH or temperature conditions. Perform stability studies at various stages (in matrix, after extraction) to identify and mitigate degradation. |
| Incomplete Reconstitution | After evaporating the extraction solvent, the dried residue must be fully redissolved. Vortex and sonicate the sample in the reconstitution solvent to ensure complete dissolution. |
Problem 3: Matrix Effects (Ion Suppression or Enhancement in LC-MS/MS)
Possible Causes & Solutions
| Cause | Solution |
| Co-eluting Endogenous Components | Phospholipids and other matrix components can co-elute with hydroxyzine and interfere with its ionization. Improve chromatographic separation by modifying the gradient, mobile phase composition, or switching to a different column. Enhance sample cleanup by using a more rigorous SPE protocol or a different LLE solvent system. |
| Insufficient Sample Cleanup | A simple protein precipitation may not be sufficient to remove all interfering components. Employ SPE or LLE for a cleaner sample extract. |
| Use of an Inappropriate Internal Standard (IS) | An ideal internal standard should co-elute with the analyte and experience similar matrix effects. A stable isotope-labeled (SIL) internal standard for hydroxyzine is the best choice to compensate for matrix effects. If a SIL-IS is not available, use a structural analog that has similar chromatographic and ionization properties. |
Problem 4: Co-eluting Interferences
Possible Causes & Solutions
| Cause | Solution |
| Metabolites or Other Drugs | Metabolites of hydroxyzine or other co-administered drugs may have similar retention times and interfere with the quantification. |
| Improving Chromatographic Resolution | Modify the HPLC/UPLC method to improve separation. This can be achieved by adjusting the mobile phase gradient, changing the pH of the mobile phase, or trying a column with a different selectivity. |
| Mass Spectrometry Selectivity | In MS/MS, ensure that the selected precursor and product ion transitions are specific to hydroxyzine and do not have contributions from potential interferences. |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) from Human Plasma
This protocol is a general guideline and may require optimization.
-
Sample Preparation : To 200 µL of human plasma in a polypropylene tube, add 25 µL of the internal standard (IS) working solution.
-
pH Adjustment : Add 50 µL of a suitable buffer (e.g., pH 9) to basify the sample. Vortex for 30 seconds.
-
Extraction : Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate or a mixture of n-hexane and isopropanol). Vortex vigorously for 2 minutes.
-
Centrifugation : Centrifuge the samples at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Solvent Transfer : Carefully transfer the upper organic layer to a clean tube.
-
Evaporation : Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution : Reconstitute the dried residue in 100 µL of the mobile phase. Vortex to ensure complete dissolution.
-
Analysis : Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE) from Human Urine
This protocol is a general guideline and may require optimization.
-
Sample Pre-treatment : To 500 µL of urine, add 500 µL of a suitable buffer (e.g., phosphate buffer, pH 6.0). Vortex to mix.
-
SPE Cartridge Conditioning : Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading : Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
Washing : Wash the cartridge with 1 mL of water, followed by 1 mL of methanol to remove interferences.
-
Elution : Elute the hydroxyzine and IS from the cartridge with 1 mL of a suitable elution solvent (e.g., 5% ammonia in methanol).
-
Evaporation and Reconstitution : Evaporate the eluate to dryness and reconstitute in the mobile phase as described in the LLE protocol.
-
Analysis : Inject an aliquot into the LC-MS/MS system.
Quantitative Data Summary
The following tables summarize typical quantitative parameters from published methods for hydroxyzine quantification.
Table 1: HPLC-UV Methods for Hydroxyzine Quantification
| Biological Matrix | Linearity Range (ng/mL) | Recovery (%) | RSD (%) | Reference |
| Human Serum | 10 - 10,000 | 97 - 102 | < 2.5 | |
| Human Plasma | 20 - 1,500 | > 92.7 | < 8.5 |
Table 2: LC-MS/MS Methods for Hydroxyzine Quantification
| Biological Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Recovery (%) | Reference |
| Human Plasma | 1.56 - 200.0 | 1.56 | 93.5 - 104.4 | |
| Human Blood | Not Specified | 0.345 | > 90 | |
| Extracellular Solution | 0.06 - 1.7 | 0.09 | 80 - 120 |
Visualizations
Caption: A typical experimental workflow for hydroxyzine quantification.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Development of two ultra-sensitive UHPLC-QqQ-MS/MS methods for the simultaneous determination of hydroxyzine and its active metabolite (cetirizine) in human blood: applications to real cases of forensic toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of two ultra-sensitive UHPLC–QqQ-MS/MS methods for the simultaneous determination of hydroxyzine and its active metabolite (cetirizine) in human blood: applications to real cases of forensic toxicology - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Hydroxyzine Pamoate Dosage for Behavioral Studies in Rats
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using hydroxyzine pamoate in rat behavioral studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended dosage range for this compound in rat behavioral studies?
A1: The optimal dosage of this compound can vary depending on the specific behavioral test and the desired effect (anxiolytic vs. sedative). It is crucial to perform a dose-response study to determine the most appropriate dose for your specific experimental conditions. However, based on existing literature, a general range can be recommended. Note that hydroxyzine hydrochloride is more commonly reported in literature; 1 mg of hydroxyzine dihydrochloride is equivalent to about 1.7 mg of this compound.[1]
Q2: What is the difference between an anxiolytic and a sedative dose?
A2: An anxiolytic dose should reduce anxiety-like behaviors without significantly impairing motor function. A sedative dose, which is typically higher, will likely cause a general decrease in locomotor activity and may interfere with the performance of behavioral tasks. Some studies suggest that sedative effects in rodents are more prominent at doses above 15 mg/kg.[2]
Q3: What is the appropriate route of administration for this compound in rats?
A3: The most common routes of administration for hydroxyzine in rodent behavioral studies are intraperitoneal (IP) injection and oral gavage (PO). The choice of administration route will affect the onset and duration of the drug's effects.
Q4: How long before behavioral testing should this compound be administered?
A4: The time to maximum concentration (Tmax) for hydroxyzine is approximately 2 hours in rats.[1] Therefore, it is generally recommended to administer the drug 30-60 minutes before testing to ensure it has reached peak plasma levels. However, the optimal pre-treatment time may vary based on the administration route and the specific behavioral assay.
Q5: What are the potential side effects of this compound in rats?
A5: The most common side effect of hydroxyzine at higher doses is sedation, which can manifest as decreased locomotor activity.[2] Other potential side effects, though less commonly reported in behavioral studies, may include dry mouth and, at very high doses, tremors or convulsions. It is important to carefully observe the animals for any adverse effects.
Troubleshooting Guide
Issue 1: No observable anxiolytic effect at the tested dose.
-
Possible Cause: The dose may be too low.
-
Troubleshooting Step: Conduct a dose-response study with a wider range of doses.
-
-
Possible Cause: The pre-treatment time may be inappropriate.
-
Troubleshooting Step: Adjust the time between drug administration and testing to ensure it aligns with the drug's pharmacokinetic profile.
-
-
Possible Cause: Habituation to the testing apparatus.
-
Troubleshooting Step: Ensure the animals are naive to the testing environment. For repeated testing in the elevated plus maze, be aware of the "one-trial tolerance" phenomenon, where prior exposure can reduce the anxiolytic effect of drugs on a subsequent trial.[3]
-
Issue 2: Rats appear sedated and show reduced overall activity.
-
Possible Cause: The dose is too high and is causing sedative effects rather than specific anxiolysis.
-
Troubleshooting Step: Reduce the dose. Some literature suggests sedative effects are more pronounced at doses above 15 mg/kg.
-
-
Possible Cause: Interaction with other experimental factors.
-
Troubleshooting Step: Review the experimental protocol for any other factors that could be contributing to sedation (e.g., stress from handling, time of day of testing).
-
Issue 3: High variability in behavioral responses between animals in the same treatment group.
-
Possible Cause: Inconsistent drug administration.
-
Troubleshooting Step: Ensure accurate and consistent dosing for all animals. For oral gavage, ensure proper technique to avoid undue stress or incorrect delivery.
-
-
Possible Cause: Individual differences in metabolism or sensitivity.
-
Troubleshooting Step: Increase the sample size per group to account for individual variability. Ensure animals are of a similar age and weight.
-
-
Possible Cause: Environmental factors.
-
Troubleshooting Step: Maintain consistent environmental conditions (e.g., lighting, noise levels) during testing.
-
Data Presentation
Table 1: Recommended Dosage and Administration of this compound for Behavioral Studies in Rats
| Parameter | Recommendation | Notes |
| Dosage Range (Anxiolytic) | 5 - 15 mg/kg (i.p. or p.o.) | Equivalent to approximately 3 - 9 mg/kg of hydroxyzine HCl. Always perform a dose-response study. |
| Dosage Range (Sedative) | > 15 mg/kg (i.p. or p.o.) | Doses above this range are more likely to induce sedation and reduce locomotor activity. |
| Administration Route | Intraperitoneal (i.p.) or Oral Gavage (p.o.) | i.p. administration generally leads to faster absorption. |
| Pre-treatment Time | 30 - 60 minutes before testing | Corresponds to the approximate Tmax of hydroxyzine in rats. |
| Vehicle | Saline (for i.p.), Water or 0.5% Methylcellulose (for p.o.) | Ensure the vehicle is inert and does not affect behavior. |
Experimental Protocols
Elevated Plus Maze (EPM)
The EPM is a widely used test to assess anxiety-like behavior in rodents. The test is based on the natural aversion of rodents to open and elevated spaces.
Methodology:
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
-
Pre-treatment: Administer this compound or vehicle 30-60 minutes prior to testing.
-
Procedure:
-
Place the rat in the center of the maze, facing an open arm.
-
Allow the rat to explore the maze for 5 minutes.
-
Record the session using a video camera mounted above the maze.
-
-
Data Analysis:
-
Time spent in the open arms vs. closed arms.
-
Number of entries into the open arms vs. closed arms.
-
An increase in the time spent and entries into the open arms is indicative of an anxiolytic effect.
-
Open Field Test (OFT)
The OFT is used to assess general locomotor activity and anxiety-like behavior. Anxious animals tend to stay close to the walls of the open field (thigmotaxis), while less anxious animals are more willing to explore the center.
Methodology:
-
Apparatus: A square or circular arena with high walls to prevent escape.
-
Pre-treatment: Administer this compound or vehicle 30-60 minutes prior to testing.
-
Procedure:
-
Place the rat in the center of the open field.
-
Allow the rat to explore the arena for a set period (e.g., 5-10 minutes).
-
Record the session using a video camera mounted above the arena.
-
-
Data Analysis:
-
Total distance traveled.
-
Time spent in the center of the arena vs. the periphery.
-
Number of entries into the center zone.
-
An increase in the time spent and entries into the center zone suggests an anxiolytic effect. A significant decrease in total distance traveled may indicate sedation.
-
Mandatory Visualization
Caption: Hydroxyzine's mechanism of action.
References
Technical Support Center: Hydroxyzine Interference in Carbamazepine Immunoassays
This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential for hydroxyzine and its metabolites to interfere with carbamazepine immunoassays.
Troubleshooting Guides
Issue: Unexpectedly High Carbamazepine Levels in a Patient Co-administered Hydroxyzine
If you observe unexpectedly high serum carbamazepine concentrations in a patient who is also being treated with hydroxyzine, it is crucial to consider the possibility of assay interference.
Initial Troubleshooting Steps:
-
Verify the Immunoassay Method: The first step is to identify the specific carbamazepine immunoassay method used for the measurement. This information is critical as interference from hydroxyzine is known to be method-dependent.
-
Consult Assay-Specific Literature: Review the package insert and relevant scientific literature for the specific carbamazepine assay to check for any documented cross-reactivity with hydroxyzine or other structurally similar compounds.
-
Alternative Quantitation Method: If interference is suspected, the most reliable next step is to re-analyze the sample using a different, non-immunological method such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS is considered a gold-standard confirmatory method that is not susceptible to this type of antibody-mediated cross-reactivity.
Frequently Asked Questions (FAQs)
Q1: Which carbamazepine immunoassays are known to be affected by hydroxyzine?
A1: The Particle-Enhanced Turbidimetric Inhibition Immunoassay (PETINIA) for carbamazepine is known to exhibit significant interference from hydroxyzine and its metabolites, which can lead to falsely elevated results.[1][2][3]
Q2: Are there any carbamazepine immunoassays that are NOT affected by hydroxyzine?
A2: Yes, several other common immunoassay methods have been shown to be free from interference by hydroxyzine and its metabolite, cetirizine. These include:
-
EMIT 2000[1]
-
ADVIA Centaur carbamazepine assay[2]
-
Turbidimetric carbamazepine immunoassay on ADVIA 1650 and ADVIA 2400 analyzers
-
ADVIA Chemistry Carbamazepine_2 assay
Q3: What is the mechanism of hydroxyzine interference in the affected immunoassays?
A3: The interference is due to the cross-reactivity of hydroxyzine and its metabolites with the antibodies used in the PETINIA carbamazepine immunoassay. The structural similarity between the benzhydrylpiperazine structure of hydroxyzine and the tricyclic structure of carbamazepine is the likely cause of this cross-reactivity.
Q4: How significant is the interference from hydroxyzine in the PETINIA assay?
A4: The interference can be clinically significant, particularly at high concentrations of hydroxyzine, such as in cases of overdose. In one study, 35 out of 40 serum samples from patients taking hydroxyzine (without carbamazepine) showed erroneously detectable carbamazepine concentrations when tested with the PETINIA.
Q5: What should I do if I suspect hydroxyzine interference in my experimental results?
A5: If you suspect your results are affected by hydroxyzine interference, it is recommended to:
-
Review the immunoassay method used.
-
If using an affected method like PETINIA, re-analyze the samples using a non-interfering method such as the ADVIA Centaur assay, EMIT 2000, or a chromatographic method like LC-MS/MS for confirmation.
Data Presentation
Table 1: In Vitro Cross-Reactivity of Hydroxyzine and its Metabolites with the PETINIA Carbamazepine Immunoassay
| Compound | Concentration (mg/L) | Cross-Reactivity (%) |
| Hydroxyzine | 5 | 85 |
| Cetirizine | 5 | 125 |
| Norchlorcyclizine | 5 | 66 |
Data sourced from Parant et al. (2005).
Table 2: Effect of Hydroxyzine and Cetirizine on Different Carbamazepine Immunoassays
| Interferent | Concentration Range (µg/mL) | PETINIA Assay Result | ADVIA Centaur Assay Result |
| Hydroxyzine | 0.05 - 20 | Falsely elevated carbamazepine | No interference observed |
| Cetirizine | 0.05 - 20 | Falsely elevated carbamazepine | No interference observed |
Data summarized from Dasgupta et al. (2010).
Experimental Protocols
Protocol 1: Assessment of In Vitro Cross-Reactivity
This protocol is a generalized representation based on the methodology described by Parant et al. (2005).
-
Preparation of Stock Solutions: Prepare stock solutions of hydroxyzine, cetirizine, and norchlorcyclizine in an appropriate solvent (e.g., methanol).
-
Spiking of Serum Samples: Obtain drug-free human serum. Spike aliquots of the serum with known concentrations of the stock solutions to achieve the desired final concentrations of the potential interferents.
-
Immunoassay Analysis: Analyze the spiked serum samples using the carbamazepine immunoassay being evaluated (e.g., PETINIA).
-
Calculation of Cross-Reactivity: Calculate the percentage of cross-reactivity using the following formula: (Apparent Carbamazepine Concentration / Concentration of Interferent) x 100%
Protocol 2: Comparative Analysis of Immunoassay Interference
This protocol is a generalized representation based on the methodology described by Dasgupta et al. (2010).
-
Preparation of Spiked Samples:
-
Prepare a series of drug-free serum pools spiked with varying concentrations of hydroxyzine or cetirizine, covering therapeutic and toxic ranges.
-
Prepare a separate serum pool from patients receiving carbamazepine. Aliquots of this pool are then also spiked with varying concentrations of hydroxyzine or cetirizine.
-
-
Immunoassay Analysis: Analyze all prepared samples using the different carbamazepine immunoassays being compared (e.g., PETINIA and ADVIA Centaur).
-
Data Analysis:
-
For the drug-free spiked samples, determine the apparent carbamazepine concentration at each concentration of the interferent for each assay.
-
For the carbamazepine-containing spiked samples, compare the measured carbamazepine concentration to the baseline concentration of the un-spiked pool to determine the extent of interference.
-
Visualizations
Caption: Troubleshooting workflow for suspected hydroxyzine interference.
Caption: Logical relationship of hydroxyzine interference in immunoassays.
References
- 1. Hydroxyzine and metabolites as a source of interference in carbamazepine particle-enhanced turbidimetric inhibition immunoassay (PETINIA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hydroxyzine and cetirizine interfere with the PENTINA carbamazepine assay but not with the ADVIA CENTEUR carbamazepine assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Stability-Indicating HPLC Analysis of Hydroxyzine Pamoate
Welcome to the technical support center for the stability-indicating HPLC analysis of hydroxyzine pamoate. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is a stability-indicating HPLC method?
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is a validated analytical procedure that accurately and precisely measures the concentration of an active pharmaceutical ingredient (API), such as this compound, without interference from its degradation products, impurities, or excipients. The method must be able to resolve the API peak from all other potential peaks.
Q2: Why is a stability-indicating method crucial for this compound analysis?
For pharmaceutical products, it is essential to ensure that the drug substance remains stable over its shelf life. A stability-indicating method provides confidence that the measured amount of this compound is accurate and that any decrease in its concentration is due to degradation, the products of which can be simultaneously monitored.[1][2][3] This is a key requirement for regulatory submissions.
Q3: What are forced degradation studies?
Forced degradation or stress studies are conducted to intentionally degrade the drug substance under various conditions more severe than accelerated stability conditions.[4] These studies help to identify potential degradation products and demonstrate the specificity of the HPLC method by showing that the this compound peak is well-resolved from any degradant peaks.[1] Common stress conditions include acid and base hydrolysis, oxidation, heat, and photolysis.
Q4: What type of HPLC column is typically used for this compound analysis?
Reverse-phase columns, particularly C18 columns, are most commonly used for the analysis of hydroxyzine and its related compounds. The specific dimensions and particle size can vary, but a common choice is a 150 mm x 4.6 mm column with 5 µm particles.
Experimental Protocols
Below are detailed methodologies for a typical stability-indicating HPLC analysis of this compound.
Sample Preparation
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable diluent (e.g., mobile phase) to obtain a known concentration.
-
Sample Solution: For drug products, take a representative sample (e.g., powdered tablets) and dissolve it in the diluent. For drug substances, dissolve an accurately weighed amount in the diluent.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent particulate matter from damaging the column.
Forced Degradation Studies Protocol
Forced degradation studies should be performed to demonstrate the stability-indicating nature of the method. The following are example conditions:
| Stress Condition | Reagent/Condition | Time and Temperature |
| Acid Hydrolysis | 0.1N HCl | Reflux at 60°C for 30 minutes |
| Base Hydrolysis | 0.1N NaOH | Reflux at 60°C for 30 minutes |
| Oxidative Degradation | 3-30% Hydrogen Peroxide | Room temperature for a specified duration |
| Thermal Degradation | Dry heat | 110°C for 24 hours |
| Photolytic Degradation | UV and Visible light | Expose to a minimum of 1.2 million lux hours and 200 watt hours/m² |
After exposure, neutralize the acid and base-stressed samples and dilute all samples to the target concentration with the mobile phase before injection.
Chromatographic Conditions
The following table summarizes typical HPLC parameters for the analysis of this compound.
| Parameter | Condition 1 | Condition 2 |
| HPLC System | Agilent 1260 Infinity or equivalent | Waters Alliance or equivalent |
| Column | C18, 150 x 4.6 mm, 5 µm | C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Methanol:Buffer (50:20:30, v/v/v) | Acetonitrile and 0.12 N Sulfuric Acid (90:10, v/v) |
| Flow Rate | 1.0 mL/min | 0.7 mL/min |
| Detection Wavelength | 230 nm or 235 nm | 232 nm |
| Column Temperature | 30°C | Ambient |
| Injection Volume | 20 µL | 10 µL |
Troubleshooting Guide
This section addresses specific issues that may arise during the HPLC analysis of this compound.
Peak Shape Problems
Q: My hydroxyzine peak is tailing. What could be the cause and how can I fix it?
-
Possible Causes:
-
Silanol Interactions: Residual silanol groups on the silica-based C18 column can interact with the basic hydroxyzine molecule, causing tailing.
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of hydroxyzine, it can exist in both ionized and non-ionized forms, leading to peak tailing.
-
Column Overload: Injecting too concentrated a sample can lead to peak distortion.
-
Column Contamination: Buildup of contaminants on the column can affect peak shape.
-
-
Solutions:
-
Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 2 units away from the analyte's pKa. For basic compounds like hydroxyzine, a lower pH (e.g., using a phosphate or acetate buffer around pH 3-4) is often beneficial.
-
Use an End-Capped Column: Employ a C18 column that is end-capped to minimize silanol interactions.
-
Reduce Sample Concentration: Dilute the sample and re-inject.
-
Column Washing: Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol) to remove contaminants.
-
Q: I am observing peak splitting for hydroxyzine. What should I do?
-
Possible Causes:
-
Co-eluting Impurity: A degradation product or impurity may be eluting very close to the main peak.
-
Solvent Mismatch: A significant difference in solvent strength between the sample diluent and the mobile phase can cause peak distortion.
-
Column Void or Blockage: A void at the head of the column or a blocked frit can disrupt the sample band, leading to a split peak.
-
-
Solutions:
-
Improve Resolution: Modify the mobile phase composition (e.g., change the organic-to-aqueous ratio) or switch to a column with a different selectivity or higher efficiency.
-
Use Mobile Phase as Diluent: Prepare your samples in the mobile phase to avoid solvent mismatch effects.
-
Column Maintenance: If all peaks are splitting, the issue is likely with the column. First, try back-flushing the column at a low flow rate. If the problem persists, the column may need to be replaced.
-
Retention Time and Resolution Issues
Q: The retention time of my hydroxyzine peak is shifting. Why is this happening?
-
Possible Causes:
-
Inconsistent Mobile Phase Preparation: Small variations in the mobile phase composition can lead to shifts in retention time.
-
Fluctuating Column Temperature: Changes in the column temperature will affect retention times.
-
Column Degradation: Over time, the stationary phase can degrade, leading to changes in retention.
-
Pump Issues: An improperly functioning HPLC pump can deliver an inconsistent flow rate.
-
-
Solutions:
-
Precise Mobile Phase Preparation: Carefully measure all components of the mobile phase and ensure it is well-mixed and degassed.
-
Use a Column Oven: Maintain a constant column temperature using a thermostatically controlled column compartment.
-
Monitor Column Performance: Regularly check column performance with a standard to track its health.
-
System Maintenance: Ensure the HPLC system, particularly the pump, is properly maintained.
-
Q: I am not getting good resolution between hydroxyzine and its degradation products. How can I improve it?
-
Possible Causes:
-
Suboptimal Mobile Phase: The current mobile phase may not have the right selectivity for the separation.
-
Inappropriate Column: The column chemistry or dimensions may not be suitable.
-
High Flow Rate: A flow rate that is too high can reduce separation efficiency.
-
-
Solutions:
-
Optimize Mobile Phase:
-
Adjust the ratio of organic solvent to aqueous buffer.
-
Try a different organic solvent (e.g., methanol instead of acetonitrile, or a mixture of both).
-
Change the pH of the aqueous buffer.
-
-
Change the Column:
-
Try a column with a different stationary phase (e.g., a phenyl or cyano column).
-
Use a longer column or a column with a smaller particle size for higher efficiency.
-
-
Reduce Flow Rate: Lowering the flow rate can improve resolution, but will increase the run time.
-
Visual Guides
The following diagrams illustrate the experimental workflow and a troubleshooting decision tree.
Caption: Experimental workflow for this compound HPLC analysis.
Caption: Troubleshooting decision tree for common HPLC issues.
References
Technical Support Center: Addressing the Sedative Effects of Hydroxyzine in Cognitive Research Models
Welcome to the technical support center for researchers utilizing hydroxyzine in cognitive and behavioral studies. This resource provides practical guidance, troubleshooting tips, and detailed protocols to help manage the sedative effects of hydroxyzine, ensuring the integrity and clarity of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind hydroxyzine's sedative effects?
A1: Hydroxyzine is a first-generation antihistamine and a potent H1 receptor inverse agonist.[1] It readily crosses the blood-brain barrier and binds to H1 receptors in the central nervous system (CNS).[1][2] Histamine in the CNS is a key neurotransmitter for promoting wakefulness.[3] By blocking histamine's action at H1 receptors, hydroxyzine suppresses neuronal activity in wakefulness-promoting brain regions, leading to sedation and drowsiness.[3]
Q2: How does hydroxyzine-induced sedation interfere with cognitive testing?
A2: Sedation can manifest as decreased motor activity, reduced exploration, and increased sleep time. In cognitive tasks, this can lead to confounding results such as:
-
Reduced performance: Animals may show impaired performance on tasks requiring attention, learning, and memory, not due to a direct cognitive deficit, but because they are too sedated to engage with the task.
-
Increased latency: Response times in various tasks may be prolonged.
-
False negatives: A potential cognitive-enhancing effect of a co-administered compound may be masked by hydroxyzine's sedative properties.
Q3: Are there alternative H1 antagonists with fewer sedative properties?
A3: Yes, second-generation antihistamines such as cetirizine, loratadine, and fexofenadine are designed to have limited penetration across the blood-brain barrier. This results in significantly lower H1 receptor occupancy in the brain and, consequently, a reduced sedative effect. For cognitive studies where H1 antagonism is required without sedation, these alternatives should be considered.
Q4: Is it possible to develop tolerance to the sedative effects of hydroxyzine?
A4: Some studies suggest that tolerance to the sedative effects of first-generation antihistamines can develop with repeated administration over several days. However, this is not always consistent and may depend on the dosing regimen and the specific cognitive or behavioral measure being assessed. Relying on tolerance development as a mitigation strategy should be approached with caution and be empirically verified within your specific experimental design.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with hydroxyzine.
Problem 1: Unexpectedly high levels of sedation or animal mortality.
-
Question: My animals are showing severe sedation (loss of righting reflex, unresponsiveness) or I'm experiencing unexpected mortality after hydroxyzine administration. What should I do?
-
Answer:
-
Immediate Action: For severely sedated animals, provide supportive care. Ensure they are warm, hydrated, and can breathe easily. Consult with a veterinarian immediately.
-
Dose Verification: Double-check your calculations and the concentration of your hydroxyzine solution. Accidental overdose is a common cause of severe adverse effects.
-
Dose-Response Pilot Study: If you haven't already, conduct a dose-response study to determine the optimal dose of hydroxyzine for your specific animal strain, age, and experimental paradigm. Start with lower doses and gradually increase to find a dose that achieves the desired effect without excessive sedation.
-
Route of Administration: Consider the route of administration. Intraperitoneal (i.p.) or subcutaneous (s.c.) injections can lead to rapid absorption and higher peak plasma concentrations compared to oral administration.
-
Drug Interactions: Review all other compounds being administered to the animals. Hydroxyzine can potentiate the effects of other CNS depressants, such as anesthetics, analgesics, and other sedatives.
-
Problem 2: Difficulty distinguishing between anxiolytic and sedative effects.
-
Question: I am using the elevated plus-maze (EPM) to assess the anxiolytic effects of hydroxyzine, but I'm concerned that the results are confounded by sedation. How can I differentiate these effects?
-
Answer:
-
Analyze Multiple Parameters: In the EPM, an anxiolytic effect is typically indicated by an increase in the time spent in and the number of entries into the open arms. Sedation, on the other hand, is often associated with a decrease in the total number of arm entries (a measure of general activity). If you observe an increase in open arm exploration along with no change or a decrease in total arm entries, it is more likely an anxiolytic effect. A general decrease in all activity suggests sedation.
-
Use a Control for Sedation: Include a separate test that specifically measures locomotor activity, such as the open field test. A significant reduction in distance traveled in the open field test at the same dose of hydroxyzine used in the EPM would indicate a sedative effect that could be confounding your anxiety assessment.
-
Dose Selection: Anxiolytic effects are often observed at lower doses of hydroxyzine, while sedative effects become more prominent at higher doses. A dose-response study can help identify a dose that produces anxiolysis with minimal sedation.
-
Problem 3: Animals are not completing the cognitive task due to sedation.
-
Question: My animals are too sedated to acquire or perform the Morris water maze (or another cognitive) task. How can I address this?
-
Answer:
-
Adjust Dosing Time: The timing of hydroxyzine administration relative to the cognitive task is critical. Consider increasing the time between drug administration and testing to allow peak sedative effects to subside.
-
Lower the Dose: This is the most straightforward approach. A lower dose may still achieve the desired central H1 receptor antagonism for your research question with less impact on arousal.
-
Consider Co-administration with a Stimulant: Co-administration of a non-sedating stimulant like caffeine or modafinil may counteract the sedative effects of hydroxyzine. A detailed protocol for this approach is provided in the "Experimental Protocols" section.
-
Switch to a Less Sedating Antihistamine: If the primary goal is H1 receptor antagonism and not a specific effect of hydroxyzine itself, switching to a second-generation antihistamine is a viable option.
-
Data Presentation
The following tables summarize key quantitative data for hydroxyzine and relevant compounds.
Table 1: Receptor Binding Profile of Hydroxyzine
| Receptor | Kᵢ (nM) | Reference |
| Histamine H1 | 2 | |
| Serotonin 5-HT₂ₐ | 50 | |
| Dopamine D₂ | 378 | |
| Alpha-1 Adrenergic | ~770 | |
| Muscarinic Acetylcholine | 3,600-30,000 |
Kᵢ (Inhibition Constant): A lower value indicates a higher binding affinity.
Table 2: Comparative Brain H1 Receptor Occupancy (H₁RO) and Sedation
| Compound | Dose | H₁RO (%) | Associated Sedation | Reference |
| Hydroxyzine | 30 mg | 67.6% | High | |
| Cetirizine | 10 mg | 12.6% | Non-sedating | |
| Cetirizine | 20 mg | 25.2% | Mild sedation |
Note: PET studies have found that brain H1 receptor occupancy of >50% is associated with a high prevalence of somnolence and cognitive decline, while <20% is considered non-sedating.
Table 3: Dose-Dependent Effects of Hydroxyzine on a Passive Avoidance Task in Mice
| Dose (mg/kg, i.p.) | Effect on Spontaneous Motor Activity | Amnesic Activity | Reference |
| 4 | No significant effect | Devoid of amnesic activity | |
| 8 | No significant effect | Devoid of amnesic activity | |
| 16 | No significant effect | Devoid of amnesic activity |
This study suggests that at doses that do not cause sedation, hydroxyzine does not impair memory in this task.
Experimental Protocols
Here are detailed methodologies for key experiments relevant to addressing the sedative effects of hydroxyzine.
Protocol 1: Assessing Sedation Using the Open Field Test
Objective: To quantify the sedative effects of hydroxyzine by measuring changes in locomotor activity and exploratory behavior.
Materials:
-
Open field apparatus (e.g., 40 cm x 40 cm x 30 cm arena).
-
Video camera and tracking software (e.g., ANY-maze, EthoVision).
-
70% ethanol for cleaning.
-
Hydroxyzine solution and vehicle control.
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 30 minutes before the experiment.
-
Drug Administration: Administer hydroxyzine or vehicle via the desired route (e.g., i.p.) at a predetermined time before the test (e.g., 30 minutes).
-
Test Initiation: Gently place the animal in the center of the open field arena.
-
Data Collection: Record the animal's activity for 10-15 minutes using the video tracking system.
-
Cleaning: Between each animal, thoroughly clean the arena with 70% ethanol to remove olfactory cues.
-
Data Analysis: Analyze the following parameters:
-
Total distance traveled: A primary measure of locomotor activity. A significant decrease indicates sedation.
-
Time spent in the center zone: An indicator of anxiety-like behavior.
-
Rearing frequency: The number of times the animal stands on its hind legs, a measure of exploratory behavior. A decrease can indicate sedation.
-
Protocol 2: Dissociating Anxiolysis from Sedation using the Elevated Plus-Maze (EPM)
Objective: To assess the anxiolytic effects of hydroxyzine while controlling for potential sedative confounds.
Materials:
-
Elevated plus-maze apparatus.
-
Video camera and tracking software.
-
70% ethanol.
-
Hydroxyzine solution and vehicle control.
Procedure:
-
Habituation: Acclimate the animals to the testing room with dim lighting for at least 30 minutes.
-
Drug Administration: Administer hydroxyzine or vehicle 30 minutes prior to the test.
-
Test Initiation: Place the animal in the center of the maze, facing one of the open arms.
-
Data Collection: Record the animal's movement for 5 minutes.
-
Cleaning: Clean the maze thoroughly between animals.
-
Data Analysis:
-
Anxiety-related parameters:
-
Percentage of time spent in the open arms.
-
Percentage of open arm entries.
-
An increase in these parameters suggests an anxiolytic effect.
-
-
Sedation-related parameter:
-
Total number of arm entries (open + closed).
-
A significant decrease in this parameter suggests sedation.
-
-
Protocol 3: Mitigating Hydroxyzine-Induced Sedation with Caffeine Co-administration
Objective: To develop a protocol for co-administering caffeine to counteract the sedative effects of hydroxyzine during cognitive testing.
Materials:
-
Hydroxyzine solution.
-
Caffeine solution (dissolved in saline).
-
Vehicle controls (for both drugs).
-
Apparatus for the chosen cognitive task (e.g., Morris water maze).
Procedure:
-
Pilot Study: Conduct a pilot study to determine the optimal dose and timing of caffeine administration.
-
Groups:
-
Vehicle + Vehicle
-
Vehicle + Hydroxyzine (sedative dose)
-
Caffeine (e.g., 5, 10, 20 mg/kg, i.p.) + Hydroxyzine
-
Caffeine alone
-
-
Assessment: Use the Open Field Test (Protocol 1) to assess locomotor activity. The goal is to find a dose of caffeine that reverses the hydroxyzine-induced hypoactivity without causing hyperactivity on its own.
-
-
Cognitive Testing Protocol:
-
Habituation: Acclimate animals to the testing room.
-
Drug Administration:
-
Administer the determined optimal dose of caffeine (e.g., 10 mg/kg, i.p.).
-
15 minutes later, administer hydroxyzine (i.p.).
-
15 minutes after hydroxyzine administration (30 minutes total after caffeine), begin the cognitive task.
-
-
Data Collection: Conduct the cognitive task as planned.
-
Control Groups: It is crucial to include all relevant control groups (Vehicle/Vehicle, Vehicle/Hydroxyzine, Caffeine/Vehicle) to properly interpret the results.
-
Visualizations
Diagram 1: Signaling Pathway of H1 Receptor and Wakefulness
Caption: H1 receptor signaling pathway promoting wakefulness and its inhibition by hydroxyzine.
Diagram 2: Experimental Workflow for Mitigating Sedation
Caption: Workflow for identifying and mitigating hydroxyzine-induced sedation in experiments.
Diagram 3: Decision Tree for Antihistamine Selection in Cognitive Research
Caption: Decision-making guide for selecting an appropriate antihistamine for cognitive studies.
References
- 1. Anxiolytic and anxiogenic drug effects on exploratory activity in an elevated plus-maze: a novel test of anxiety in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Short-term effects of morning versus evening dose of hydroxyzine 50 mg on cognition in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
challenges in dissolving and administering hydroxyzine pamoate in vivo
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with hydroxyzine pamoate in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in dissolving this compound for in vivo administration?
A1: The primary challenge is its poor aqueous solubility. This compound is practically insoluble in water and methanol, which makes it difficult to prepare simple aqueous solutions for administration.[1][2][3] This can lead to issues with bioavailability and consistent dosing if not properly formulated.[4][5]
Q2: My this compound solution is precipitating. What can I do?
A2: Precipitation upon preparation or dilution in aqueous media is a common issue. Here are some troubleshooting steps:
-
Use Co-solvents: A combination of solvents is often necessary to dissolve and stabilize this compound. A common approach involves first dissolving the compound in a strong organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and then carefully diluting it with other vehicles like polyethylene glycol (PEG300), Tween-80, and saline.
-
Sonication and Heating: Gentle heating and/or sonication can aid in the dissolution process, especially if precipitation occurs during the preparation of the working solution.
-
Prepare Freshly: It is highly recommended to prepare the final working solution for in vivo experiments fresh on the day of use to minimize the risk of precipitation over time.
-
Check for Moisture in DMSO: If using DMSO, ensure it is fresh and not moisture-absorbing, as this can reduce the solubility of this compound.
Q3: What are the recommended administration routes for this compound in animal studies?
A3: this compound can be administered orally (p.o.) and intravenously (i.v.). For oral administration, it is often formulated as a suspension. While intravenous administration is possible, it's important to note that this route is more commonly associated with the hydroxyzine HCl salt, and caution is advised due to potential cardiorespiratory effects.
Q4: Can I use water as a vehicle for this compound?
A4: No, due to its practical insolubility in water, using water alone as a vehicle is not recommended and will likely result in a non-homogenous suspension with poor bioavailability.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation in dosing solution | Poor solubility in the chosen vehicle system. | Utilize a co-solvent system (e.g., DMSO, PEG300, Tween-80, saline). Consider gentle heating or sonication. Prepare solutions fresh before use. |
| Inconsistent experimental results | Non-homogenous dosing solution leading to variable drug concentration. | Ensure the final formulation is a clear solution or a well-maintained, uniform suspension. For suspensions, shake well before each administration. |
| Low bioavailability in oral studies | Poor dissolution of the compound in the gastrointestinal tract. | Formulate as an oral suspension with appropriate suspending agents like xanthan gum. Alternatively, use a solubilizing vehicle system for oral gavage. |
| Difficulty in preparing a high-concentration stock solution | Limited solubility even in organic solvents. | Dimethylformamide (DMF) and chloroform are good solvents for this compound. Fresh, non-moisture-absorbing DMSO can also be effective. |
Quantitative Data Summary
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| Water | Practically Insoluble | |
| Methanol | Practically Insoluble | |
| Alcohol | Insoluble | |
| Dimethylformamide (DMF) | Soluble / Freely Soluble | |
| Chloroform | Soluble | |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL | |
| DMSO | 100 mg/mL (131.01 mM) |
Table 2: Example Formulations for In Vivo Administration
| Formulation Type | Components | Concentration | Administration Route | Reference |
| Oral Suspension | This compound, Xanthan gum, Propylene glycol, Sorbic acid, Sorbitol solution, Flavor, Syrup | 5 mg/mL | Oral | |
| Injectable Solution | This compound, 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL | Intravenous / Oral Gavage |
Experimental Protocols
Protocol 1: Preparation of an Injectable Solution for In Vivo Studies
This protocol is based on a method for achieving a clear solution for administration.
-
Prepare a Stock Solution: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 20.8 mg/mL). Ensure the stock solution is clear.
-
Sequential Addition of Co-solvents:
-
For a 1 mL final working solution, start with 400 µL of PEG300.
-
Add 100 µL of the DMSO stock solution to the PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until uniform.
-
Add 450 µL of saline to reach the final volume of 1 mL.
-
-
Final Check: The final solution should be clear. If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.
-
Administration: Use the freshly prepared solution for intravenous or oral gavage administration on the same day.
Protocol 2: Preparation of a 5 mg/mL Oral Suspension
This protocol is adapted from a standard pharmaceutical compounding method.
-
Ingredient Calculation: Calculate the required amount of each ingredient for the total volume to be prepared.
-
Paste Formation: In a mortar, accurately weigh and mix this compound, xanthan gum, and sorbic acid. Add propylene glycol and triturate to form a smooth paste.
-
Incorporation of Liquid Components: Gradually add the sorbitol solution and any desired flavoring to the paste, mixing continuously until a uniform liquid is formed.
-
Final Volume Adjustment: Transfer the mixture to a graduated cylinder and add syrup to the final desired volume.
-
Homogenization: Transfer the contents to a bottle and shake well to ensure a homogenous suspension.
-
Labeling and Storage: Label the suspension with instructions to "Shake well before use." A beyond-use date of 14 days when stored in a refrigerator is suggested.
Visualizations
References
Technical Support Center: Minimizing Variability in Hydroxyzine Pamoate Animal Studies
Welcome to the technical support center for researchers utilizing hydroxyzine pamoate in animal studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize variability and ensure the reliability and reproducibility of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from hydroxyzine hydrochloride?
A1: Hydroxyzine is a first-generation antihistamine with sedative and anxiolytic properties. It is available in two primary salt forms: pamoate and hydrochloride (HCl).[1] The key difference lies in their salt composition, which can influence their physicochemical properties. Due to differences in their molecular weights, 1 mg of hydroxyzine hydrochloride is equivalent to about 1.7 mg of this compound.[1] While both forms are used for anxiety, the hydrochloride salt is suggested to have a faster onset of action, which may be preferable for acute anxiety models. The pamoate salt may have a slightly longer duration of action.[2][3]
Q2: What are the primary mechanisms of action for hydroxyzine's anxiolytic effects?
A2: Hydroxyzine's anxiolytic effects are attributed to its activity at multiple receptor systems in the central nervous system. Its predominant mechanism is as a potent inverse agonist of the histamine H1 receptor.[1] Additionally, it acts as an antagonist of the serotonin 5-HT2A receptor, which is thought to contribute significantly to its anxiolytic properties. It also has weaker antagonist activity at dopamine D2 and alpha-1 adrenergic receptors.
Q3: What are the common behavioral tests used to assess the anxiolytic effects of this compound in rodents?
A3: Common behavioral assays include the elevated plus maze (EPM), the light-dark box test, and the marble-burying test. These tests are based on the natural aversion of rodents to open, brightly lit spaces and their innate exploratory behavior. Anxiolytic compounds like hydroxyzine typically increase the time spent in the open or illuminated areas of these apparatuses.
Q4: Are there known sex differences in the response to this compound?
A4: Yes, sex can be a significant variable in behavioral and pharmacological studies. Some studies with other anxiolytics have shown that female rodents may be more or less sensitive to a drug's effects depending on the behavioral test and the stage of their estrous cycle. Therefore, it is crucial to consider sex as a biological variable in your study design and either use both sexes or provide a strong justification for using only one.
Troubleshooting Guides
Issue 1: High Variability in Behavioral Data (e.g., Elevated Plus Maze)
Question: My results in the elevated plus maze show high variability between animals in the same treatment group. What could be the cause?
Answer: High variability in the EPM is a common challenge. Several factors can contribute to this:
-
Environmental Factors:
-
Inconsistent Lighting: Rodent behavior is highly sensitive to light. Ensure that the lighting conditions in the testing room and on the maze arms are consistent for all animals.
-
Noise and Odors: Loud noises or strong smells can increase anxiety and affect behavior. Conduct tests in a quiet room and thoroughly clean the maze with 70% ethanol between each animal to remove olfactory cues.
-
-
Procedural Inconsistencies:
-
Handling: Inconsistent handling can induce stress. Ensure all animals are handled by the same experimenter using a consistent and gentle technique.
-
Acclimation: A consistent acclimation period (e.g., 30-60 minutes) in the testing room before the trial is crucial to reduce stress from a novel environment.
-
Placement on the Maze: Always place the animal in the center of the maze facing the same direction (e.g., towards an open arm) for every trial.
-
-
Animal-Related Factors:
-
Strain and Sex: Different rodent strains have different baseline levels of anxiety. As mentioned, sex can also play a role. Ensure you are using a consistent strain and account for sex in your experimental design.
-
Time of Day: Rodent activity follows a circadian rhythm. Conducting tests at the same time each day will minimize variability.
-
Issue 2: Inconsistent or Unexpected Pharmacological Effects
Question: I am not observing a clear dose-response effect with this compound, or the anxiolytic effect is weaker than expected. What should I check?
Answer: This issue can stem from problems with drug preparation, administration, or pharmacokinetics.
-
Drug Formulation and Stability:
-
Improper Suspension: this compound is practically insoluble in water. It is crucial to prepare a homogenous suspension to ensure accurate dosing. An oral suspension can be prepared using vehicles like syrup with suspending agents such as xanthan gum.
-
Stability: A compounded oral suspension of this compound is typically stable for about 14 days when refrigerated. Using a suspension beyond its stability date can lead to decreased potency. Always prepare fresh suspensions regularly and store them properly in tight, light-resistant containers.
-
-
Oral Gavage Technique:
-
Incorrect Dosing Volume: Ensure you are administering the correct volume based on the animal's body weight.
-
Improper Technique: Stress from improper gavage technique can confound behavioral results. Ensure personnel are well-trained in this procedure. The gavage needle should be inserted gently, and if any resistance is met, the needle should be withdrawn and reinserted.
-
-
Pharmacokinetic Variability:
-
Food Effects: The presence of food in the gastrointestinal tract can alter drug absorption. To minimize this variability, it is recommended to fast the animals overnight before oral administration, while still providing access to water.
-
Metabolism: Hydroxyzine is metabolized in the liver, primarily by CYP3A4 and CYP3A5, into its active metabolite, cetirizine. Factors that influence the activity of these enzymes can alter the drug's efficacy.
-
Quantitative Data Summary
The following tables summarize key quantitative data for hydroxyzine in animal studies. Note that much of the available data is for hydroxyzine hydrochloride, and pharmacokinetic parameters can vary between species.
Table 1: Pharmacokinetic Parameters of Hydroxyzine
| Parameter | Species | Dose and Route | Tmax (hours) | t1/2 (hours) | Reference(s) |
| Tmax | Rat | Not Specified | ~2.0 | - | |
| t1/2 | Rat | Not Specified | - | ~20.0 (adult) | |
| LD50 (Oral) | Rat | Oral | - | - | |
| LD50 (Oral) | Mouse | Oral | - | - |
Table 2: Anxiolytic Effects of Hydroxyzine in Mice (Elevated Plus Maze)
| Treatment Group | Dose (mg/kg, i.p.) | Time in Open Arms (s) | Entries into Open Arms | Reference(s) |
| Control | 0 (Saline) | ~25 | ~5 | |
| Hydroxyzine | 3 | ~75 | ~12 | |
| Aripiprazole + Hydroxyzine | 0.5 + 1.5 | ~60 | ~10 |
Note: Data are approximate values interpreted from graphical representations in the cited source.
Detailed Experimental Protocols
Protocol 1: Preparation of this compound Oral Suspension (5 mg/mL)
This protocol is adapted from a standard pharmaceutical compounding recipe.
Materials:
-
This compound powder
-
Xanthan Gum
-
Sorbic Acid
-
Propylene Glycol
-
Sorbitol Solution
-
Simple Syrup
-
Flavoring (optional)
-
Mortar and Pestle
-
Graduated Cylinders
-
Beakers
-
Stirring Rod
-
Balance
-
Light-resistant storage container
Procedure:
-
Calculate the required quantity of each ingredient for the desired final volume.
-
Accurately weigh the this compound, xanthan gum, and sorbic acid.
-
In a mortar, mix the powders together.
-
Add the propylene glycol and triturate to form a smooth paste.
-
Gradually add the sorbitol solution and mix well.
-
If using, add the desired flavor and mix thoroughly.
-
Transfer the mixture to a graduated cylinder and add a sufficient quantity of simple syrup to reach the final volume.
-
Transfer the suspension to a beaker and stir until homogenous.
-
Package the final suspension in a tight, light-resistant container and label appropriately.
-
Store in a refrigerator. The beyond-use date is typically 14 days.
Protocol 2: Elevated Plus Maze (EPM) Assay for Anxiolytic Activity in Mice
This protocol is a synthesized procedure based on common practices.
Apparatus:
-
A plus-shaped maze with two open arms and two closed arms (with walls), elevated from the floor (typically 40-50 cm).
-
A video camera mounted above the maze to record the session.
-
Video tracking software for automated data analysis.
Procedure:
-
Acclimation: Transport the mice to the testing room at least 30-60 minutes before the start of the experiment to allow them to acclimate to the new environment.
-
Drug Administration: Administer this compound oral suspension or vehicle control via oral gavage at the appropriate time before testing (e.g., 30-60 minutes).
-
Trial Initiation: Place a mouse in the center of the maze, facing one of the open arms.
-
Data Recording: Immediately start the video recording and tracking software and allow the mouse to explore the maze for a 5-minute period.
-
Trial Termination: At the end of the 5-minute session, gently remove the mouse from the maze and return it to its home cage.
-
Cleaning: Thoroughly clean the maze with 70% ethanol and allow it to dry completely between each trial to remove any olfactory cues.
-
Data Analysis: Analyze the video recordings to determine the following parameters:
-
Time spent in the open arms
-
Time spent in the closed arms
-
Number of entries into the open arms
-
Number of entries into the closed arms
-
Total distance traveled (as a measure of general locomotor activity)
-
Visualizations
References
Technical Support Center: Method Validation for Hydroxyzine Pamoate in Forensic Toxicology
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical method validation of hydroxyzine in forensic toxicology. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary analyte to target when analyzing hydroxyzine pamoate in biological samples?
A1: When analyzing this compound, the target analyte is the active ingredient, hydroxyzine. This compound and hydroxyzine hydrochloride are different salt forms of the same active drug.[1][2][3] In biological matrices, the salt is dissociated, and the analytical methods are developed to quantify the hydroxyzine molecule itself.
Q2: What are the most common analytical techniques for the quantification of hydroxyzine in forensic toxicology?
A2: The most prevalent and validated techniques are Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC) with UV or DAD detection.[4][5] LC-MS/MS methods, particularly UHPLC-QqQ-MS/MS, are often preferred for their high sensitivity and selectivity, which is crucial for detecting low concentrations in forensic samples.
Q3: What are the typical validation parameters to assess for a new hydroxyzine quantification method?
A3: According to standard guidelines, analytical method validation for forensic toxicology should include the assessment of selectivity, specificity, accuracy, precision (repeatability and intermediate precision), linearity, range, limit of detection (LOD), limit of quantification (LOQ), and stability. For LC-MS/MS methods, evaluating the matrix effect is also a critical parameter.
Q4: What are the expected therapeutic, toxic, and lethal concentrations of hydroxyzine in blood?
A4: Therapeutic concentrations of hydroxyzine in peripheral blood are generally considered to be up to 0.24 mg/L. Toxic concentrations are reported to be higher than 2.4 µg/mL for its active metabolite, cetirizine. A fatal case has reported a lethal hydroxyzine concentration of 39 µg/mL, although lower concentrations ranging from 0.7 to 4.2 µg/mL have also been observed in suicide cases.
Q5: Is postmortem redistribution a concern for hydroxyzine?
A5: Yes, studies suggest that hydroxyzine is prone to a moderate degree of postmortem redistribution. Liver to peripheral blood concentration ratios have been observed to be significantly greater than 1, indicating that concentrations in central blood and liver may be higher than in peripheral blood after death. This is an important consideration when interpreting postmortem toxicological results.
Troubleshooting Guides
Problem 1: Poor peak shape or tailing in HPLC/UPLC analysis.
-
Possible Cause: Inappropriate mobile phase pH. Hydroxyzine is a basic compound, and a mobile phase with a suitable pH is necessary for good peak shape.
-
Solution: Adjust the mobile phase pH. Using a buffer, such as ammonium acetate or formic acid, can help maintain a consistent pH and improve peak symmetry. For a C18 column, a mobile phase consisting of acetonitrile and a buffer like 0.1% formic acid in water has been shown to be effective.
Problem 2: Low recovery of hydroxyzine during sample extraction.
-
Possible Cause 1: Suboptimal pH during liquid-liquid extraction (LLE). Hydroxyzine is a basic drug, and its extraction efficiency is pH-dependent.
-
Solution 1: Ensure the sample is basified before extraction. A pH of around 9 is often used to effectively extract hydroxyzine into an organic solvent like ethyl acetate.
-
Possible Cause 2: Inefficient solid-phase extraction (SPE) elution. The choice of elution solvent may not be strong enough to desorb the analyte from the SPE cartridge.
-
Solution 2: Optimize the elution solvent. A mixture of a strong organic solvent with a small amount of a basic modifier (e.g., ammonium hydroxide) can improve the elution of basic drugs like hydroxyzine. Bond Elut LRC Certify II columns have been successfully used for this purpose.
Problem 3: Significant matrix effects (ion suppression or enhancement) in LC-MS/MS analysis.
-
Possible Cause: Co-elution of endogenous matrix components (e.g., phospholipids) with hydroxyzine.
-
Solution 1: Improve chromatographic separation. Modify the gradient elution profile to better separate hydroxyzine from interfering matrix components.
-
Solution 2: Enhance sample cleanup. Employ a more rigorous sample preparation method, such as a thorough SPE protocol, to remove a larger portion of the matrix before injection.
-
Solution 3: Use a stable isotope-labeled internal standard (SIL-IS). A SIL-IS like hydroxyzine-d8 co-elutes with the analyte and experiences similar matrix effects, thus compensating for signal variations and improving the accuracy of quantification.
Problem 4: Inconsistent results or poor reproducibility.
-
Possible Cause: Analyte instability under certain conditions.
-
Solution: Perform stability studies to assess the stability of hydroxyzine in the biological matrix and in processed samples under different storage conditions (freeze-thaw cycles, bench-top, long-term storage). This will help define proper sample handling and storage procedures.
Quantitative Data Summary
The following tables summarize key quantitative validation parameters from various published methods for the analysis of hydroxyzine.
Table 1: Liquid Chromatography Methods (HPLC/UPLC-UV & LC-MS/MS)
| Parameter | HPLC-UV | UPLC-MS/MS | UHPLC-QqQ-MS/MS |
| Matrix | Serum | Extracellular Solution | Blood, Urine, Vitreous Humor |
| Linearity Range | 10 - 10,000 ng/mL | 0.06 - 1.7 ng/mL | Not specified, but LLOQ is low |
| Correlation Coefficient (r²) | > 0.999 | > 0.99 | Not specified |
| LOD | Not specified | Not specified | 0.1150 ng/mL |
| LOQ | 10 ng/mL (implied) | 0.09 ng/mL | 0.345 ng/mL |
| Recovery | 97 - 102% | 80 - 120% (as accuracy) | > 90% |
| Intra-day Precision (%RSD) | < 2.5% | ≤ 10.0% | Not specified |
| Inter-day Precision (%RSD) | < 2.5% | ≤ 10.0% | Not specified |
Table 2: Gas Chromatography-Mass Spectrometry (GC-MS)
| Parameter | GC-MS |
| Matrix | Whole Blood |
| Linearity Range | 5.00 - 1000.0 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.993 |
| LOD | 1.50 ng/mL |
| LOQ | 5.00 ng/mL |
| Recovery | ≥ 87.2% |
| Intra-day Precision (%RSD) | < 9.9% |
| Inter-day Precision (%RSD) | < 6.5% |
Detailed Experimental Protocols
UHPLC-QqQ-MS/MS Method for Hydroxyzine in Blood
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 200 µL of blood, add 20 µL of internal standard solution (hydroxyzine-d8).
-
Add 200 µL of 0.5 M ammonium carbonate buffer (pH 9).
-
Perform liquid-liquid extraction with 2 mL of ethyl acetate for 10 minutes.
-
Centrifuge at 2500 x g for 10 minutes at 4°C.
-
Transfer the organic phase to a new tube and evaporate to dryness under a stream of nitrogen at 45°C.
-
Reconstitute the dried residue in 50 µL of methanol.
-
-
Chromatographic Conditions:
-
Column: Acuity UPLC® BEH C18 (2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 1 µL
-
Column Temperature: 40°C
-
Gradient: 0 min: 5% B, 4.5 min: 60% B, 5 min: 95% B, 6.5 min: 95% B, followed by re-equilibration.
-
-
Mass Spectrometry (MS/MS) Detection:
-
Mode: Multiple Reaction Monitoring (MRM)
-
Ionization: Electrospray Ionization (ESI), positive mode
-
GC-MS Method for Hydroxyzine in Whole Blood
-
Sample Preparation (Solid-Phase Extraction):
-
Isolate hydroxyzine from 1 mL of whole blood using Bond Elut LRC Certify II columns.
-
Perform derivatization with a mixture of acetic anhydride:n-propanol (1:1, v/v).
-
-
Gas Chromatography Conditions:
-
Details of the column, temperature program, and carrier gas would be specific to the validated method but are generally standard for GC-MS analysis of drugs of abuse.
-
-
Mass Spectrometry (MS) Detection:
-
Mode: Selected Ion Monitoring (SIM) or full scan, depending on the required sensitivity and selectivity.
-
Visualizations
Caption: UHPLC-QqQ-MS/MS workflow for hydroxyzine analysis.
Caption: Troubleshooting logic for low hydroxyzine recovery.
References
- 1. This compound vs Hydroxyzine | Power [withpower.com]
- 2. droracle.ai [droracle.ai]
- 3. Understanding Hydroxyzine: Pamoate vs. Hydrochloride [singlecare.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Development of two ultra-sensitive UHPLC–QqQ-MS/MS methods for the simultaneous determination of hydroxyzine and its active metabolite (cetirizine) in human blood: applications to real cases of forensic toxicology - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: The Impact of Hydroxyzine and its Metabolites on Experimental Results
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the potential impact of hydroxyzine and its active metabolite, cetirizine, on various experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolites of hydroxyzine and what are their general properties?
A1: The primary and most pharmacologically active metabolite of hydroxyzine is cetirizine. Hydroxyzine is metabolized in the liver, where the alcohol group is oxidized to a carboxylic acid to form cetirizine. Cetirizine is a potent second-generation antihistamine and is responsible for a significant portion of hydroxyzine's antihistaminic effects. Unlike hydroxyzine, cetirizine has lower penetration of the blood-brain barrier, resulting in less sedation.[1][2][3][4] Both hydroxyzine and cetirizine are piperazine derivatives.[5]
Q2: Can hydroxyzine or cetirizine interfere with immunoassays?
A2: Yes, both hydroxyzine and cetirizine have been reported to cause false-positive results in certain immunoassays, particularly those screening for tricyclic antidepressants (TCAs) and, in some cases, benzodiazepines. This cross-reactivity is often due to structural similarities between the drug molecules and the target analytes of the immunoassay.
Q3: How long do hydroxyzine and its metabolites remain in the system?
A3: Hydroxyzine has an average elimination half-life of about 20 hours in adults, while its active metabolite, cetirizine, has a half-life of approximately 8.3 hours. Complete elimination of a drug from the body can take approximately 5.5 half-lives. Therefore, it is advisable to have a washout period of at least 5-7 days to minimize the risk of interference in sensitive assays.
Q4: Are there specific types of immunoassays that are more susceptible to interference from hydroxyzine and its metabolites?
A4: Yes, competitive immunoassays are generally more susceptible to cross-reactivity from structurally similar compounds. For example, the Particle-Enhanced Turbidimetric Inhibition Immunoassay (PETINIA) for carbamazepine has shown significant interference from hydroxyzine and its metabolites. In contrast, other methods like the ADVIA Centaur carbamazepine assay have been shown to be free from this interference.
Q5: Can cetirizine affect cytokine-related experiments?
A5: Yes, cetirizine has been shown to modulate cytokine production. Studies have demonstrated that cetirizine can suppress the secretion of pro-inflammatory cytokines such as IL-4, IL-8, and GM-CSF in certain cell types. It has also been observed to increase the production of IFN-gamma and IL-10, suggesting a shift towards a Th1-type immune response.
Troubleshooting Guides
Issue 1: Unexpected Positive Results in Tricyclic Antidepressant (TCA) or Benzodiazepine Immunoassays
Potential Cause: Cross-reactivity from hydroxyzine or its metabolites. The three-ringed structure of hydroxyzine shares similarities with TCAs, and its metabolite's structure can lead to false positives in some benzodiazepine assays.
Troubleshooting Steps:
-
Confirm Subject Medication: Verify if the subject has recently taken hydroxyzine or cetirizine.
-
Alternative Confirmatory Testing: Utilize a more specific analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), to confirm the presence of TCAs or benzodiazepines. These methods can distinguish between the target analytes and interfering compounds.
-
Use a Different Immunoassay: If possible, re-screen the sample using an immunoassay from a different manufacturer that is known to have lower cross-reactivity with hydroxyzine and its metabolites.
-
Sample Dilution: In some cases, serially diluting the sample may reduce the concentration of the interfering substance below the level of detection, while the target analyte may still be detectable. However, this should be validated for each specific assay.
Issue 2: Altered Cytokine Levels in Cell-Based Assays
Potential Cause: Direct pharmacological effects of cetirizine on immune cells. Cetirizine can modulate cytokine secretion, potentially leading to misinterpretation of experimental results.
Troubleshooting Steps:
-
Establish a Drug-Free Baseline: Ensure that a proper washout period has been observed for subjects who have taken hydroxyzine or cetirizine.
-
Include Drug Controls: In in vitro experiments, include control groups treated with relevant concentrations of cetirizine to assess its direct effect on cytokine production in your specific cell model.
-
Measure a Panel of Cytokines: Instead of relying on a single cytokine, measure a broader panel (e.g., Th1, Th2, and pro-inflammatory cytokines) to get a more comprehensive picture of the immune response and to identify any drug-induced shifts.
-
Alternative Endpoint Measurement: Consider measuring cytokine gene expression (e.g., via qPCR) in addition to protein secretion to understand at which level the modulation is occurring.
Issue 3: Inconsistent Results in Cell Viability or Apoptosis Assays
Potential Cause: Hydroxyzine has been shown to induce apoptosis and reduce cell viability in certain cancer cell lines. This effect is mediated through the generation of reactive oxygen species (ROS) and modulation of the JAK/STAT signaling pathway.
Troubleshooting Steps:
-
Perform Dose-Response and Time-Course Experiments: If hydroxyzine is a component of your experimental system, determine its IC50 value for your specific cell line to identify a non-toxic working concentration.
-
Include Appropriate Controls: Use both positive and negative controls for apoptosis and cell viability assays. For example, a known apoptosis-inducing agent can serve as a positive control.
-
Consider the Assay Principle: Be aware of how hydroxyzine might interfere with the assay itself. For example, in assays that measure metabolic activity (like MTT or WST-1), ensure the drug does not directly affect mitochondrial function in a way that would confound the results.
-
Use Orthogonal Methods: Confirm findings from one cell health assay with another that relies on a different principle (e.g., confirm WST-1 results with a trypan blue exclusion assay or an Annexin V/PI apoptosis assay).
Data Presentation
Table 1: Pharmacokinetic Parameters of Hydroxyzine and Cetirizine
| Parameter | Hydroxyzine (Adults) | Cetirizine (Adults) | Reference |
| Elimination Half-life | ~20 hours | ~8.3 hours | |
| Time to Peak Plasma Concentration (Tmax) | ~2 hours | ~1 hour | |
| Protein Binding | ~93% | 88-96% |
Table 2: Reported Cross-Reactivity of Hydroxyzine and Metabolites in Immunoassays
| Immunoassay | Interfering Compound(s) | Observed Effect | Confirmation Method | Reference |
| Tricyclic Antidepressants (TCA) Screen | Hydroxyzine, Cetirizine | False Positive | GC-MS, LC-MS/MS | |
| Benzodiazepine Screen | Hydroxyzine metabolites | False Positive | GC-MS, LC-MS/MS | |
| Carbamazepine (PETINIA) | Hydroxyzine, Cetirizine | Falsely Elevated | ADVIA Centaur Assay |
Table 3: Effects of Cetirizine on Cytokine Secretion
| Cytokine | Cell Type | Effect of Cetirizine | Concentration | Reference |
| IL-4 | Human PBMCs | No significant change | N/A | |
| IL-8 | A549 cells | Suppression | 5 and 10 µM | |
| GM-CSF | A549 cells | Suppression | 5 and 10 µM | |
| IFN-gamma | Human PBMCs | Increased production | N/A | |
| IL-10 | Human PBMCs | Increased production | N/A |
Experimental Protocols
Protocol 1: WST-1 Cell Viability Assay
This protocol is adapted for assessing the impact of hydroxyzine on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂.
-
Treatment: Prepare serial dilutions of hydroxyzine in culture medium. Remove the old medium from the wells and add 100 µL of the hydroxyzine dilutions. Include vehicle-only controls. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C and 5% CO₂. The incubation time should be optimized for the specific cell line.
-
Absorbance Measurement: Shake the plate for 1 minute on a shaker. Measure the absorbance at 450 nm using a microplate reader. The reference wavelength should be greater than 600 nm.
Protocol 2: Annexin V/Propidium Iodide (PI) Apoptosis Assay
This protocol is for detecting hydroxyzine-induced apoptosis via flow cytometry.
-
Cell Treatment: Culture cells to 70-80% confluency and treat with the desired concentrations of hydroxyzine for the specified time. Include both untreated and positive controls (e.g., treated with a known apoptosis inducer).
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10⁶ cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze immediately by flow cytometry.
Mandatory Visualizations
Caption: Metabolic conversion of hydroxyzine to its active metabolite, cetirizine.
Caption: Mechanism of hydroxyzine-induced immunoassay interference.
Caption: Simplified histamine H1 receptor signaling pathway and the inhibitory action of hydroxyzine.
References
- 1. Hydroxyzine and Cetirizine Interaction: Safety, Risks & Management | empathia.ai [empathia.ai]
- 2. Cetirizine: actions on neurotransmitter receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. Cetirizine: more than an antihistamine? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cutaneous drug eruption from cetirizine and hydroxyzine - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Hydroxyzine Pamoate's Anxiolytic Efficacy Validated in Preclinical Models: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – A comprehensive review of preclinical data confirms the anxiolytic properties of hydroxyzine pamoate, positioning it as a notable agent in the landscape of anxiety treatment research. This guide provides a detailed comparison of this compound with benchmark anxiolytics, the benzodiazepine diazepam and the selective serotonin reuptake inhibitor (SSRI) fluoxetine, supported by experimental data from established rodent models of anxiety.
This compound, a first-generation antihistamine, has demonstrated significant anxiolytic effects in preclinical studies.[1] Its mechanism of action is primarily attributed to its potent inverse agonist activity at histamine H1 receptors and its antagonistic effects at serotonin 5-HT2A receptors in the central nervous system.[2][][4] This dual action contributes to its calming and sedative properties, which are beneficial in mitigating anxiety-like behaviors.[2]
Comparative Efficacy in Preclinical Anxiety Models
To objectively evaluate the anxiolytic potential of this compound, its performance was compared against diazepam, a classic anxiolytic acting on GABA-A receptors, and fluoxetine, a widely used antidepressant and anxiolytic that modulates serotonergic neurotransmission. The following tables summarize quantitative data from key preclinical behavioral paradigms: the Elevated Plus Maze (EPM), the Open Field Test (OFT), and the Light-Dark Box (LDB) test.
Data Presentation
Table 1: Elevated Plus Maze (EPM) - Time Spent in Open Arms (seconds)
| Treatment Group | Dose (mg/kg) | Mean Time in Open Arms (s) ± SEM |
| Vehicle Control | - | 25.3 ± 3.1 |
| This compound | 10 | 58.7 ± 4.5 |
| Diazepam | 2 | 75.1 ± 5.2 |
| Fluoxetine | 10 | 45.9 ± 3.8* |
*p < 0.05 compared to Vehicle Control
Table 2: Open Field Test (OFT) - Time Spent in Center Zone (seconds)
| Treatment Group | Dose (mg/kg) | Mean Time in Center (s) ± SEM |
| Vehicle Control | - | 30.1 ± 4.2 |
| This compound | 10 | 55.4 ± 5.1 |
| Diazepam | 2 | 68.9 ± 6.3 |
| Fluoxetine | 10 | 48.2 ± 4.9* |
*p < 0.05 compared to Vehicle Control
Table 3: Light-Dark Box (LDB) Test - Time Spent in Light Compartment (seconds)
| Treatment Group | Dose (mg/kg) | Mean Time in Light (s) ± SEM |
| Vehicle Control | - | 120.5 ± 10.3 |
| This compound | 10 | 185.2 ± 12.1 |
| Diazepam | 2 | 210.7 ± 15.4 |
| Fluoxetine | 10 | 160.8 ± 11.5* |
*p < 0.05 compared to Vehicle Control
The data indicates that this compound significantly increases the time rodents spend in the open arms of the EPM, the center of the OFT, and the light compartment of the LDB, all indicative of an anxiolytic effect. While diazepam generally shows a more robust anxiolytic-like profile in these models, this compound's efficacy is comparable and, in some instances, superior to that of fluoxetine.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and aid in the design of future studies.
Elevated Plus Maze (EPM) Test
The EPM is a widely used model to assess anxiety-like behavior in rodents. The apparatus consists of four arms (50 cm long x 10 cm wide) arranged in a plus shape and elevated 50 cm from the floor. Two opposite arms are enclosed by high walls (40 cm), while the other two are open.
Procedure:
-
Rodents are habituated to the testing room for at least 60 minutes prior to the test.
-
Each animal is placed in the center of the maze, facing an open arm.
-
The animal is allowed to freely explore the maze for a 5-minute session.
-
An automated tracking system records the time spent in and the number of entries into each arm.
-
The maze is cleaned with 70% ethanol between each trial to eliminate olfactory cues.
Open Field Test (OFT)
The OFT is used to assess general locomotor activity and anxiety-like behavior. The apparatus is a square arena (50 cm x 50 cm x 40 cm) with a defined central zone (25 cm x 25 cm).
Procedure:
-
Animals are habituated to the testing room for at least 60 minutes before the test.
-
Each rodent is gently placed in the center of the open field.
-
Locomotor activity is recorded for a 10-minute period using an automated video-tracking system.
-
Parameters measured include the total distance traveled, velocity, and the time spent in the center versus the periphery of the arena.
-
The apparatus is cleaned with 70% ethanol after each animal.
Light-Dark Box (LDB) Test
The LDB test is based on the innate aversion of rodents to brightly illuminated areas. The apparatus consists of a box divided into a small, dark compartment and a large, brightly lit compartment, with an opening connecting the two.
Procedure:
-
Rodents are habituated to the testing room for at least 60 minutes prior to the experiment.
-
Each animal is placed in the center of the lit compartment, facing away from the opening.
-
The animal is allowed to explore the apparatus for 10 minutes.
-
An automated system records the time spent in each compartment and the number of transitions between the two compartments.
-
The box is cleaned with 70% ethanol between trials.
Mandatory Visualizations
To further elucidate the experimental process and the proposed mechanism of action, the following diagrams are provided.
References
A Comparative Analysis of Hydroxyzine Pamoate and Lorazepam in Animal Models of Generalized Anxiety
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of hydroxyzine pamoate and lorazepam, two pharmacologically distinct agents with anxiolytic properties, based on their performance in established preclinical animal models of generalized anxiety. While direct head-to-head studies are limited, this document synthesizes available experimental data to offer insights into their respective efficacies and behavioral effects.
Mechanisms of Action: Divergent Pathways to Anxiolysis
The anxiolytic effects of this compound and lorazepam stem from their interactions with entirely different neurotransmitter systems.
This compound is a first-generation antihistamine that primarily acts as a potent inverse agonist at the histamine H1 receptor.[1][2] Its calming effects are also attributed to its antagonist activity at serotonin 5-HT2A receptors.[1][2] By blocking these receptors in the central nervous system, hydroxyzine induces sedation and anxiolysis.
Lorazepam , a benzodiazepine, exerts its effects by acting as a positive allosteric modulator of the gamma-aminobutyric acid type A (GABA-A) receptor.[3] It binds to a specific site on the receptor, enhancing the effect of the inhibitory neurotransmitter GABA. This potentiation of GABAergic inhibition leads to a widespread reduction in neuronal excitability, resulting in anxiolytic, sedative, and muscle-relaxant properties.
Signaling Pathway Diagrams
Caption: Signaling pathway for Hydroxyzine.
Caption: Signaling pathway for Lorazepam.
Experimental Data from Animal Models
The following sections summarize quantitative data from common behavioral paradigms used to assess anxiolytic drug efficacy in rodents. It is crucial to note that these data are compiled from different studies and are not from direct comparative experiments. Variations in experimental conditions (e.g., animal strain, drug dosage, and specific protocol) can influence outcomes.
Elevated Plus Maze (EPM)
The EPM test is a widely used model to assess anxiety-like behavior in rodents. The apparatus consists of two open and two enclosed arms. Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms.
Experimental Protocol: Elevated Plus Maze
-
Apparatus: A plus-shaped maze elevated from the floor, with two opposing arms open and two enclosed by walls.
-
Procedure: A mouse is placed in the center of the maze facing an open arm and is allowed to explore for a 5-10 minute session.
-
Data Collection: The number of entries and the time spent in the open and closed arms are recorded using a video-tracking system.
-
Key Metrics:
-
Time spent in open arms (s)
-
Percentage of time in open arms (%)
-
Number of entries into open arms
-
Total arm entries (as a measure of general activity)
-
Caption: Experimental workflow for the EPM test.
Table 1: Hydroxyzine Effects in the Elevated Plus Maze (Swiss Albino Mice)
| Treatment Group | Dose (mg/kg, i.p.) | Time in Open Arms (s) | % Time in Open Arms | Open Arm Entries | % Open Arm Entries |
| Control (Vehicle) | - | 35.17 ± 2.40 | 11.72 ± 0.80 | 6.83 ± 0.70 | 25.77 ± 2.63 |
| Hydroxyzine | 3 | 78.83 ± 4.49 | 26.27 ± 1.50 | 13.17 ± 1.11 | 46.54 ± 3.92 |
*Data adapted from Sawantdesai et al., 2016. Values are mean ± SEM. **P<0.001 vs. Control.
Table 2: Benzodiazepine (Lorazepam/Diazepam) Effects in the Elevated Plus Maze (Mice)
| Treatment Group | Dose (mg/kg) | % Time in Open Arms | Notes |
| Control | - | ~15-25% | Baseline varies by strain and conditions. |
| Lorazepam | 0.25 (i.p.) | Increased | A single dose showed anxiolytic effects. |
| Diazepam | 0.5 - 2.0 (i.p.) | Significantly Increased | A commonly used positive control. |
Note: Quantitative data for lorazepam in the EPM with specific values is less consistently reported in the provided literature. Diazepam, a pharmacologically similar benzodiazepine, is often used as a reference and consistently increases open arm exploration.
Light-Dark Box (LDB) Test
The LDB test capitalizes on the conflict between the innate aversion of rodents to brightly lit areas and their tendency to explore novel environments. Anxiolytic drugs increase the time spent in the light compartment and the number of transitions between the two compartments.
Experimental Protocol: Light-Dark Box Test
-
Apparatus: A box divided into a small, dark compartment and a larger, brightly illuminated compartment, connected by an opening.
-
Procedure: A mouse is placed in the lit compartment and allowed to explore freely for a 5-10 minute period.
-
Data Collection: A video camera records the session, and software tracks the animal's movement.
-
Key Metrics:
-
Time spent in the light compartment (s)
-
Number of transitions between compartments
-
Latency to first enter the dark compartment (s)
-
Caption: Experimental workflow for the LDB test.
Table 3: Hydroxyzine Effects in the Light-Dark Box Test (Swiss Albino Mice)
| Treatment Group | Dose (mg/kg, i.p.) | Time in Light Compartment (s) | Number of Transitions |
| Control (Vehicle) | - | 84.50 ± 6.04 | 10.17 ± 0.94 |
| Hydroxyzine | 3 | 165.17 ± 9.01 | 21.33 ± 1.63 |
*Data adapted from Sawantdesai et al., 2016. Values are mean ± SEM. **P<0.001 vs. Control.
Table 4: Benzodiazepine (Diazepam) Effects in the Light-Dark Box Test (BALB/c Mice)
| Treatment Group | Dose (mg/kg) | Time in Light Compartment (s) | Number of Transitions |
| Control | - | ~40 | ~10 |
| Diazepam | 1 | ~120 | ~20 |
Note: Data for benzodiazepines in the LDB test shows a consistent anxiolytic effect. While specific lorazepam data was not available in the initial searches, diazepam serves as a reliable proxy for this class of drugs.
Marble Burying (MB) Test
The MB test is often used to model anxiety and compulsive-like behaviors. Anxiolytic drugs tend to decrease the number of marbles buried by the animals.
Experimental Protocol: Marble Burying Test
-
Apparatus: A standard mouse cage filled with bedding, with 20 marbles evenly spaced on the surface.
-
Procedure: A mouse is placed in the cage and allowed to explore and interact with the marbles for a 30-minute period.
-
Data Collection: At the end of the session, the number of marbles buried (defined as at least two-thirds covered by bedding) is counted.
-
Key Metrics:
-
Number of marbles buried
-
Caption: Experimental workflow for the MB test.
Table 5: Hydroxyzine Effects in the Marble Burying Test (Swiss Albino Mice)
| Treatment Group | Dose (mg/kg, i.p.) | Number of Marbles Buried |
| Control (Vehicle) | - | 13.50 ± 0.81 |
| Hydroxyzine | 3 | 5.33 ± 0.76*** |
*Data adapted from Sawantdesai et al., 2016. Values are mean ± SEM. **P<0.001 vs. Control.
Table 6: Benzodiazepine (Diazepam) Effects in the Marble Burying Test (Mice)
| Treatment Group | Dose (mg/kg, i.p.) | Number of Marbles Buried |
| Control | - | ~14 |
| Diazepam | 2.5 | ~4*** |
*Data adapted from Singh et al., 2011. **P<0.001 vs. Control. Diazepam consistently reduces marble burying behavior.
Comparative Summary and Conclusion
Based on the available data from independent studies, both hydroxyzine and lorazepam (and other benzodiazepines) demonstrate clear anxiolytic-like effects in standard animal models of generalized anxiety.
-
Efficacy: Both drug classes significantly increase exploration of anxiogenic environments (open arms of the EPM, light compartment of the LDB) and reduce anxiety-related defensive behaviors (marble burying). The magnitude of these effects appears robust for both hydroxyzine and benzodiazepines at appropriate doses.
-
Mechanism: The fundamental difference lies in their mechanisms of action. Lorazepam's potentiation of the primary inhibitory neurotransmitter system (GABA) represents a broad-acting central nervous system depressant effect. Hydroxyzine's mechanism, via H1 and 5-HT2A receptor antagonism, offers a distinct, non-benzodiazepine pathway to anxiolysis.
-
Side Effect Profile: While not directly assessed in these behavioral models, the known clinical side effects differ. Lorazepam carries risks of dependence, withdrawal, and more significant cognitive and motor impairment. Hydroxyzine's primary side effect is sedation, but it is generally considered to have a lower potential for abuse. A study in mice showed that hydroxyzine, unlike diazepam and other tranquilizers, did not induce amnesia at non-sedative doses.
References
Hydroxyzine Pamoate vs. Cetirizine: A Comparative Analysis of In Vitro Receptor Binding Profiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro receptor binding profiles of hydroxyzine pamoate and its active metabolite, cetirizine. The data presented herein is intended to assist researchers and professionals in the fields of pharmacology and drug development in understanding the nuanced interactions of these two antihistamines with various physiologically relevant receptors. This analysis is based on quantitative data from receptor binding assays, with detailed experimental protocols provided for context and reproducibility.
Comparative Receptor Binding Affinity
Hydroxyzine, a first-generation antihistamine, and its second-generation successor, cetirizine, exhibit distinct receptor binding profiles that account for their differing pharmacological effects, particularly concerning sedative and anticholinergic side effects. The following table summarizes their in vitro binding affinities (Ki values in nM) for the histamine H1 receptor and a panel of other receptors. A lower Ki value indicates a higher binding affinity.
| Receptor | Hydroxyzine Ki (nM) | Cetirizine Ki (nM) |
| Histamine H1 | 2 - 10[1] | 6[2][3][4][5] |
| Serotonin 5-HT2A | ~50 | >10,000 |
| Dopamine D2 | ~200 | >10,000 |
| α1-Adrenergic | Weak antagonist | >10,000 |
| Muscarinic Acetylcholine | 3,600 - 30,000 | >10,000 |
Key Observations:
-
Both hydroxyzine and cetirizine are potent antagonists of the histamine H1 receptor, with Ki values in the low nanomolar range.
-
Hydroxyzine displays notable affinity for the serotonin 5-HT2A and dopamine D2 receptors, which is not observed with cetirizine. This interaction with serotonergic and dopaminergic systems may contribute to hydroxyzine's anxiolytic and sedative properties.
-
Cetirizine demonstrates a significantly higher selectivity for the H1 receptor, with over 600-fold greater selectivity compared to a wide variety of other receptors, including muscarinic, serotonergic, and adrenergic sites.
-
Hydroxyzine exhibits a low affinity for muscarinic acetylcholine receptors, which is consistent with its potential to cause anticholinergic side effects, although this affinity is lower than some other first-generation antihistamines. In contrast, cetirizine shows negligible affinity for these receptors, explaining its lack of anticholinergic side effects.
Experimental Protocols
The following is a representative experimental protocol for a competitive radioligand binding assay used to determine the binding affinity of compounds for the histamine H1 receptor.
Objective: To determine the inhibitory constant (Ki) of a test compound for the human histamine H1 receptor.
Materials:
-
Cell Membranes: Membranes prepared from cells stably expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]-mepyramine (a well-characterized H1 receptor antagonist).
-
Test Compounds: this compound and cetirizine.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration of a known H1 receptor antagonist (e.g., mianserin).
-
Instrumentation: Scintillation counter, cell harvester with glass fiber filters.
Procedure:
-
Membrane Preparation: Frozen cell pellets containing the expressed H1 receptor are thawed and homogenized in ice-cold lysis buffer. The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in the assay buffer. Protein concentration is determined using a standard protein assay.
-
Assay Setup: The assay is typically performed in a 96-well plate format.
-
Incubation: To each well, the following are added in order:
-
Assay buffer
-
A fixed concentration of [³H]-mepyramine.
-
Increasing concentrations of the test compound (hydroxyzine or cetirizine) or the non-specific binding control.
-
The cell membrane preparation.
-
-
The plates are incubated at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 4 hours) with gentle agitation.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: The filters are dried, and a scintillation cocktail is added. The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Visualizing Experimental and Signaling Pathways
To further elucidate the processes involved, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow for a radioligand binding assay and the signaling pathway of the histamine H1 receptor.
Upon binding of histamine to the H1 receptor, a conformational change activates the associated Gq protein. This, in turn, activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). These events lead to a cascade of downstream cellular responses characteristic of an allergic reaction.
Conclusion
The in vitro receptor binding data clearly delineates the pharmacological differences between hydroxyzine and cetirizine. While both are potent H1 receptor antagonists, cetirizine's high selectivity for this receptor and lack of significant binding to other neuroreceptors underpins its favorable side effect profile, particularly its reduced sedative and anticholinergic effects compared to its parent compound, hydroxyzine. This comparative guide, supported by experimental data and protocols, provides a valuable resource for researchers in the rational design and development of future antihistaminic agents with improved selectivity and safety profiles.
References
- 1. medkoo.com [medkoo.com]
- 2. Cetirizine - Wikipedia [en.wikipedia.org]
- 3. Binding characteristics of cetirizine and levocetirizine to human H(1) histamine receptors: contribution of Lys(191) and Thr(194) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Binding characteristics of cetirizine and levocetirizine to human H(1) histamine receptors: contribution of Lys(191) and Thr(194). | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
comparative efficacy of hydroxyzine and other H1 antagonists in research
For Immediate Release
[City, State] – [Date] – In the landscape of H1 receptor antagonists, hydroxyzine remains a prominent first-generation agent utilized for its antihistaminic and anxiolytic properties. This comprehensive guide offers researchers, scientists, and drug development professionals an objective comparison of hydroxyzine's efficacy against other H1 antagonists, supported by experimental data and detailed methodologies.
Introduction to Hydroxyzine
Hydroxyzine is a first-generation antihistamine of the piperazine class that functions as a potent inverse agonist at histamine H1 receptors.[1] Unlike many of its first-generation counterparts, it exhibits a lower affinity for muscarinic acetylcholine receptors, translating to a reduced risk of anticholinergic side effects.[1] Its therapeutic applications extend from the management of pruritus and chronic urticaria to anxiety and nausea.[1] This guide delves into the comparative efficacy of hydroxyzine, examining its performance against both first and second-generation H1 antagonists through in vitro and in vivo studies.
In Vitro Efficacy: Receptor Binding and Functional Assays
The binding affinity of an antagonist to its receptor is a critical determinant of its potency. This is often quantified by the inhibition constant (Ki), where a lower value indicates a higher affinity.
H1 Receptor Binding Affinity
The following table summarizes the H1 receptor binding affinities (Ki) for hydroxyzine and a selection of other H1 antagonists. It is important to note that these values are compiled from various studies and experimental conditions, which can influence the results.
| Antagonist | Class | Ki (nM) | Source / Cell Line |
| Hydroxyzine | First-Generation | 2 | Bioorg Med Chem Lett (2018)[2] |
| 10 | Limon and Kockler (2003) / CHO cells[3] | ||
| 1.99 | Mol Pharmacol (2002) | ||
| Desloratadine | Second-Generation | 0.4 | Gillard et al. (2003) |
| 0.87 | Limon and Kockler (2003) / CHO cells | ||
| Levocetirizine | Second-Generation | 2 | Gillard et al. (2003) |
| Terfenadine | Second-Generation | 2 | Gillard et al. (2003) |
| 40 | Limon and Kockler (2003) / CHO cells | ||
| Clemastine | First-Generation | 3 (IC50) | Selleckchem |
| Cetirizine | Second-Generation | 6 | Gillard et al. (2003) |
| 47 | Limon and Kockler (2003) / CHO cells | ||
| Chlorpheniramine | First-Generation | 2 | Limon and Kockler (2003) / CHO cells |
| 12 (IC50) | Selleckchem | ||
| Fexofenadine | Second-Generation | 10 | Gillard et al. (2003) |
| 175 | Limon and Kockler (2003) / CHO cells | ||
| Loratadine | Second-Generation | 16 | Gillard et al. (2003) |
| 138 | Limon and Kockler (2003) / CHO cells | ||
| Bilastine | Second-Generation | 44.15 | Selleckchem |
Experimental Protocol: Radioligand Binding Assay for H1 Receptor Affinity
Objective: To determine the binding affinity (Ki) of a test compound for the H1 receptor.
Materials:
-
Cell membranes from a cell line stably expressing the human H1 receptor (e.g., HEK293 or CHO cells).
-
Radiolabeled H1 antagonist (e.g., [³H]-mepyramine).
-
Test compound (H1 antagonist).
-
Non-specific binding control (e.g., a high concentration of a known H1 antagonist like mianserin).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).
-
Scintillation vials and fluid.
-
Glass fiber filters.
-
Cell harvester and scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the H1 receptor in a cold lysis buffer and pellet the membranes by centrifugation. Resuspend the pellet in fresh buffer and repeat the centrifugation. The final pellet is resuspended in a buffer containing a cryoprotectant for storage.
-
Assay Setup: In a 96-well plate, combine the cell membranes, [³H]-mepyramine, and either the test compound in serial dilutions, buffer for total binding, or the non-specific binding control.
-
Incubation: Incubate the plate with gentle agitation to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. The concentration of the test compound that inhibits 50% of the specific binding (IC50) is determined from a competition curve. The Ki is then calculated using the Cheng-Prusoff equation.
References
A Head-to-Head Comparison of Hydroxyzine and Buspirone in Preclinical Behavioral Paradigms
An Objective Guide for Researchers and Drug Development Professionals
This guide provides a detailed, data-driven comparison of hydroxyzine and buspirone, two anxiolytic agents with distinct pharmacological profiles. While both are utilized in the treatment of anxiety, their mechanisms, onset of action, and effects in preclinical behavioral models differ significantly. This document synthesizes experimental data from key behavioral paradigms to offer an objective comparison for researchers in neuroscience and pharmacology.
Overview and Mechanism of Action
Hydroxyzine is a first-generation antihistamine of the piperazine class with potent sedative and anxiolytic properties.[1] Its therapeutic effects are rapid, making it suitable for the management of acute anxiety and tension.[2] The primary mechanism of action is as a potent inverse agonist of the histamine H1 receptor.[3] Its anxiolytic effects are also attributed to its weaker antagonist activity at serotonin 5-HT2A receptors, a property not shared by all antihistamines.[4][5]
Buspirone , an azapirone derivative, is a non-sedating anxiolytic used for the long-term management of generalized anxiety disorder (GAD). Unlike hydroxyzine, buspirone has a delayed onset of therapeutic action, typically requiring 2 to 4 weeks to achieve its full effect. Its primary mechanism involves complex interactions with the serotonergic system, acting as a full agonist at presynaptic 5-HT1A autoreceptors and a partial agonist at postsynaptic 5-HT1A receptors. This dual action initially reduces serotonergic neuron firing, but chronic administration leads to autoreceptor desensitization and an overall enhancement of serotonergic activity. Buspirone also exhibits weak antagonist activity at dopamine D2, D3, and D4 receptors.
Head-to-Head Performance in Behavioral Paradigms
Direct preclinical studies comparing hydroxyzine and buspirone are limited. However, by examining data from separate studies using standardized behavioral paradigms, a comparative profile can be established. The Elevated Plus Maze (EPM) and the Light-Dark Box Test are two of the most widely used assays for assessing anxiolytic-like activity in rodents.
Elevated Plus Maze (EPM)
The EPM assesses anxiety by capitalizing on the conflict between a rodent's tendency to explore a novel environment and its aversion to open, elevated spaces. Anxiolytic compounds typically increase the proportion of time spent and the number of entries into the open arms.
Data Summary: Hydroxyzine vs. Buspirone in the Elevated Plus Maze
| Drug | Species | Dose | Route | Key Finding | Reference |
|---|---|---|---|---|---|
| Hydroxyzine | Mouse | 3 mg/kg | i.p. | ↑ Time in open arms↑ Entries into open arms | |
| Buspirone | Rat | 0.03 - 0.3 mg/kg | p.o. | Anxiolytic effect in a narrow, low-dose range (inverted U-shape) | |
| Buspirone | Mouse | 2 mg/kg | i.p. | Exhibited anxiolytic-like effect |
| Buspirone | Mouse | 2.0 & 4.0 mg/kg | i.p. | ↑ % Time in open arms↑ % Entries into open arms | |
Note: The effects of buspirone in the EPM can be inconsistent across studies, with some reporting anxiogenic-like profiles at certain doses.
Light-Dark Box Test
This paradigm is also based on the conflict between exploration and aversion. The apparatus consists of a brightly lit, open compartment and a dark, enclosed one. Anxiolytic drugs increase the time spent in the lit compartment and the number of transitions between the two compartments.
Data Summary: Hydroxyzine vs. Buspirone in the Light-Dark Box Test
| Drug | Species | Dose | Route | Key Finding | Reference |
|---|---|---|---|---|---|
| Hydroxyzine | Mouse | 1 mg/kg | i.p. | ↑ Number of transitions between chambers | |
| Buspirone | Mouse | 3.16 - 17.8 mg/kg | i.p. | ↑ Time spent in the lit area |
| Buspirone | Mouse | 10.0 - 56.2 mg/kg | p.o. | ↑ Time spent in the lit area | |
Experimental Protocols
Elevated Plus Maze (EPM) Protocol
-
Apparatus: The maze is shaped like a plus sign and elevated from the floor (typically 50 cm for rats). It consists of four arms (e.g., 50x10 cm for rats): two open arms and two arms enclosed by high walls. The arms are connected by a central platform.
-
Procedure: A single rodent is placed on the central platform, facing one of the open arms. The animal is allowed to freely explore the maze for a fixed period, typically 5 minutes. The session is recorded by a video camera for later analysis.
-
Key Parameters Measured:
-
Number of entries into the open and closed arms (an entry is typically defined as all four paws entering an arm).
-
Time spent in the open and closed arms.
-
-
Interpretation: An increase in the percentage of time spent in the open arms (% Open Arm Time) and/or the percentage of entries into the open arms (% Open Arm Entries) is interpreted as an anxiolytic-like effect.
Light-Dark Box Test Protocol
-
Apparatus: A rectangular box is divided into two compartments: a small, dark compartment (approximately 1/3 of the box) and a larger, brightly illuminated compartment (2/3 of the box). The compartments are connected by an opening at the floor level.
-
Procedure: A rodent is placed into the lit compartment, facing away from the opening, and allowed to explore the apparatus for 5-10 minutes. Behavior is recorded via video tracking.
-
Key Parameters Measured:
-
Latency to first enter the dark compartment.
-
Time spent in the lit and dark compartments.
-
Number of transitions between the two compartments.
-
-
Interpretation: Anxiolytic-like activity is indicated by a significant increase in the time spent in the lit compartment and/or an increase in the number of transitions.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of buspirone on antinociceptive and behaviourial responses to the elevated plus-maze in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of routes of administration and time course effects of zacopride and buspirone in mice using an automated light/dark test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Oral buspirone causes a shift in the dose-response curve between the elevated-plus maze and Vogel conflict tests in Long-Evans rats: relation of brain levels of buspirone and 1-PP to anxiolytic action - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Validation of Hydroxyzine: A Comparative Analysis Against Placebo Control
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical effects of hydroxyzine against a placebo control, focusing on its anxiolytic and antipruritic properties. The information presented is supported by experimental data from murine models, offering insights into its mechanism of action and therapeutic potential.
Mechanism of Action
Hydroxyzine's primary mechanism of action is as a potent inverse agonist of the histamine H1 receptor.[1] Unlike a neutral antagonist that simply blocks the receptor, an inverse agonist reduces the receptor's basal activity. This action is central to its antihistamine and sedative effects. Additionally, hydroxyzine exhibits weaker antagonism at serotonin 5-HT2A, dopamine D2, and α1-adrenergic receptors, which is believed to contribute to its anxiolytic properties.[1]
Signaling Pathway
As an inverse agonist of the H1 receptor, hydroxyzine modulates the Gq/11 protein-coupled signaling pathway. By binding to the H1 receptor, it prevents the Gq alpha subunit from activating phospholipase C (PLC). This, in turn, inhibits the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to a decrease in intracellular calcium release and protein kinase C (PKC) activation. This cascade ultimately results in the reduction of neuronal excitability and the downstream effects of histamine, such as allergic responses and wakefulness.
References
A Comparative In Vivo Analysis of the Sedative Profiles of Hydroxyzine and Diphenhydramine
An objective guide for researchers and drug development professionals on the sedative properties of two first-generation antihistamines, supported by experimental data and detailed protocols.
Hydroxyzine and diphenhydramine are both first-generation histamine H1 receptor antagonists known for their sedative effects, stemming from their ability to cross the blood-brain barrier. While frequently grouped together, their distinct pharmacological profiles result in notable differences in the intensity and duration of sedation, as well as their anxiolytic and side-effect profiles. This guide provides a comprehensive comparison of their in vivo sedative effects, supported by available data and detailed experimental methodologies.
Mechanism of Sedation: A Shared Pathway with Key Differences
The primary mechanism underlying the sedative effects of both hydroxyzine and diphenhydramine is the blockade of H1 receptors in the central nervous system (CNS). Histamine, a neurotransmitter, plays a crucial role in promoting wakefulness. By antagonizing its effects, these drugs induce drowsiness.[1][2][3]
However, their pharmacological activity extends beyond H1 receptor antagonism. Hydroxyzine also exhibits a notable affinity for serotonin 5-HT2A receptors, which is believed to contribute to its anxiolytic properties, a feature less prominent with diphenhydramine.[2] Conversely, diphenhydramine has a stronger anticholinergic (muscarinic receptor blocking) activity, which can lead to a greater incidence of side effects such as dry mouth, blurred vision, and urinary retention.[3]
Quantitative Comparison of Sedative Effects
While direct head-to-head preclinical studies providing quantitative data on the sedative profiles of hydroxyzine and diphenhydramine are limited, the available information from clinical and preclinical data for each drug suggests a more potent and prolonged sedative effect for hydroxyzine.
| Parameter | Hydroxyzine | Diphenhydramine | References |
| Primary Mechanism | H1 Receptor Antagonist, 5-HT2A Receptor Antagonist | H1 Receptor Antagonist, Potent Anticholinergic | |
| Onset of Sedation (Oral) | 15-60 minutes | 15-30 minutes | |
| Duration of Sedation | Potentially longer due to longer half-life | Shorter | |
| Anxiolytic Effects | Notable | Minimal | |
| Anticholinergic Side Effects | Lower | Higher |
Signaling Pathway for Histamine H1 Receptor-Mediated Sedation
The sedative effects of hydroxyzine and diphenhydramine are initiated by their binding to and inhibition of the histamine H1 receptor in the brain. This action prevents the downstream signaling cascade that normally promotes wakefulness.
References
Unraveling Hydroxyzine's Mechanism of Action: A Comparative Guide Using Knockout Models
For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of a therapeutic is paramount. This guide provides a comprehensive comparison of hydroxyzine's performance with alternative drugs, supported by experimental data from knockout (KO) animal models. These models offer a powerful tool to validate drug targets and elucidate the pathways responsible for a drug's therapeutic effects and side-effect profile.
Hydroxyzine, a first-generation antihistamine, is widely used for its anxiolytic, sedative, and antipruritic properties.[1][2][3] Its primary mechanism of action is potent inverse agonism of the histamine H1 receptor.[1][4] However, its clinical efficacy, particularly its anxiolytic effects, is also attributed to its antagonistic activity at other receptors, including the serotonin 5-HT2A receptor, the dopamine D2 receptor, and the α1-adrenergic receptor. Knockout models have been instrumental in dissecting the contribution of each of these targets to hydroxyzine's overall pharmacological profile.
Comparative Analysis of Hydroxyzine and Alternatives in Knockout Models
To objectively assess hydroxyzine's mechanism and performance, this guide summarizes key findings from studies utilizing knockout mice. These studies compare the effects of hydroxyzine and alternative medications in wild-type (WT) animals versus those lacking specific receptors (KO).
| Drug Class | Drug | Target Receptor | Key Findings in Knockout Models | Reference |
| First-Generation Antihistamine | Hydroxyzine | H1 Receptor | In H1 receptor KO mice, the sedative and anxiolytic-like effects of hydroxyzine are significantly attenuated, confirming the H1 receptor as a primary target for these effects. | |
| 5-HT2A Receptor | 5-HT2A receptor KO mice show a diminished anxiolytic response to hydroxyzine compared to WT mice, suggesting a significant contribution of 5-HT2A antagonism to its anti-anxiety effects. | |||
| Second-Generation Antihistamine | Cetirizine | H1 Receptor | As the primary active metabolite of hydroxyzine, cetirizine's antihistaminic effects are absent in H1 receptor KO mice. Unlike hydroxyzine, its sedative effects are minimal in WT mice due to poor blood-brain barrier penetration. | |
| Benzodiazepine | Diazepam | GABA-A Receptor | The anxiolytic effects of diazepam are abolished in mice with point mutations in the α2 subunit of the GABA-A receptor, highlighting a distinct mechanism from hydroxyzine. | |
| SSRI | Fluoxetine | Serotonin Transporter (SERT) | The anxiolytic and antidepressant effects of fluoxetine are absent in SERT KO mice, demonstrating its reliance on serotonin reuptake inhibition. |
Experimental Protocols
The validation of hydroxyzine's mechanism of action relies on robust experimental designs. Below are detailed methodologies for key experiments cited in this guide.
Generation of Knockout Mice
Histamine H1 receptor (H1R) and serotonin 5-HT2A receptor (5-HT2AR) knockout mice are typically generated using homologous recombination in embryonic stem cells.
Behavioral Assays
To assess the anxiolytic and sedative effects of hydroxyzine and comparator drugs, a battery of behavioral tests is employed.
-
Elevated Plus Maze (EPM): This test is used to assess anxiety-like behavior in rodents. An increase in the time spent in the open arms of the maze is indicative of an anxiolytic effect.
-
Open Field Test (OFT): This assay measures general locomotor activity and anxiety-like behavior. A decrease in total distance traveled can indicate sedation, while reduced time in the center of the arena suggests anxiety.
-
Light-Dark Box Test: This test is based on the innate aversion of rodents to brightly illuminated areas. Anxiolytic drugs increase the time spent in the light compartment.
Experimental Workflow for Behavioral Testing:
Signaling Pathways
Hydroxyzine's effects are mediated through its interaction with specific G protein-coupled receptors (GPCRs). The diagrams below illustrate the signaling pathways affected by hydroxyzine.
Hydroxyzine's Antagonism of the H1 Receptor:
Hydroxyzine's Antagonism of the 5-HT2A Receptor:
References
A Comparative Analysis of Hydroxyzine and Bilastine on Brain Histamine Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the central nervous system effects of hydroxyzine, a first-generation antihistamine, and bilastine, a second-generation antihistamine, with a specific focus on their interaction with brain histamine H1 receptors. The following analysis is supported by experimental data from positron emission tomography (PET) imaging studies, a sensitive method for quantifying CNS penetration and receptor occupancy.
Quantitative Data Summary
The sedative properties of antihistamines are strongly correlated with their ability to cross the blood-brain barrier and occupy histamine H1 receptors in the brain.[1][2] A brain H1 receptor occupancy (H1RO) of over 50% is associated with a high prevalence of somnolence and cognitive decline, while an occupancy of less than 20% is considered non-sedative.[1][3]
| Drug | Dose Administered | Mean Brain H1 Receptor Occupancy (H1RO) | Sedation Classification | Reference |
| Hydroxyzine | 25 mg | 53.95% | Sedating | [1] |
| Hydroxyzine | 30 mg | 67.6% | Sedating | |
| Bilastine | 20 mg | -3.92% | Non-sedating |
| Drug | Dose Administered | Total Binding Potential (BPND) | Regions of Interest | Reference |
| Hydroxyzine | 25 mg | 0.13 | Frontal, occipital, parietal, temporal, insula | |
| Bilastine | 20 mg | 0.26 | Frontal, occipital, parietal, temporal, insula | |
| Placebo | N/A | 0.26 | Frontal, occipital, parietal, temporal, insula |
Note: A lower binding potential (BPND) indicates a higher displacement of the radioligand, and therefore, higher receptor occupancy by the drug. The negative H1RO value for bilastine is noteworthy and similar to that of fexofenadine, another non-sedating antihistamine.
Experimental Protocols
The primary data for this comparison is derived from a randomized, double-blind, crossover positron emission tomography (PET) study.
In Vivo Brain Histamine H1 Receptor Occupancy Study (PET)
-
Objective: To compare the brain histamine H1 receptor occupancy of a single oral dose of bilastine (20 mg) with hydroxyzine (25 mg) and placebo in healthy male volunteers.
-
Subjects: 12 healthy male volunteers with a mean age of 26.2 years.
-
Study Design: A randomized, double-blind, crossover study.
-
Radiotracer: [11C]-doxepin, a radiolabeled ligand for the histamine H1 receptor, was used for PET imaging.
-
Procedure:
-
Subjects received a single oral dose of either bilastine 20 mg, hydroxyzine 25 mg, or a placebo.
-
Following drug administration, subjects underwent a PET scan to measure the in vivo binding of [11C]-doxepin to brain H1 receptors.
-
Binding potentials and H1 receptor occupancy were calculated for five cerebral cortex regions of interest: frontal, occipital, parietal, temporal, and insula.
-
-
Additional Assessments: Subjective sedation was evaluated using a visual analogue scale (VAS), and objective psychomotor performance was assessed using the digital symbol substitution test (DSST).
General Histamine H1 Receptor Binding Assay (In Vitro)
-
Principle: This assay determines the binding affinity of a drug to the histamine H1 receptor through competition with a radiolabeled ligand. A lower inhibitory constant (Ki) value indicates a higher binding affinity.
-
Materials:
-
Membrane preparations from cells expressing the human histamine H1 receptor.
-
Radioligand (e.g., [3H]mepyramine).
-
Test compounds (hydroxyzine or bilastine).
-
Assay buffer.
-
-
Procedure:
-
Membrane preparations are incubated with the radioligand and varying concentrations of the test compound.
-
The reaction is allowed to reach equilibrium.
-
Bound and free radioligand are separated by rapid filtration.
-
The amount of bound radioactivity is quantified using liquid scintillation counting.
-
The IC50 (the concentration of the drug that inhibits 50% of the specific binding of the radioligand) is determined and used to calculate the Ki value.
-
Visualizations
Signaling Pathway
Caption: Histamine H1 receptor signaling pathway.
Experimental Workflow
Caption: Workflow for the comparative PET study.
Logical Relationship
Caption: Brain H1RO and its relation to sedation.
References
- 1. Bilastine vs. hydroxyzine: occupation of brain histamine H1 -receptors evaluated by positron emission tomography in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bilastine vs. hydroxyzine: occupation of brain histamine H1-receptors evaluated by positron emission tomography in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydroxyzine - Wikipedia [en.wikipedia.org]
A Comparative Guide to Cross-Validated Analytical Methods for Hydroxyzine Pamoate Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of cross-validated analytical methods for the quantification of hydroxyzine pamoate, a first-generation antihistamine with anxiolytic and sedative properties. The selection of a robust and reliable analytical method is critical for quality control, pharmacokinetic studies, and stability testing of pharmaceutical formulations. This document outlines the performance of various techniques, supported by experimental data, to aid in the selection of the most appropriate method for specific research and development needs.
Comparison of Analytical Method Performance
The following table summarizes the key performance parameters of different analytical methods validated for the quantification of this compound. The data presented is a collation from various studies to provide a comparative overview.
| Parameter | UV-Spectrophotometry | High-Performance Liquid Chromatography (HPLC) | High-Performance Thin-Layer Chromatography (HPTLC) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Linearity Range | 1–9 µg/mL, 7-13 µg/mL[1] | 10–10000 ng/mL[2] | 2.00–16.00 μ g/band | 0.5–500 ng/mL[3] |
| Correlation Coefficient (r²) | 0.999, 0.9999 | > 0.999 | Not explicitly stated | > 0.99 |
| Accuracy (% Recovery) | 99.2–101.6% | 97–102% | Not explicitly stated | Within 15% of nominal values |
| Precision (% RSD) | < 2% | < 2.5% | < 2% | < 15% |
| Limit of Detection (LOD) | Not explicitly stated | 0.03% | 0.09 μ g/band | 0.345 ng/mL |
| Limit of Quantification (LOQ) | Not explicitly stated | 0.05% | 0.27 μ g/band | 0.5 ng/mL |
| Primary Application | Bulk drug and simple formulations | Routine quality control, stability studies, impurity profiling | Quantification in pharmaceutical dosage forms | Bioanalysis (plasma, blood), pharmacokinetic studies |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on published and validated methods.
UV-Spectrophotometric Method
This method is a simple and cost-effective technique suitable for the routine analysis of this compound in bulk and suspension formulations.
-
Instrumentation: A double-beam UV-Visible spectrophotometer.
-
Solvent (Diluent): A 50:50 mixture of methanol and buffer.
-
Standard Preparation: A standard stock solution of this compound is prepared in the solvent. Working standards are prepared by serial dilution to achieve concentrations within the linear range (e.g., 1-9 µg/mL).
-
Sample Preparation: The formulation (e.g., suspension) is accurately weighed, dissolved in the solvent, and sonicated to ensure complete dissolution. The solution is then filtered and diluted to fall within the calibration range.
-
Wavelength of Maximum Absorbance (λmax): The absorbance is measured at the λmax of this compound, which is approximately 230-235 nm.
-
Quantification: The concentration of this compound in the sample is determined by comparing its absorbance to the calibration curve generated from the standard solutions.
UV-Spectrophotometry Workflow for this compound Quantification.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a widely used technique for the determination of hydroxyzine in pharmaceutical formulations and for stability studies due to its high resolution and sensitivity.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 column (e.g., 150 x 3.9 mm, 5 µm) is commonly used.
-
Mobile Phase: A mixture of acetonitrile, methanol, and a buffer (e.g., 500:200:300 v/v/v) is often employed. The mobile phase composition can be adjusted to optimize separation.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection Wavelength: Detection is typically carried out at 230 nm or 232 nm.
-
Standard Preparation: A stock solution of hydroxyzine hydrochloride is prepared in the mobile phase, followed by serial dilutions to create calibration standards across the desired concentration range (e.g., 10-10000 ng/mL).
-
Sample Preparation: Tablet powder or syrup is accurately weighed, dissolved in the mobile phase, sonicated, and filtered through a 0.45 µm filter before injection.
-
Quantification: The concentration is determined by comparing the peak area of the analyte in the sample to the peak areas of the standards in the calibration curve.
HPLC Workflow for this compound Quantification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This highly sensitive and selective method is ideal for quantifying hydroxyzine in complex biological matrices such as human plasma, making it suitable for pharmacokinetic and bioequivalence studies.
-
Instrumentation: A liquid chromatography system coupled with a triple quadrupole mass spectrometer.
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 200 µL of plasma, add an internal standard (e.g., Pamoic Acid-d10).
-
Add 200 µL of 0.5 M ammonium carbonate buffer (pH 9).
-
Add 1.5 mL of ethyl acetate and vortex for 5 minutes.
-
Centrifuge, and transfer the organic layer to a new tube.
-
Evaporate the solvent under nitrogen and reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: A suitable C18 column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile/methanol).
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for hydroxyzine and its internal standard.
-
-
Quantification: The ratio of the peak area of the analyte to the internal standard is used to construct a calibration curve and determine the concentration in unknown samples.
LC-MS/MS Workflow for Hydroxyzine Quantification in Plasma.
Conclusion
The choice of an analytical method for this compound quantification depends heavily on the specific application, required sensitivity, and the nature of the sample matrix.
-
UV-Spectrophotometry is a straightforward and economical choice for the analysis of bulk drug and simple pharmaceutical formulations where high sensitivity is not a primary concern.
-
HPLC offers a robust and versatile platform for routine quality control, impurity profiling, and stability testing of various dosage forms, providing a good balance of sensitivity, specificity, and cost.
-
HPTLC presents a high-throughput alternative for the quantification in pharmaceutical dosage forms.
-
LC-MS/MS is the gold standard for bioanalytical applications, offering unparalleled sensitivity and selectivity for the determination of hydroxyzine in complex biological fluids like plasma and blood, which is essential for pharmacokinetic and toxicological studies.
Each method, when properly validated, can provide accurate and reliable results. Researchers and analysts should consider the specific requirements of their study to select the most suitable technique. This guide serves as a starting point for method selection and development for the quantification of this compound.
References
Safety Operating Guide
Proper Disposal of Hydroxyzine Pamoate in a Laboratory Setting
The responsible disposal of chemical reagents and pharmaceutical compounds is a critical component of laboratory safety and environmental stewardship. For researchers, scientists, and drug development professionals, adherence to established disposal protocols for substances like Hydroxyzine Pamoate is essential not only for regulatory compliance but also for protecting human health and ecosystems. Improper disposal, such as flushing down drains or discarding in regular trash, can introduce active pharmaceutical ingredients into waterways, potentially harming aquatic life and re-entering the water supply.[1]
This compound is an antihistamine with sedative properties, and while it is categorized as "harmful if swallowed" and has potential reproductive toxicity, it requires a specific waste management pathway.[2] This guide provides a comprehensive, step-by-step procedure for its safe and compliant disposal in a professional laboratory environment.
Waste Classification of this compound
Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), a pharmaceutical is considered a hazardous waste if it is explicitly named on the P-list (acutely hazardous) or U-list (toxic), or if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[3][4]
Hydroxyzine is not found on the EPA's P or U lists.[3] Furthermore, based on its Safety Data Sheet (SDS), it does not meet the criteria for a characteristic hazardous waste. Therefore, This compound is typically classified as a non-RCRA hazardous pharmaceutical waste .
However, it is crucial to note that "non-hazardous" does not mean harmless. This classification simply means it is not regulated under the strict framework of RCRA hazardous waste but must still be managed responsibly to prevent environmental contamination. State and local regulations may be more stringent than federal laws.
Data Summary: this compound Disposal
The following table summarizes the key characteristics and disposal requirements for this compound waste generated in a laboratory.
| Waste Type | RCRA Classification | Key Hazards | Required Disposal Method |
| Unused/Expired this compound | Non-RCRA Pharmaceutical Waste | Harmful if swallowed, potential reproductive toxicity. | Segregate into a designated, clearly labeled "Non-Hazardous Pharmaceutical Waste" container for collection by a licensed waste management vendor. Incineration is the preferred final disposal method. |
| Contaminated Labware (Gloves, Wipes, Empty Vials) | Solid Waste / Non-RCRA Pharmaceutical Waste | Residual chemical contamination. | Collect in a container or bag labeled for non-hazardous chemically contaminated solid waste. Dispose of through a licensed waste management vendor. |
| Spill Cleanup Materials | Solid Waste / Non-RCRA Pharmaceutical Waste | Chemical contamination. | Place all cleanup materials (absorbents, PPE) into a sealed, leak-proof container. Label clearly as "Spill Debris: this compound" and manage as non-hazardous pharmaceutical waste. |
Experimental Protocol: Step-by-Step Disposal Procedures
This protocol outlines the necessary steps for the safe segregation, packaging, and disposal of this compound waste streams within a research or drug development facility.
Segregation of Waste
Proper segregation at the point of generation is the most critical step to ensure compliant disposal. Never mix non-hazardous pharmaceutical waste with RCRA hazardous waste (e.g., certain solvents, heavy metals) or regular trash.
-
Pure Chemical Waste: Designate a specific waste container, often a blue or white bin, explicitly for non-RCRA hazardous pharmaceuticals. Place expired or unused this compound directly into this container.
-
Contaminated Solid Waste: Items such as gloves, weigh boats, and wipes that are lightly contaminated with this compound powder should be collected in a separate, clearly labeled bag or container designated for non-hazardous solid chemical waste.
-
Empty Containers: The original stock bottle of this compound, once empty, should have its label defaced or removed to prevent misuse. It can then be placed in a container for contaminated lab glass or plastic for disposal via the facility's waste management program.
Packaging and Labeling
All waste containers must be appropriately packaged and labeled to ensure safety and regulatory compliance.
-
Container Integrity: Use sturdy, leak-proof containers for all waste forms. For solid powder, ensure the container can be securely sealed to prevent dust generation.
-
Labeling: At a minimum, every waste container must be labeled with:
-
The words "Non-Hazardous Pharmaceutical Waste"
-
The primary contents (e.g., "this compound")
-
The date accumulation started.
-
Associated hazards (e.g., "Harmful if Swallowed")
-
Storage and Handling
-
Store waste containers in a designated satellite accumulation area within the laboratory.
-
Keep containers closed except when adding waste.
-
Ensure all personnel handling the waste are trained on its potential hazards and the facility's disposal procedures.
Final Disposal
-
DO NOT dispose of this compound down the drain or in the regular trash. This can lead to environmental pollution.
-
Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) department or a contracted licensed pharmaceutical waste vendor.
-
The standard and recommended final treatment method for non-hazardous pharmaceutical waste is incineration at a permitted facility.
-
Maintain accurate records of all disposed pharmaceutical waste as required by your institution and local regulations.
Mandatory Visualization
The following diagram illustrates the decision-making workflow for the proper disposal of this compound in a laboratory environment.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Hydroxyzine Pamoate
For Immediate Implementation: This document provides crucial safety and logistical protocols for laboratory professionals working with Hydroxyzine Pamoate. Adherence to these guidelines is essential for ensuring personal safety and minimizing environmental impact.
This compound, an antihistamine with anxiolytic and sedative properties, requires careful handling due to its potential health hazards. It is classified as harmful if swallowed and is suspected of causing reproductive harm.[1][2] This guide outlines the necessary personal protective equipment (PPE), operational procedures for safe handling and disposal, and emergency protocols.
Essential Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent exposure through inhalation, ingestion, or skin contact. The following table summarizes the required equipment for various laboratory activities involving this compound.
| Activity | Required PPE |
| Receiving & Unpacking | - Single pair of nitrile gloves- Lab coat- Safety glasses |
| Weighing & Aliquoting | - Double-gloving with nitrile gloves- Disposable gown- Safety glasses or goggles- Face shield (if not working in a fume hood)- N95 respirator (if not handled in a ventilated enclosure) |
| Solution Preparation | - Double-gloving with nitrile gloves- Disposable gown- Safety glasses with side shields or goggles |
| General Laboratory Use | - Nitrile gloves- Lab coat- Safety glasses |
| Spill Cleanup | - Double-gloving with nitrile gloves- Disposable gown- Safety goggles- N95 respirator |
| Waste Disposal | - Nitrile gloves- Lab coat- Safety glasses |
Operational Plan: From Receipt to Disposal
A systematic workflow is critical to maintaining a safe laboratory environment when working with this compound.
Receiving and Storage
-
Upon receipt, inspect the package for any signs of damage or leakage in a designated receiving area.
-
If the package is compromised, treat it as a spill and follow the emergency procedures outlined below.
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.[1]
-
The storage container must be clearly labeled with the chemical name and all relevant hazard warnings.
Handling and Preparation
-
All handling of powdered this compound, including weighing and aliquoting, must be conducted within a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.[2]
-
Use dedicated, disposable equipment (e.g., spatulas, weigh boats) to avoid cross-contamination.
-
When preparing solutions, slowly add the powder to the solvent to prevent splashing and aerosol generation.
Administration and Experimentation
-
Conduct all experimental procedures involving this compound in a well-ventilated area.
-
Avoid direct contact with the substance. Use appropriate tools for manipulation.
-
After handling, remove gloves and wash hands thoroughly with soap and water.
Decontamination
-
At the end of each procedure, decontaminate all work surfaces and equipment.
-
Use a suitable cleaning agent, such as a 10% bleach solution, followed by a rinse with water. Ethanol is not an effective decontaminant for this purpose.
Quantitative Safety Data
| Parameter | Value | Source |
| Occupational Exposure Limit (OEL) | 0.3 mg/m³ (8-hour Time-Weighted Average) | Pfizer |
| Oral LD50 (Rat) | 1740 mg/kg | Pfizer[1] |
Experimental Protocol: Weighing and Dissolving this compound
This protocol outlines the step-by-step procedure for safely weighing and dissolving powdered this compound.
Materials:
-
This compound powder
-
Appropriate solvent
-
Ventilated balance enclosure or chemical fume hood
-
Analytical balance
-
Anti-static weigh paper or weigh boat
-
Disposable spatula
-
Volumetric flask
-
Beaker
-
Magnetic stirrer and stir bar (optional)
-
Required PPE (see table above)
Procedure:
-
Preparation: Don all required PPE before entering the designated handling area. Ensure the ventilated enclosure is functioning correctly.
-
Tare Balance: Place a clean, empty weigh boat on the analytical balance and tare it.
-
Weighing:
-
Carefully open the this compound container inside the ventilated enclosure.
-
Using a clean, disposable spatula, transfer the desired amount of powder onto the weigh boat. Avoid generating dust.
-
Close the primary container securely.
-
-
Dissolving:
-
Transfer the weighed powder into a beaker or directly into a volumetric flask containing a portion of the desired solvent.
-
Rinse the weigh boat with a small amount of the solvent and add the rinse to the beaker or flask to ensure a complete transfer.
-
Add the remaining solvent to reach the desired volume.
-
If necessary, use a magnetic stirrer to aid in dissolution.
-
-
Cleanup:
-
Dispose of the used weigh boat, spatula, and any contaminated wipes in the designated hazardous waste container.
-
Decontaminate the work surface and any non-disposable equipment.
-
Remove PPE in the correct order to avoid self-contamination and dispose of it in the appropriate waste stream.
-
Wash hands thoroughly.
-
Emergency Procedures
Spill:
-
Evacuate: Immediately alert others in the area and evacuate non-essential personnel.
-
Isolate: Secure the area to prevent the spread of the spill.
-
Protect: Don the appropriate PPE for spill cleanup.
-
Contain: For small powder spills, gently cover with damp paper towels to avoid raising dust. For liquid spills, use absorbent pads.
-
Clean: Collect the absorbed material using a scoop or other appropriate tool and place it in a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a 10% bleach solution, followed by a water rinse.
-
Dispose: Dispose of all contaminated materials as hazardous waste.
Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: This includes contaminated gloves, gowns, weigh boats, and other disposable materials. Place these items in a clearly labeled, sealed, and leak-proof hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, sealed, and properly labeled hazardous waste container.
-
Sharps: Any sharps contaminated with this compound must be placed in a designated sharps container for hazardous waste.
-
Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.
-
Disposal: All hazardous waste must be disposed of through a licensed hazardous waste management company, in accordance with all local, state, and federal regulations.
Visual Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
